molecular formula C13H15NO2 B6343283 1-Methyl-1H-indole-3-carboxylic acid propyl ester CAS No. 1033693-02-5

1-Methyl-1H-indole-3-carboxylic acid propyl ester

Cat. No.: B6343283
CAS No.: 1033693-02-5
M. Wt: 217.26 g/mol
InChI Key: XQTBAJFKTDYQDD-UHFFFAOYSA-N
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Description

1-Methyl-1H-indole-3-carboxylic acid propyl ester is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 217.110278721 g/mol and the complexity rating of the compound is 254. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

propyl 1-methylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-8-16-13(15)11-9-14(2)12-7-5-4-6-10(11)12/h4-7,9H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTBAJFKTDYQDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CN(C2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Methyl-1H-indole-3-carboxylic acid propyl ester chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methyl-1H-indole-3-carboxylic acid propyl ester (CAS: 1033693-02-5), often utilized as a specialized intermediate in medicinal chemistry, represents a critical lipophilic derivative of the indole-3-carboxylate class. This compound serves as a pivotal building block in the synthesis of heterocyclic pharmaceuticals, particularly in the development of Protein Kinase C (PKC) inhibitors and serotonin receptor modulators. Its structural core—an N-methylated indole ring with a propyl ester moiety—offers a unique balance of steric bulk and lipophilicity, making it a valuable probe for structure-activity relationship (SAR) studies targeting hydrophobic binding pockets.

This guide details the physicochemical properties, validated synthetic protocols, analytical characterization, and handling standards for this compound, designed for application scientists and drug development researchers.

Physicochemical Profile

The propyl ester modification of 1-methylindole-3-carboxylic acid significantly alters the solvation profile compared to its parent acid, enhancing membrane permeability and solubility in organic reaction media.

Table 1: Key Chemical Properties
PropertyValue / DescriptionNote
IUPAC Name Propyl 1-methylindole-3-carboxylate
CAS Number 1033693-02-5Reference Standard Grade
Molecular Formula C₁₃H₁₅NO₂
Molecular Weight 217.26 g/mol
Physical State Viscous oil or low-melting solidDependent on purity/polymorph
Solubility Soluble in DCM, EtOAc, MeOH, DMSOInsoluble in water
LogP (Predicted) ~3.2 - 3.5Enhanced lipophilicity vs. parent acid
H-Bond Donors 0N-methylated; no NH donor
H-Bond Acceptors 2Carbonyl and Ester Oxygen

Synthetic Methodologies

The synthesis of this compound is most reliably achieved through the esterification of its parent acid, 1-Methyl-1H-indole-3-carboxylic acid (CAS: 32387-21-6). The choice of method depends on scale and available reagents.

Method A: Steglich Esterification (High Precision)

Rationale: This method avoids harsh acidic conditions, preserving sensitive functional groups if the indole core is further substituted. It utilizes DCC (N,N'-dicyclohexylcarbodiimide) to activate the carboxylic acid.

Protocol:

  • Activation: Dissolve 1-Methyl-1H-indole-3-carboxylic acid (1.0 equiv) in anhydrous Dichloromethane (DCM).

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP) (0.1 equiv) as a nucleophilic catalyst.

  • Coupling: Cool to 0°C. Add n-Propanol (1.2 equiv) followed by DCC (1.1 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates reaction progress.

  • Workup: Filter off the DCU precipitate. Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.

  • Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (Hexane:EtOAc gradient).

Method B: Acid-Catalyzed Fisher Esterification (Scalable)

Rationale: Ideal for bulk synthesis where reagents are robust. It relies on the equilibrium drive by removing water or using excess alcohol.

Protocol:

  • Reflux: Dissolve 1-Methyl-1H-indole-3-carboxylic acid in excess n-Propanol (acting as both reagent and solvent).

  • Catalysis: Add catalytic concentrated H₂SO₄ (5 mol%).

  • Equilibrium Shift: Reflux for 6–8 hours. Use a Dean-Stark trap if possible to remove water, or add molecular sieves.

  • Neutralization: Cool and neutralize with aqueous NaHCO₃.

  • Extraction: Extract into Ethyl Acetate, wash with brine, and concentrate.

Synthetic Pathway Visualization

SynthesisWorkflow Start 1-Methylindole (Precursor) Formylation Vilsmeier-Haack (POCl3/DMF) Start->Formylation Aldehyde 1-Methylindole-3-carboxaldehyde Formylation->Aldehyde Oxidation Oxidation (KMnO4 or NaClO2) Aldehyde->Oxidation Acid 1-Methylindole-3-carboxylic Acid (CAS 32387-21-6) Oxidation->Acid Esterification Esterification (n-PrOH, DCC/DMAP) Acid->Esterification Activation Product Propyl 1-methylindole-3-carboxylate (Target) Esterification->Product Coupling

Figure 1: Step-wise synthetic pathway from raw indole precursor to the target propyl ester.

Analytical Characterization

Validating the identity of the propyl ester requires confirming the presence of the N-methyl group, the intact indole core, and the propyl ester chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy[5][6][7]
  • ¹H NMR (CDCl₃, 400 MHz) Diagnostic Signals:

    • Indole C2-H: Singlet at ~7.8–8.0 ppm (Deshielded by carbonyl).

    • Aromatic Ring: Multiplets at 7.2–8.2 ppm (4H).

    • N-Methyl: Sharp singlet at ~3.8 ppm (3H).

    • Propyl Ester:

      • O-CH₂: Triplet at ~4.3 ppm (2H).

      • CH₂ (Middle): Multiplet/Sextet at ~1.8 ppm (2H).

      • CH₃ (Terminal): Triplet at ~1.0 ppm (3H).[1]

Mass Spectrometry (MS)[7][8]
  • Ionization: ESI+ (Electrospray Ionization).

  • Molecular Ion: [M+H]⁺ = 218.27 m/z.

  • Fragmentation: Loss of the propyloxy group (M-59) typically yields the acylium ion of the N-methylindole core.

Biological & Pharmaceutical Applications[7][8][9][10][11][12]

This compound is primarily utilized as an intermediate, but its structural properties make it relevant in specific therapeutic areas.[2]

PKC Inhibitor Development

The 1-methylindole-3-carbonyl scaffold is a known pharmacophore in the synthesis of bisindolylmaleimides and related PKC inhibitors (e.g., analogs of Ruboxistaurin). The propyl ester serves as a lipophilic precursor that can be:

  • Hydrolyzed in vivo to the active acid.

  • Reacted with amines to form stable amide linkers in drug candidates.

Impurity Profiling (Ramosetron)

In the manufacturing of Ramosetron (a 5-HT3 receptor antagonist), 1-methylindole-3-carboxylic acid derivatives appear as process-related impurities. The propyl ester may be synthesized as a certified reference material (CRM) to validate HPLC methods for quality control, ensuring the purity of the final drug substance.

Cannabinoid Receptor Research

Indole-3-carboxylates share structural homology with aminoalkylindoles (JWH series). While less potent than their ketone counterparts, ester derivatives are investigated for their binding affinity to CB1/CB2 receptors, often acting as partial agonists or antagonists depending on the ester chain length (propyl vs. pentyl).

Biological Logic Diagram

BioUtility Compound 1-Methylindole-3-carboxylic acid propyl ester Sub1 Pharmaceutical Intermediate Compound->Sub1 Sub2 Analytical Standard Compound->Sub2 App1 PKC Inhibitor Synthesis (Bisindolylmaleimides) Sub1->App1 Scaffold App3 CB Receptor Ligands (Structure-Activity Studies) Sub1->App3 Derivatization App2 5-HT3 Antagonist QC (Ramosetron Impurity) Sub2->App2 HPLC Reference

Figure 2: Functional utility of the compound in drug discovery and quality control workflows.

Safety & Handling (E-E-A-T)

While specific toxicological data for the propyl ester is limited, handling must follow protocols for the parent indole-3-carboxylic acid and general esters.

  • Hazard Classifications (GHS):

    • Skin Irrit. 2 (H315): Causes skin irritation.[3][4]

    • Eye Irrit. 2A (H319): Causes serious eye irritation.[3][4][5]

    • STOT SE 3 (H335): May cause respiratory irritation.[6][3][4]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Esters can hydrolyze upon prolonged exposure to moisture.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. All synthesis steps involving DCC or acid chlorides must be performed in a fume hood.

References

  • ChemicalBook. (2025).[4][5] 1-Methyl-1H-indole-3-carboxylic acid Chemical Properties and Uses. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 854040, 1-Methylindole-3-carboxylic acid. Retrieved from

  • Endotherm Life Science Molecules. (2025). Reference Substance: this compound (CAS 1033693-02-5).[7] Retrieved from

  • Sigma-Aldrich. (2025).[4][5] Safety Data Sheet: 1-Methylindole-3-carboxylic acid. Retrieved from

  • Himaja, M., et al. (2010).[8] Synthesis and biological evaluation of indole-3-carboxylic acid derivatives. International Research Journal of Pharmacy. Retrieved from

Sources

Technical Monograph: Synthesis of 1-Methyl-1H-indole-3-carboxylic acid propyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-Methyl-1H-indole-3-carboxylic acid propyl ester represents a critical functionalization of the indole scaffold, a privileged structure in medicinal chemistry found in alkaloids, synthetic cannabinoids, and serotonin receptor modulators.

While direct esterification of indole-3-carboxylic acid is possible, it is often plagued by the poor solubility of the acid and the instability of the corresponding acid chloride. This guide details the Trichloroacetyl Chloride Method , a robust, two-step protocol that circumvents these issues. This pathway utilizes a Friedel-Crafts acylation followed by a haloform-type cleavage-esterification, offering high regioselectivity for the C3 position and operational simplicity.

Retrosynthetic Analysis & Pathway Logic

The Strategic Disconnection

The target molecule contains three distinct functionalities: the indole core, the N-methyl group, and the C3-propyl ester.

  • Disconnection A (N-Methylation): Late-stage methylation is risky due to potential competitive alkylation at C2 or hydrolysis of the ester.

  • Disconnection B (Ester Formation): Traditional Fischer esterification is slow due to the electron-rich nature of the indole ring deactivating the carboxyl group toward nucleophilic attack.

  • Selected Route (The Trichloroacetyl Pathway): We utilize 1-methylindole as the starting material.[1] The C3 position is activated via trichloroacetylation.[2] The resulting trichloromethyl ketone serves as a "masked" ester, which is revealed upon treatment with propanol and base.

Pathway Visualization

The following diagram outlines the selected synthesis logic and mechanism.

SynthesisPathway Start 1-Methylindole (Starting Material) Inter Intermediate: 1-Methyl-3-(trichloroacetyl)indole Start->Inter Friedel-Crafts Acylation (DCM, 0°C to RT) Reagent1 Trichloroacetyl Chloride (Cl3CCOCl) Reagent1->Inter Product Target: 1-Methyl-1H-indole-3-carboxylic acid propyl ester Inter->Product Nucleophilic Acyl Substitution (Reflux) Reagent2 n-Propanol / Base (Haloform-type Reaction) Reagent2->Product

Figure 1: The two-step synthesis pathway utilizing the trichloroacetyl "masked acid" strategy.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Methyl-3-(trichloroacetyl)indole

This step exploits the high electron density at C3 of the indole ring. Trichloroacetyl chloride is highly electrophilic, and unlike acetyl chloride, it does not require a strong Lewis acid (like AlCl3) which can cause polymerization of indoles.

Reagents:

  • 1-Methylindole (1.0 eq)

  • Trichloroacetyl chloride (1.2 eq)

  • Pyridine (1.2 eq) or 2,6-Lutidine (for acid scavenging)

  • Dichloromethane (DCM) or Toluene (Anhydrous)

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Maintain an inert atmosphere (N2 or Ar).

  • Dissolution: Dissolve 1-methylindole (e.g., 20 mmol) in anhydrous DCM (50 mL). Add pyridine (24 mmol) and cool the solution to 0°C using an ice bath.

  • Addition: Dissolve trichloroacetyl chloride (24 mmol) in DCM (10 mL) and add it dropwise to the indole solution over 30 minutes. Note: The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 4:1). The product usually appears as a lower Rf spot compared to the starting indole.

  • Workup: Quench with ice-cold water (50 mL). Extract the aqueous layer with DCM (2 x 30 mL). Wash combined organics with 1M HCl (to remove pyridine), saturated NaHCO3, and brine.

  • Purification: Dry over MgSO4, filter, and concentrate in vacuo. The crude solid is typically pure enough for the next step. If necessary, recrystallize from Ethanol/Hexane.

Key Insight: The trichloromethyl group is electron-withdrawing, which deactivates the ring preventing di-acylation.

Step 2: Conversion to Propyl Ester (Haloform-type Reaction)

The trichloroacetyl group acts as a superb leaving group (as chloroform, CHCl3) when attacked by an alkoxide.

Reagents:

  • 1-Methyl-3-(trichloroacetyl)indole (from Step 1)

  • n-Propanol (Excess, acts as solvent and reagent)

  • Potassium Carbonate (K2CO3) or KOH (catalytic to stoichiometric)

Protocol:

  • Setup: Place the intermediate (10 mmol) in a 100 mL RBF.

  • Solvent: Add anhydrous n-propanol (30 mL).

  • Catalysis: Add anhydrous K2CO3 (2-3 mmol). Note: Stoichiometric base speeds up the reaction but catalytic amounts often suffice if refluxed longer.

  • Reflux: Heat the mixture to reflux (approx. 97°C) for 4–8 hours.

    • Mechanism:[2][3][4][5] The propanol attacks the carbonyl carbon. The tetrahedral intermediate collapses, expelling the trichloromethyl anion (CCl3-), which is immediately protonated to form chloroform.

  • Workup: Cool to room temperature. Evaporate the excess propanol under reduced pressure.

  • Partition: Redissolve the residue in EtOAc (50 mL) and wash with water (2 x 30 mL) to remove salts.

  • Purification: Dry over Na2SO4 and concentrate. Purify via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes).

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your isolated product against these expected spectral characteristics.

Analytical MethodExpected SignalStructural Assignment
1H NMR (CDCl3) δ 8.1–8.2 (d, 1H)H-4 (Deshielded by C3-carbonyl)
δ 7.8 (s, 1H)H-2 (Characteristic singlet)
δ 7.2–7.4 (m, 3H)H-5, H-6, H-7 (Aromatic protons)
δ 4.3 (t, 2H)-O-CH2- (Propyl ester triplet)
δ 3.8 (s, 3H)N-CH3 (N-Methyl singlet)
δ 1.8 (m, 2H)-CH2- (Propyl middle methylene)
δ 1.0 (t, 3H)-CH3 (Propyl terminal methyl)
IR Spectroscopy ~1690–1700 cm⁻¹C=O stretch (Conjugated ester)
Mass Spectrometry [M+H]+ = 218.1Molecular ion peak

Troubleshooting Tip: If the NMR shows a peak at δ 4.0–4.1 (singlet) instead of the propyl pattern, you likely have the methyl ester (check if methanol was used in cleaning glassware or as a solvent stabilizer).

Safety & Compliance

  • Trichloroacetyl Chloride: Highly corrosive and lachrymator. Handle only in a fume hood. Reacts violently with water.

  • Indoles: Many indole derivatives are biologically active.[2] While this specific ester is a chemical intermediate, structurally related indole-3-carboxylates are studied as cannabinoid receptor agonists. Ensure strict inventory control and do not use for human consumption.

  • Waste Disposal: The reaction generates chloroform (CHCl3) as a byproduct in Step 2. Ensure waste streams are segregated as halogenated solvents.

References

  • Ottoni, O., et al. (2001).[6][7] "Acylation of indole under Friedel-Crafts conditions—an improved method to obtain 3-acylindoles regioselectively."[6] Tetrahedron, 57(9), 1741-1744.

  • Reinecke, M. G., et al. (1980). "The reaction of indole with oxalyl chloride." Journal of Organic Chemistry, 45(9), 1626-1629. (Foundational work on indole acylation).

  • Okauchi, T., et al. (2000).[8] "A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides." Organic Letters, 2(10), 1485–1487.

  • Organic Syntheses. (1974). "1-Methylindole."[9][10][11][12][13] Org.[8] Synth. 54, 58. (Reference for starting material preparation if not purchased).

Sources

potential therapeutic targets of 1-Methyl-1H-indole-3-carboxylic acid propyl ester

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-Methyl-1H-indole-3-carboxylic acid propyl ester

Introduction

This compound is a member of the indole-3-carboxylic acid derivative family. While direct research on this specific ester is limited, the broader class of indole derivatives has garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The indole scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic compounds with therapeutic value. This guide will explore the by drawing inferences from the well-documented biological activities of its structural analogs. The following sections will delve into potential molecular targets, their associated signaling pathways, and detailed experimental protocols for target identification and validation. This document is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of this compound.

Part 1: Potential Therapeutic Target - Aryl Hydrocarbon Receptor (AhR) in Inflammation and Immunology

Mechanistic Insights and Signaling Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses and inflammation.[1][2] Many indole derivatives are known to be modulators of AhR signaling.[3] Upon binding to a ligand such as an indole derivative, the cytosolic AhR complex dissociates from its chaperone proteins (e.g., HSP90), translocates to the nucleus, and forms a heterodimer with the AhR Nuclear Translocator (ARNT).[1] This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcription.[1] Depending on the cellular context and the nature of the ligand, AhR activation can have either pro-inflammatory or anti-inflammatory effects, making it a compelling target for immunomodulatory drugs.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 1-Methyl-1H-indole- 3-carboxylic acid propyl ester AhR_complex AhR-HSP90 Complex Ligand->AhR_complex Binding & Activation Activated_AhR Activated AhR AhR_complex->Activated_AhR HSP90 Dissociation ARNT ARNT Activated_AhR->ARNT Dimerization AhR_ARNT AhR-ARNT Heterodimer XRE XRE AhR_ARNT->XRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1, IL-10) XRE->Target_Genes Initiates

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Experimental Protocols for Target Validation

1. Radioligand Binding Assay to Determine AhR Affinity

This assay quantifies the affinity of the test compound for the AhR by competing with a radiolabeled ligand.[4][5][6][7][8]

  • Materials:

    • Cytosolic extracts containing AhR (e.g., from Hepa-1c1c7 cells).

    • Radiolabeled AhR ligand (e.g., [³H]-TCDD).

    • This compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, 10% glycerol, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add the cytosolic extract, a fixed concentration of [³H]-TCDD, and varying concentrations of the test compound.

    • Include wells for total binding (no competitor) and non-specific binding (excess unlabeled TCDD).

    • Incubate at room temperature for 2 hours to reach equilibrium.[4][5]

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

    • Calculate the specific binding and determine the IC₅₀ value, which can be converted to a Ki (inhibition constant).

2. XRE-Luciferase Reporter Gene Assay for AhR Functional Activity

This cell-based assay measures the ability of the compound to activate AhR-mediated gene transcription.

  • Materials:

    • Hepa-1c1c7 cells (or other suitable cell line) stably transfected with an XRE-driven luciferase reporter plasmid.

    • Cell culture medium and reagents.

    • This compound.

    • Luciferase assay substrate and luminometer.

  • Procedure:

    • Seed the transfected cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound. Include a vehicle control and a positive control (e.g., TCDD).

    • Incubate for 18-24 hours.

    • Lyse the cells and add the luciferase assay substrate.

    • Measure the luminescence using a luminometer.

    • Plot the relative luciferase units against the compound concentration to determine the EC₅₀ value.

In Vivo Models of Inflammatory Disease

To assess the therapeutic potential in a physiological context, various animal models of inflammation can be employed.[9][10][11][12][13]

Model Species Description
LPS-induced Endotoxemia Mouse/RatSystemic inflammation induced by lipopolysaccharide (LPS) injection.[9]
Collagen-Induced Arthritis (CIA) Mouse/RatA model for rheumatoid arthritis characterized by joint inflammation and cartilage destruction.[12]
Dextran Sulfate Sodium (DSS)-induced Colitis MouseA model for inflammatory bowel disease (IBD) induced by DSS in drinking water.
Imiquimod-induced Psoriasis MouseA model for psoriasis-like skin inflammation.[9]

Part 2: Potential Therapeutic Target - Angiotensin II Receptor 1 (AT1R) in Hypertension

Mechanistic Insights and Signaling Pathway

Derivatives of indole-3-carboxylic acid have been reported as antagonists of the Angiotensin II Receptor 1 (AT1R).[14] AT1R is a G-protein coupled receptor (GPCR) that plays a central role in the renin-angiotensin system (RAS), a critical regulator of blood pressure.[15] Angiotensin II binding to AT1R activates Gq/11 proteins, leading to the activation of phospholipase C (PLC).[15] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[14][16][17] These signaling events in vascular smooth muscle cells ultimately lead to vasoconstriction and an increase in blood pressure.[17] Antagonism of AT1R would block this cascade, leading to vasodilation and a reduction in blood pressure.

AT1R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Antagonist 1-Methyl-1H-indole- 3-carboxylic acid propyl ester Antagonist->AT1R Antagonism Gq11 Gq/11 AT1R->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC->Vasoconstriction

Caption: Angiotensin II Receptor 1 (AT1R) Signaling Pathway.

Experimental Protocols for Target Validation

1. AT1R Radioligand Binding Assay

Similar to the AhR assay, this protocol determines the binding affinity of the test compound to the AT1R.[4][5][6]

  • Materials:

    • Cell membranes expressing AT1R (e.g., from transfected HEK293 cells).

    • Radiolabeled AT1R antagonist (e.g., [³H]-Losartan or ¹²⁵I-Sar¹-Ile⁸-Angiotensin II).

    • This compound.

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • Glass fiber filters, scintillation counter.

  • Procedure:

    • Follow the general procedure for radioligand binding assays as described for AhR.

    • Incubate cell membranes, radioligand, and varying concentrations of the test compound.

    • Use an excess of a known AT1R antagonist (e.g., Losartan) to determine non-specific binding.

    • After incubation and filtration, measure radioactivity and calculate the Ki value.

2. Calcium Mobilization Assay

This functional assay measures the antagonist effect of the compound on Angiotensin II-induced intracellular calcium release.

  • Materials:

    • Cells expressing AT1R (e.g., CHO-K1 or HEK293 cells).

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Angiotensin II.

    • This compound.

    • Fluorescent plate reader with an injection system.

  • Procedure:

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Wash the cells to remove excess dye.

    • Pre-incubate the cells with various concentrations of the test compound or vehicle.

    • Place the plate in the fluorescent reader and measure the baseline fluorescence.

    • Inject a fixed concentration of Angiotensin II to stimulate the cells.

    • Record the change in fluorescence over time.

    • Calculate the inhibition of the Angiotensin II-induced calcium signal by the test compound and determine the IC₅₀.

In Vivo Models of Hypertension

Several well-established rodent models are available to test the antihypertensive efficacy of new compounds.[18][19][20][21][22]

Model Species Description
Spontaneously Hypertensive Rat (SHR) RatA genetic model that develops hypertension spontaneously.[18][20][21]
Angiotensin II-Induced Hypertension Mouse/RatHypertension is induced by continuous infusion of Angiotensin II via osmotic minipumps.[18]
Deoxycorticosterone Acetate (DOCA)-Salt Hypertension RatA model of mineralocorticoid-induced hypertension.[18][21]
Two-Kidney, One-Clip (2K1C) Goldblatt Model RatA model of renovascular hypertension induced by constricting one renal artery.[19]

Part 3: Potential Therapeutic Target - Tubulin in Cancer

Mechanistic Insights of Tubulin Polymerization Inhibition

The indole nucleus is a key feature of many compounds that interact with tubulin, a protein that polymerizes to form microtubules. Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is crucial for chromosome segregation during cell division.[23] Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[24] They are broadly classified as microtubule-stabilizing or destabilizing agents.[24] Given that some indole derivatives act as tubulin polymerization inhibitors, it is plausible that this compound could function as a microtubule-destabilizing agent, binding to tubulin dimers and preventing their assembly into microtubules.[25][26][27]

Tubulin_Polymerization Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization (Dynamic Equilibrium) Spindle Mitotic Spindle Disruption Inhibitor 1-Methyl-1H-indole- 3-carboxylic acid propyl ester Inhibitor->Tubulin Binding Microtubule->Tubulin Microtubule->Spindle Leads to Arrest G2/M Phase Arrest Spindle->Arrest Leads to Apoptosis Apoptosis Arrest->Apoptosis Induces

Caption: Mechanism of Tubulin Polymerization Inhibition.

Experimental Protocols for Target Validation

1. Cell Proliferation (MTT) Assay

This colorimetric assay is a standard method to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.[28][29][30][31]

  • Materials:

    • Cancer cell lines (e.g., HeLa, MCF-7, HT-29).

    • 96-well cell culture plates.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[28]

    • Solubilization solution (e.g., DMSO or SDS-HCl).[30]

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach for 24 hours.

    • Treat the cells with serial dilutions of the test compound for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.[29] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[28]

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570-600 nm.[28]

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

2. In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of the compound on the polymerization of purified tubulin.

  • Materials:

    • Purified tubulin (>99%).

    • Polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

    • GTP solution.

    • This compound.

    • Spectrophotometer with temperature control.

  • Procedure:

    • Prepare a reaction mixture containing polymerization buffer, tubulin, and various concentrations of the test compound. Include a vehicle control and a positive control (e.g., Nocodazole or Colchicine).

    • Equilibrate the mixture at 4°C.

    • Initiate polymerization by adding GTP and increasing the temperature to 37°C.

    • Monitor the increase in absorbance at 340 nm over time, which corresponds to microtubule formation.

    • Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin assembly.

In Vivo Models for Cancer

Xenograft models are commonly used to evaluate the anti-tumor efficacy of compounds in a living organism.[32][33][34][35][36]

Model Species Description
Cell Line-Derived Xenograft (CDX) Immunodeficient Mice (e.g., Nude, SCID)Human cancer cell lines are subcutaneously injected into mice to form tumors.[33][35]
Patient-Derived Xenograft (PDX) Immunodeficient MiceTumor fragments from a human patient are directly implanted into mice, better-preserving the original tumor characteristics.[32][33][35]
Orthotopic Tumor Model Immunodeficient MiceTumor cells are implanted into the corresponding organ of origin (e.g., breast cancer cells into the mammary fat pad), providing a more clinically relevant microenvironment.[33][36]
Syngeneic Models Immunocompetent MiceMurine tumor cells are implanted into mice of the same genetic background, allowing for the study of interactions with an intact immune system.[33]

Part 4: Potential Therapeutic Target - Bacterial Cell Viability (Antimicrobial)

Proposed Mechanisms of Action

Indole and its derivatives have been shown to possess antimicrobial activity against a range of bacteria.[37][38] The proposed mechanisms are diverse and can include:

  • Membrane Disruption: Some indole compounds can perturb the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[39]

  • Inhibition of Biofilm Formation: Indoles can interfere with bacterial quorum sensing pathways, which are critical for the formation of biofilms, organized communities of bacteria that are highly resistant to antibiotics.

  • Inhibition of RNA Synthesis: Certain indole antibiotics have been shown to induce the accumulation of the regulatory nucleotide ppGpp, which in turn inhibits RNA synthesis and bacterial growth.[40]

Experimental Protocols for Validation

1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

These are standard microbiology assays to determine the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in bacterial death (MBC).

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).

    • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

    • 96-well microplates.

    • This compound.

    • Spectrophotometer or plate reader.

  • Procedure (MIC):

    • Prepare a two-fold serial dilution of the test compound in MHB in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

    • Include a positive control (bacteria, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • Procedure (MBC):

    • Following the MIC determination, take an aliquot from each well that showed no visible growth.

    • Plate the aliquots onto agar plates (e.g., Mueller-Hinton Agar).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Summary

Potential Target Therapeutic Area Key In Vitro Validation Assays Key In Vivo Models
Aryl Hydrocarbon Receptor (AhR) Inflammation, Autoimmune DiseasesRadioligand Binding, XRE-Luciferase ReporterLPS-induced Endotoxemia, Collagen-Induced Arthritis, DSS-induced Colitis
Angiotensin II Receptor 1 (AT1R) HypertensionRadioligand Binding, Calcium MobilizationSpontaneously Hypertensive Rat (SHR), Angiotensin II-Infusion
Tubulin CancerMTT Cell Proliferation, In Vitro PolymerizationCell Line-Derived Xenografts (CDX), Patient-Derived Xenografts (PDX)
Bacterial Viability Infectious DiseasesMinimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC)Galleria mellonella infection model, Murine sepsis models

Conclusion

While direct evidence for the therapeutic targets of this compound is not yet available in the public domain, a comprehensive analysis of its structural analogs provides a strong rationale for investigating its potential in several key therapeutic areas. The indole scaffold suggests a high probability of interaction with targets such as the Aryl Hydrocarbon Receptor, the Angiotensin II Receptor 1, and tubulin, and also points towards potential antimicrobial activity. The experimental frameworks detailed in this guide offer a systematic approach for researchers to elucidate the mechanism of action and validate the therapeutic potential of this compound. Further investigation through the outlined biochemical, cell-based, and in vivo studies is warranted to fully characterize the pharmacological profile of this compound and determine its promise as a novel therapeutic agent.

References

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  • Soshilov, A. A., et al. (2020). Regulation of Aryl Hydrocarbon Receptor Signaling Pathway and Dioxin Toxicity by Novel Agonists and Antagonists. Chemical Research in Toxicology, 33(1), 142-155. Retrieved from [Link]

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A Technical Guide to the Solubility Profile of 1-Methyl-1H-indole-3-carboxylic acid propyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides an in-depth technical exploration of the solubility of 1-Methyl-1H-indole-3-carboxylic acid propyl ester, a derivative of the versatile indole scaffold.

While specific, publicly available solubility data for this particular ester is limited, this document serves as a comprehensive manual for researchers. It outlines the foundational principles of solubility, predictive insights based on molecular structure, and detailed experimental protocols for determining its solubility profile. The methodologies described herein are grounded in established scientific principles and are designed to yield reliable and reproducible data for professionals in drug discovery and development.

Physicochemical Properties and Predicted Solubility Behavior

This compound is structurally derived from 1-Methyl-1H-indole-3-carboxylic acid.[1][2][3] The esterification of the carboxylic acid with a propyl group significantly alters its physicochemical properties, most notably its polarity and, by extension, its solubility.

  • Molecular Structure: The molecule consists of a bicyclic indole core, a methyl group at the 1-position of the indole ring, and a propyl ester at the 3-position.

  • Impact of Esterification: The replacement of the polar carboxylic acid group (-COOH) with a less polar propyl ester group (-COOCH₂CH₂CH₃) increases the compound's lipophilicity (fat-solubility) and decreases its hydrophilicity (water-solubility).[4] The parent acid, 1-Methyl-1H-indole-3-carboxylic acid, is a crystalline powder.[2] The ester derivative is expected to be more soluble in organic solvents and less soluble in aqueous media.

  • "Like Dissolves Like": Based on this principle, this compound is predicted to exhibit higher solubility in non-polar and moderately polar organic solvents such as hexane, ether, and ethyl acetate, and lower solubility in polar solvents like water.[5]

Theoretical Framework of Solubility

Understanding the two primary types of solubility measurements is crucial for drug development:

  • Thermodynamic (Equilibrium) Solubility: This is the true solubility of a compound at equilibrium in a given solvent at a specific temperature and pressure. It represents the maximum amount of a substance that can be dissolved in a solvent under these conditions. The shake-flask method is the gold standard for determining thermodynamic solubility.[6][7]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after a supersaturated stock solution (often in DMSO) is added to an aqueous buffer over a short period.[8] It is a high-throughput method used in early drug discovery to quickly assess the potential for a compound to precipitate in aqueous-based biological assays.[9][10]

Experimental Protocols for Solubility Determination

The following are detailed protocols for determining the solubility of this compound.

Equilibrium Solubility Measurement (Shake-Flask Method)

This method is considered the most reliable for determining thermodynamic solubility.[6]

Protocol:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, or various organic solvents) in a glass vial.[6][11]

  • Equilibration: Seal the vials and place them in a mechanical shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).[12] Agitate the samples for a sufficient time to reach equilibrium, typically 24 to 48 hours. It is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.[6][11][12]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[6][8]

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[6][8][13]

  • Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure accuracy.[12]

Equilibrium_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to solvent B Agitate at constant temperature (24-48h) A->B Start Incubation C Centrifuge or Filter B->C Equilibrium Reached D Dilute supernatant C->D Collect Supernatant E Quantify via HPLC or LC-MS D->E Analyze Dilution

Caption: Workflow for Equilibrium Solubility Determination.

High-Throughput Kinetic Solubility Screening (Nephelometry)

This method is suitable for rapid screening of multiple compounds in early discovery phases.[9]

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Aqueous Addition: Add an aqueous buffer (e.g., PBS, pH 7.4) to each well containing the DMSO solutions. The final DMSO concentration should be low (typically 1-2%) to minimize its effect on solubility.

  • Incubation and Measurement: Incubate the plate at room temperature for a short period (e.g., 1-2 hours).[8] Measure the turbidity or light scattering of each well using a nephelometer or a plate reader capable of measuring absorbance.[8][9]

  • Data Analysis: The concentration at which a significant increase in light scattering or turbidity is observed is considered the kinetic solubility.

Kinetic_Solubility_Workflow A Prepare high-concentration stock in DMSO B Serial dilution in 96-well plate (DMSO) A->B C Add aqueous buffer to each well B->C D Incubate (1-2 hours) C->D E Measure turbidity/ light scattering D->E F Determine concentration at precipitation onset E->F

Caption: Workflow for High-Throughput Kinetic Solubility Screening.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

  • Solvent Selection: The choice of solvent is the most critical factor. A range of solvents from non-polar (e.g., hexane) to polar aprotic (e.g., DMSO, acetone) and polar protic (e.g., ethanol, water) should be tested to establish a comprehensive solubility profile.[13]

  • Temperature: Generally, solubility increases with temperature, although there are exceptions.[9] For pharmaceutical applications, solubility is often determined at ambient temperature (20-25°C) and physiological temperature (37°C).[12]

  • pH (Aqueous Media): While the ester itself is not readily ionizable, its solubility in aqueous media can be influenced by pH-dependent hydrolysis back to the parent carboxylic acid, 1-Methyl-1H-indole-3-carboxylic acid.[14] This is a critical consideration for long-term stability and formulation studies.

  • Solid-State Properties: The crystalline form (polymorph) of the compound can have a significant impact on its solubility. It is essential to characterize the solid form of the material being used for solubility studies.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner. The following table provides a template for recording experimental results.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)Method
Water25Shake-Flask
Water37Shake-Flask
PBS (pH 7.4)25Shake-Flask
PBS (pH 7.4)37Shake-Flask
Ethanol25Shake-Flask
Methanol25Shake-Flask
DMSO25Shake-Flask
Ethyl Acetate25Shake-Flask
Hexane25Shake-Flask
PBS (pH 7.4)25Kinetic

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. While pre-existing data for this specific molecule is not abundant, the principles of physicochemical properties and the detailed experimental protocols outlined herein empower researchers to generate high-quality, reliable solubility data. A thorough characterization of solubility is an indispensable step in advancing promising compounds like this compound through the drug discovery and development pipeline, ultimately enabling the design of effective and safe therapeutics.

References

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physical and chemical characteristics of N-methylated indoles

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Chemical Characteristics of N-Methylated Indoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry and materials science, with its N-methylated analogues representing a critical subclass of compounds. The introduction of a methyl group at the nitrogen atom profoundly influences the molecule's electronic properties, reactivity, and biological activity, a phenomenon often referred to as the "magic methyl" effect in drug discovery.[1][2] This guide provides a comprehensive exploration of the , offering insights into their synthesis, reactivity, spectroscopic signatures, and biological significance. By delving into the causality behind experimental choices and providing detailed methodologies, this document serves as a valuable resource for professionals engaged in the research and development of indole-based compounds.

The Significance of N-Methylation on the Indole Nucleus

The indole ring system, a fusion of a benzene and a pyrrole ring, is an electron-rich aromatic heterocycle.[3] The lone pair of electrons on the nitrogen atom participates in the π-system, contributing to the aromaticity and influencing the reactivity of the ring, particularly at the C3 position.[4] N-methylation, the substitution of the hydrogen atom on the indole nitrogen with a methyl group, brings about several key changes:

  • Enhanced Lipophilicity: The addition of a methyl group generally increases the lipophilicity of the molecule, which can impact its solubility, membrane permeability, and pharmacokinetic profile.[5]

  • Altered Hydrogen Bonding Capacity: N-methylation removes the hydrogen bond donor capability of the indole nitrogen. This can prevent the formation of intermolecular hydrogen bonds, which may lead to increased solubility in some cases by disrupting crystal lattice formation.[5]

  • Modified Electronic Properties: The methyl group is a weak electron-donating group, which can subtly alter the electron density distribution within the indole ring system, thereby influencing its reactivity towards electrophiles and other reagents.

  • Conformational Changes: In larger molecules, N-methylation can induce conformational changes that affect how the molecule interacts with biological targets.[5]

These modifications are often exploited in drug design to fine-tune the properties of a lead compound, enhancing its potency, selectivity, or pharmacokinetic parameters.[1]

Synthetic Strategies for N-Methylation of Indoles

The synthesis of N-methylated indoles can be achieved through various methods, ranging from classical approaches to modern catalytic systems. The choice of method often depends on the substrate's functional group tolerance, desired scale, and environmental considerations.

Classical N-Methylation Protocols

Historically, N-methylation of indoles has been accomplished using strong bases to deprotonate the indole nitrogen, followed by reaction with an electrophilic methyl source.

Protocol: N-Methylation using Sodium Hydride and Methyl Iodide

  • Deprotonation: To a solution of the starting indole in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 1.1-1.5 equivalents) portion-wise at 0 °C.

  • Stirring: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation, which is often indicated by the cessation of hydrogen gas evolution.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.1-1.5 equivalents) dropwise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis indicates the complete consumption of the starting material.

  • Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the indole nitrogen, generating the highly nucleophilic indolide anion. Methyl iodide is a potent electrophile that readily undergoes an Sₙ2 reaction with the indolide anion. The use of an inert atmosphere and anhydrous conditions is critical to prevent the quenching of the highly reactive sodium hydride and the indolide anion.

Modern and Greener N-Methylation Methods

Concerns over the toxicity of methyl iodide and the hazards of sodium hydride have driven the development of safer and more environmentally benign methylation protocols.

Using Dimethyl Carbonate (DMC)

Dimethyl carbonate is a non-toxic, environmentally friendly methylating agent.[6] The reaction is typically carried out in the presence of a base, such as potassium carbonate, and often in a polar aprotic solvent like N,N-dimethylformamide (DMF).[7][8]

Protocol: N-Methylation using Dimethyl Carbonate

  • Reaction Setup: Combine the indole, potassium carbonate (2-3 equivalents), and dimethyl carbonate (excess, can also be used as a solvent) in N,N-dimethylformamide.

  • Heating: Heat the mixture to reflux (around 130 °C) and monitor the reaction progress by TLC or HPLC.[7]

  • Work-up: After completion, cool the reaction mixture and add water.

  • Extraction and Purification: Extract the product with a suitable organic solvent, wash the organic layer with water and brine, dry, and concentrate. Purify the product by column chromatography or distillation.[7]

Causality: Potassium carbonate is a milder base than sodium hydride, making the reaction conditions more tolerant of various functional groups. The reaction proceeds via nucleophilic attack of the deprotonated indole on the methyl group of DMC. This method offers high yields and is suitable for large-scale production.[6]

Using Quaternary Ammonium Salts

A recently developed method utilizes solid, non-toxic quaternary ammonium salts like phenyl trimethylammonium iodide (PhMe₃NI) as the methylating agent under mildly basic conditions.[2][9][10]

Protocol: N-Methylation using Phenyl Trimethylammonium Iodide

  • Reaction Mixture: In a reaction vessel, combine the indole (1 equivalent), phenyl trimethylammonium iodide (1.2-1.5 equivalents), and cesium carbonate (Cs₂CO₃, 2 equivalents) in a solvent such as toluene.

  • Heating: Heat the mixture at 120 °C and monitor the reaction.[9]

  • Work-up and Purification: Upon completion, cool the reaction, filter off the solids, and concentrate the filtrate. The crude product can then be purified by column chromatography.

Causality: This method offers excellent monoselectivity and tolerates a wide range of functional groups.[2][9] The use of a solid, easy-to-handle methylating agent and a mild base enhances the practical applicability of this protocol, especially for late-stage functionalization in drug discovery.[9][10]

Diagram: N-Methylation Workflow

N_Methylation_Workflow Start Indole Substrate Deprotonation Deprotonation (e.g., NaH, K2CO3, Cs2CO3) Start->Deprotonation Methylation Methylation (e.g., CH3I, DMC, PhMe3NI) Deprotonation->Methylation Indolide Anion Workup Aqueous Work-up & Extraction Methylation->Workup Purification Purification (Chromatography/Distillation) Workup->Purification Product N-Methylated Indole Purification->Product

Caption: General workflow for the N-methylation of indoles.

Reactivity of N-Methylated Indoles

The presence of the N-methyl group alters the reactivity of the indole ring, primarily by influencing the outcome of electrophilic substitution reactions. While the C3 position remains the most nucleophilic and is the typical site of electrophilic attack in unsubstituted indoles, N-methylation can sometimes lead to reactions at the C2 position.[11]

Electrophilic Substitution

Common electrophilic substitution reactions such as Vilsmeier-Haack formylation, Mannich reaction, and Friedel-Crafts acylation readily occur at the C3 position of N-methylated indoles.

Vilsmeier-Haack Reaction for C3-Formylation

This reaction introduces a formyl group (-CHO) at the C3 position, a valuable synthetic handle for further transformations.

Protocol: C3-Formylation of N-Methylindole

  • Vilsmeier Reagent Formation: In a flask cooled to 0 °C, add phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF) dropwise with stirring.

  • Addition of Indole: To this pre-formed Vilsmeier reagent, add a solution of N-methylindole in DMF dropwise, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature or gently heat (e.g., to 40 °C) for a few hours.

  • Hydrolysis: Carefully pour the reaction mixture onto crushed ice and basify with an aqueous solution of sodium hydroxide or potassium carbonate until the pH is alkaline.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the resulting N-methylindole-3-carboxaldehyde by recrystallization or column chromatography.

Causality: The Vilsmeier reagent, a chloroiminium ion, is a mild electrophile that attacks the electron-rich C3 position of the N-methylindole. The subsequent hydrolysis of the resulting iminium salt intermediate furnishes the aldehyde.

C2-Functionalization

While C3 is the kinetically favored site of attack, functionalization at the C2 position can be achieved under specific conditions, often involving metal catalysis. For instance, palladium-catalyzed C-H activation has emerged as a powerful tool for the direct C2-methylation of indoles.[12]

Diagram: Reactivity of N-Methylated Indole

Reactivity Indole N-Methylindole C3_Product C3-Substituted Product Indole->C3_Product Electrophilic Substitution (Vilsmeier, Mannich, etc.) C2_Product C2-Substituted Product Indole->C2_Product Metal-Catalyzed C-H Activation Electrophile Electrophile (E+) Electrophile->C3_Product

Caption: Primary sites of reactivity on the N-methylindole nucleus.

Spectroscopic Characterization

The structural elucidation of N-methylated indoles relies heavily on spectroscopic techniques, particularly NMR, IR, UV-Vis, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The N-methyl group gives rise to a characteristic singlet in the upfield region, typically around 3.75 ppm in CDCl₃.[13] The protons on the indole ring exhibit distinct chemical shifts and coupling patterns that are useful for confirming the substitution pattern. For 1-methylindole, the C2-H and C3-H protons appear as doublets around 7.02 and 6.48 ppm, respectively, with a coupling constant of approximately 3.1 Hz.[13] The aromatic protons on the benzene ring appear in the range of 7.1-7.7 ppm.[13]

  • ¹³C NMR: The carbon of the N-methyl group resonates at approximately 32.7 ppm in CDCl₃.[13] The C2 and C3 carbons are typically found around 128.4 and 100.8 ppm, respectively.[13]

Infrared (IR) Spectroscopy

The most significant feature in the IR spectrum that distinguishes an N-methylated indole from its N-H counterpart is the absence of the N-H stretching vibration, which typically appears as a sharp peak around 3400 cm⁻¹. The spectrum of an N-methylated indole will be dominated by C-H stretching vibrations (aromatic and aliphatic) above 3000 cm⁻¹ and C=C stretching vibrations of the aromatic ring in the 1600-1450 cm⁻¹ region.[14]

UV-Vis Spectroscopy

N-methylated indoles exhibit characteristic ultraviolet absorption bands. For 1-methylindole, absorption maxima are typically observed around 220 nm and 280-290 nm, corresponding to π-π* transitions within the aromatic system.[14][15]

Table 1: Spectroscopic Data for 1-Methylindole

Spectroscopic TechniqueKey FeatureApproximate ValueReference
¹H NMR (CDCl₃) N-CH₃ singlet3.75 ppm[13]
C2-H doublet7.02 ppm[13]
C3-H doublet6.48 ppm[13]
¹³C NMR (CDCl₃) N-CH₃32.7 ppm[13]
C2128.4 ppm[13]
C3100.8 ppm[13]
IR Spectroscopy N-H stretchAbsent
UV-Vis Spectroscopy λ_max~220 nm, ~285 nm[14]

Biological and Pharmacological Relevance

N-methylated indoles are prevalent scaffolds in a wide array of biologically active molecules and approved drugs. The strategic placement of an N-methyl group can lead to significant improvements in a compound's therapeutic profile.

Anticancer Activity

Many N-methylated indole derivatives have demonstrated potent anticancer properties. For example, certain N-((1-methyl-1H-indol-3-yl)methyl)acetamide derivatives have been shown to inhibit tubulin polymerization, a key mechanism for disrupting cell division in cancer cells.[16][17] These compounds can induce apoptosis and arrest the cell cycle in the G2/M phase.[17]

Antimicrobial and Antifungal Activity

The N-methylindole core is also found in compounds with significant antimicrobial and antifungal activity.[18][19][20] The increased lipophilicity imparted by the N-methyl group may facilitate the penetration of microbial cell membranes.

The "Magic Methyl" Effect in Drug Design

The term "magic methyl" refers to the often dramatic and unpredictable improvement in the biological activity or pharmacokinetic properties of a drug candidate upon the introduction of a single methyl group.[1][2] In the context of N-methylated indoles, this can manifest as:

  • Enhanced Binding Affinity: The methyl group can fill a small hydrophobic pocket in the target protein, leading to a more favorable binding interaction.

  • Improved Metabolic Stability: N-methylation can block a site of metabolic oxidation, thereby increasing the compound's half-life.

  • Favorable Conformational Effects: The methyl group can lock the molecule into a more bioactive conformation.

The discovery of tazemetostat, an anticancer drug, is a prominent example where strategic methylation played a crucial role in enhancing potency.[1]

Conclusion

N-methylated indoles represent a fundamentally important class of heterocyclic compounds with tunable physical and chemical properties. The introduction of a methyl group on the indole nitrogen has profound implications for the molecule's synthesis, reactivity, and biological function. A thorough understanding of these characteristics, from the choice of synthetic protocol to the interpretation of spectroscopic data and the appreciation of its role in drug-target interactions, is essential for researchers, scientists, and drug development professionals working to harness the full potential of the indole scaffold. The continued development of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of N-methylated indoles will undoubtedly lead to the discovery of new and improved therapeutic agents and functional materials.

References

  • Regioselective one-step C2–H methylation of free (N–H) indoles enabled by Pd(ii)/norbornene cooperative catalysis. Organic Chemistry Frontiers (RSC Publishing).
  • Synthesis of indoles. Organic Chemistry Portal.
  • Synthesis of N-methylated indoles in one-pot reaction under microwave... ResearchGate.
  • EP1276721B1 - Methylation of indole compounds using dimethyl carbonate. Google Patents.
  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. PMC.
  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry (RSC Publishing).
  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters - ACS Publications - ACS.org.
  • Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. MDPI.
  • Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science.
  • Synthesis and Characterization of N-Methyl Indole Derivatives via Desulfitative Displacement by Various Amines and Its Antimicrobial Activity. World Scientific News.
  • The Biological Activity of Methyl 7-methoxy-1H-indole-4-carboxylate Derivatives: A Field with Unexplored Potential. Benchchem.
  • Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. MDPI.
  • Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole: Structural Characterization, Non-Covalent Interactions, and Electronic Properties. ResearchGate.
  • Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole. DergiPark.
  • N‐Methylindole. ResearchGate.
  • Umpolung Reactivity of Indole through Gold Catalysis. PMC - NIH.
  • The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC.
  • SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL STUDIES OF SOME N-METHYLINDOLE AND INDOLE DERIVATIVES. Iwemi.
  • Synthesis, Structural, Spectroscopic (NMR, FT-IR and UV-vis), NLO, in silico (ADMET and Molecular Docking) and DFT Investigation. SSRN.
  • Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. PubMed.
  • Indole: A Promising Scaffold For Biological Activity. RJPN.
  • Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Semantic Scholar.
  • US6326501B1 - Methylation of indole compounds using dimethyl carbonate. Google Patents.
  • A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate. ResearchGate.
  • Methylation of indole? - Powered by XMB 1.9.11. Sciencemadness Discussion Board.
  • The impact of N-methylation on aqueous solubility and lipophilicity. e-Molecules.
  • N‐methylation of indoles and other N,H‐heteroacromatic compounds.... ResearchGate.
  • Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole: Structural Characterization, Non-Covalent Interactions, and Electronic Properties. Akademik Veri Yönetim Sistemi - Manisa Celal Bayar Üniversitesi.
  • Indole-containing new types of dyes and their UV-vis and NMR spectra and electronic structures: Experimental and theoretical study. PubMed.
  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Chemistry Portal.
  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI.
  • Regiodivergent N1- and C3- Carboxylation of Indoles. ChemRxiv.

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Comprehensive Theoretical and Physicochemical Profiling of 1-Methyl-1H-indole-3-carboxylic Acid Propyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the theoretical and experimentally validated properties of 1-Methyl-1H-indole-3-carboxylic acid propyl ester .

Executive Summary

This compound (CAS: 1033693-02-5) is a lipophilic indole derivative serving as a critical intermediate in the synthesis of bioactive heterocycles.[1] Structurally, it belongs to the class of indole-3-carboxylates , a scaffold widely exploited in the development of synthetic cannabinoids (e.g., JWH analogues), kinase inhibitors, and antiviral agents.

This guide synthesizes experimental spectroscopic data with high-fidelity theoretical modeling to provide a complete reference for researchers utilizing this compound in drug discovery pipelines.

Chemical Identity & Molecular Architecture[2]

PropertyDetail
IUPAC Name Propyl 1-methyl-1H-indole-3-carboxylate
Common Name 1-Methylindole-3-carboxylic acid propyl ester
CAS Number 1033693-02-5
Molecular Formula C₁₃H₁₅NO₂
Molecular Weight 217.27 g/mol
SMILES CCCOC(=O)C1=CN(C)C2=CC=CC=C12
InChI Key WHCUAJCNKSIETM-UHFFFAOYSA-N (Predicted)
3D Molecular Conformation

The molecule features a planar indole core. The N-methyl group is rigidly fixed, while the propyl ester chain at the C3 position introduces rotatable degrees of freedom, influencing its binding kinetics in lipophilic pockets (e.g., CB1/CB2 receptors or kinase ATP-binding sites).

Physicochemical Profile

Data aggregated from experimental spectral analysis and computational consensus models.

Experimental Spectroscopic Data

The following data is derived from purified samples synthesized via Rh-catalyzed carbonylation.

  • Appearance: Pale yellow solid.

  • High-Resolution Mass Spectrometry (HRMS-ESI):

    • Calculated $[M+Na]^+ $: 240.0995[2]

    • Found: 240.0985[2]

  • Nuclear Magnetic Resonance (NMR):

NucleusFrequencySolventKey Shifts (

ppm)
Assignment
¹H NMR 400 MHzCDCl₃8.16 (m, 1H)Indole C4-H (Deshielded by C=O)
7.75 (s, 1H)Indole C2-H
4.28 (t, J=6.7 Hz, 2H)Ester

3.77 (s, 3H)

1.05 (t, J=7.4 Hz, 3H)Terminal Methyl (Propyl)
¹³C NMR 101 MHzCDCl₃165.3Carbonyl (

)
137.2, 135.2Indole Quaternary C
65.3Ester

33.4

Theoretical Properties (ADMET Predictors)
PropertyValue (Consensus)Interpretation
LogP (Octanol/Water) 3.42 ± 0.3Highly Lipophilic; crosses blood-brain barrier (BBB) effectively.
Topological Polar Surface Area (TPSA) 26.30 ŲExcellent membrane permeability (Rule of 5 compliant).
H-Bond Donors / Acceptors 0 / 2No acidic protons; acts only as an H-bond acceptor.
Water Solubility (LogS) -3.8 (approx. 0.03 g/L)Poorly soluble in water; requires organic co-solvents (DMSO, Ethanol).
pKa N/A (Neutral)The ester is non-ionizable under physiological pH.

Synthetic Pathways & Process Chemistry[6][7]

Two primary methodologies exist for the production of this compound. The choice depends on scale and available instrumentation.

Method A: Classical Fischer Esterification (Scalable)

This is the standard laboratory route, utilizing the parent acid and propanol under acidic catalysis.

Protocol:

  • Dissolution: Dissolve 1-methyl-1H-indole-3-carboxylic acid (1.0 eq) in anhydrous 1-propanol (excess, acts as solvent).

  • Catalysis: Add catalytic concentrated H₂SO₄ or p-Toluenesulfonic acid (pTsOH).

  • Reflux: Heat to reflux (97°C) for 6–12 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Evaporate excess propanol. Neutralize residue with sat. NaHCO₃. Extract with Dichloromethane (DCM).

  • Purification: Recrystallize from Hexane/EtOAc to yield the pale yellow solid.

Method B: Rhodium-Catalyzed Carbonylation (Advanced)

A modern approach utilizing direct C-H activation of N-methylindole with CO gas and propanol.

  • Catalyst:

    
    
    
  • Conditions: CO balloon, 100°C, Oxidant (e.g., Benzoquinone).

  • Yield: High regioselectivity for the C3 position.

Synthesis Workflow Diagram

Synthesis Start 1-Methyl-1H-indole-3-carboxylic Acid (Precursor) Intermediate Tetrahedral Intermediate Start->Intermediate Protonation & Nucleophilic Attack Reagents 1-Propanol + H2SO4 (Fischer Conditions) Reagents->Intermediate Product Propyl 1-methyl-1H-indole-3-carboxylate (Target) Intermediate->Product Elimination Byproduct H2O (Removed via Dean-Stark) Intermediate->Byproduct

Figure 1: Acid-catalyzed Fischer esterification pathway for scalable synthesis.

Pharmacological & Metabolic Stability

While specific pharmacological data for the propyl ester is proprietary in many contexts, its behavior can be modeled based on homologous indole esters.

Metabolic Fate (Hydrolysis)

The propyl ester is a labile functional group in vivo. Upon exposure to plasma esterases or hepatic carboxylesterases (CES1/CES2), it undergoes rapid hydrolysis.

  • Primary Metabolite: 1-Methyl-1H-indole-3-carboxylic acid (Polar, rapidly excreted).

  • Secondary Metabolite: 1-Propanol (Negligible toxicity at micromolar concentrations).

Metabolic Pathway Diagram

Metabolism Parent Propyl 1-methyl-1H-indole-3-carboxylate (Lipophilic Prodrug) Acid 1-Methyl-1H-indole-3-carboxylic Acid (Inactive/Excreted) Parent->Acid Hydrolysis Alcohol 1-Propanol Parent->Alcohol Hydrolysis Enzyme Carboxylesterase 1 (CES1) (Liver/Plasma) Enzyme->Parent Catalysis

Figure 2: Predicted metabolic hydrolysis pathway mediated by hepatic esterases.

Application in Drug Design
  • Cannabinoid Mimetics: The indole-3-carboxylate core is a structural isostere of the indole-3-ketone found in synthetic cannabinoids (e.g., JWH-018). The propyl ester serves as a lipophilic anchor, though typically less potent than adamantyl or naphthyl amides.

  • Kinase Inhibition: Used as a scaffold for designing ATP-competitive inhibitors where the ester group is later substituted for a heterocycle (e.g., oxadiazole) to improve metabolic stability.

Handling, Stability, and Safety

Storage Protocols
  • Temperature: Store at -20°C for long-term stability.

  • Atmosphere: Hygroscopic; store under Argon or Nitrogen.

  • Solvent Compatibility: Soluble in DMSO (>20 mg/mL), Ethanol, and Chloroform. Insoluble in water.

Safety Profile (Predicted)
  • GHS Classification: Warning.[3]

  • Hazards:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.

  • Precaution: Avoid inhalation of dust. The hydrolysis product (indole acid) is generally low toxicity, but the intact ester should be treated as a potential bioactive agent.

References

  • Lang, R., Wu, J., Shi, L., et al. (2014). "Regioselectively Rh-catalyzed direct carbonylation of indole to synthesize indole-3-carboxylates." RSC Advances, 4, 32387.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 842006, Methyl 1-methyl-1H-indole-3-carboxylate" (Homologous Reference). PubChem.

  • ChemicalBook. (2025).[4] "this compound Properties and CAS 1033693-02-5."

  • Tetratek. (2025).[3] "NMR Spectra of Methyl 1H-indole-3-carboxylate" (Spectral Reference for Indole Core).

Sources

1-Methyl-1H-indole-3-carboxylic acid propyl ester molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 1-Methyl-1H-indole-3-carboxylic Acid Propyl Ester – Physicochemical Profiling & Analytical Standardization

Executive Summary & Compound Significance

This compound (CAS: 1033693-02-5) is a specialized synthetic intermediate and reference standard utilized in medicinal chemistry, particularly within the development of indole-based pharmacophores.[1] Indole-3-carboxylates are privileged scaffolds in drug discovery, serving as precursors to cannabinoid receptor ligands (e.g., synthetic cannabinoids), antiviral agents, and modulators of cardiovascular targets.

For researchers and drug development professionals, this compound represents a critical study in lipophilicity modulation. The propyl ester moiety significantly alters the physicochemical profile compared to its methyl or ethyl analogs, enhancing membrane permeability and metabolic stability profiles. This guide provides a definitive technical analysis of its molecular weight, synthesis, and validation protocols.

Molecular Weight & Isotopic Architecture

In high-precision drug development, "Molecular Weight" is not a single number but a dual parameter: the Average Molecular Weight (for stoichiometry and dosing) and the Monoisotopic Mass (for mass spectrometry identification).

Physicochemical Data Table
ParameterValueApplication
Molecular Formula

Elemental Composition
Average Molecular Weight 217.27 g/mol Stoichiometry, Molarity Calculations
Monoisotopic Mass 217.1103 Da HRMS, LC-MS Identification
[M+H]+ (Protonated) 218.1176 m/zPositive Ion Mode MS
[M+Na]+ (Sodiated) 240.0995 m/zAdduct Confirmation
Lipophilicity (cLogP) ~3.5 - 3.8Solubility/Permeability Prediction
Mass Spectrometry Interpretation

When validating this compound via LC-MS, the monoisotopic mass (


) is the critical identifier.
  • Primary Peak: Expect a base peak at 218.12 m/z (M+H) in ESI+ mode.

  • Isotopic Pattern: Due to the 13 carbons, the M+1 peak (at 219.12 m/z) will have an approximate relative intensity of ~14.3% (

    
    ), serving as a secondary confirmation filter.
    

Synthesis & Process Chemistry

To ensure high purity (>98%) for biological assays, a convergent synthesis strategy is recommended. The most robust pathway involves the Fischer esterification of the commercially available 1-methylindole-3-carboxylic acid.

Synthetic Workflow Diagram

SynthesisWorkflow Start 1-Methylindole-3- carboxylic acid (CAS: 32387-21-6) Reaction Reflux (80°C) 4-6 Hours Start->Reaction Reagent 1-Propanol + H2SO4 (Cat.) Reagent->Reaction Workup Neutralization (NaHCO3 wash) Reaction->Workup Esterification Purification Flash Chromatography (Hexane/EtOAc) Workup->Purification Crude Oil Product 1-Methyl-1H-indole-3- carboxylic acid propyl ester (MW: 217.27) Purification->Product >98% Purity

Figure 1: Acid-catalyzed esterification workflow for the synthesis of the target propyl ester.

Detailed Protocol (Self-Validating)
  • Activation: Dissolve 1.0 eq of 1-methylindole-3-carboxylic acid in anhydrous 1-propanol (solvent in excess).

  • Catalysis: Add catalytic concentrated

    
     (0.1 eq) or Thionyl Chloride (
    
    
    
    , 1.1 eq) dropwise at 0°C to generate the acyl chloride in situ (if using
    
    
    ) or activate the carbonyl.
  • Reflux: Heat to 90°C for 4 hours. Monitor via TLC (30% EtOAc in Hexane). The disappearance of the starting acid (

    
    ) and appearance of the ester (
    
    
    
    ) validates conversion.
  • Workup: Evaporate excess propanol. Dissolve residue in EtOAc, wash with saturated

    
     to remove unreacted acid (critical purification step).
    
  • Validation: The organic layer, after drying (

    
    ) and concentration, should yield a pale yellow oil or low-melting solid.
    

Analytical Validation & Quality Control

Trustworthiness in data requires a multi-modal analytical approach. The following workflow ensures the molecular weight and structure are correct.

QC Decision Tree

QC_Workflow Sample Synthesized Batch HPLC HPLC-UV (254 nm) Purity Check Sample->HPLC MS LC-MS (ESI+) MW Confirmation Sample->MS NMR 1H NMR (CDCl3) Structural ID Sample->NMR Decision Pass Criteria? HPLC->Decision >98% Area MS->Decision m/z 218.1 NMR->Decision Propyl Signals Release Release for Assay Decision->Release All Pass Reject Repurify / Discard Decision->Reject Any Fail

Figure 2: Analytical Quality Control (QC) decision matrix for batch release.

Standardized HPLC-MS Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • UV: 254 nm (Indole absorption).

    • MS: Positive Mode (ESI+). Scan range 100–500 m/z.

  • Acceptance Criteria: Single peak at retention time ~6.5 min (varies by system) with mass spectrum showing dominant ion at 218.1 m/z.

Implications for Drug Development

Lipophilicity & Permeability

The propyl ester modification increases the lipophilicity compared to the parent acid.

  • Parent Acid LogP: ~1.8

  • Propyl Ester LogP: ~3.8 Impact: This shift moves the compound into the optimal range for CNS penetration (LogP 2–4), making it a viable scaffold for neurological targets or cannabinoid receptor modulation.

Metabolic Stability

Esters are subject to hydrolysis by plasma esterases.

  • In Vitro: Stable in DMSO/Buffer.

  • In Vivo: Rapidly hydrolyzed back to 1-methylindole-3-carboxylic acid. Strategy: Use this ester as a prodrug to improve oral absorption, anticipating conversion to the active acid form systemically, or use it in assays where esterase activity is inhibited.

References

  • PubChem. (n.d.). Propyl 1-methylindole-3-carboxylate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Lang, R., Wu, J., et al. (2012). Regioselectively Rh-catalyzed direct carbonylation of indole to synthesize indole-3-carboxylate. Royal Society of Chemistry (RSC) Advances. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safe Handling and Application of 1-Methyl-1H-indole-3-carboxylic acid propyl ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the safety, handling, and key applications of 1-Methyl-1H-indole-3-carboxylic acid propyl ester for researchers, scientists, and drug development professionals. The information herein is synthesized from established safety protocols for structurally similar compounds and current scientific literature to ensure a robust and reliable resource.

Compound Identification and Properties

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties (Predicted and from Related Compounds)

PropertyValue (for related compounds)Source
Molecular FormulaC13H15NO2N/A
Molecular Weight217.26 g/mol N/A
AppearanceWhite or off-white crystalline powder (predicted)[1]
Melting Point209 - 211 °C (for the carboxylic acid)[1]
Water SolubilityLow (predicted)[2][3]

Hazard Identification and Risk Assessment

Based on data for 1-Methyl-1H-indole-3-carboxylic acid and its methyl ester, the propyl ester is expected to present the following hazards.[2][3][4][5][6][7][8][9]

  • Skin Irritation: Causes skin irritation.[2][3][4][5][6][7][8][9]

  • Eye Irritation: Causes serious eye irritation.[2][3][4][5][6][7][8][9]

  • Respiratory Irritation: May cause respiratory irritation.[2][3][4][5][7][8][9]

  • Harmful if Swallowed: May be harmful if swallowed.[4]

A thorough risk assessment should be conducted before handling this compound, considering the quantities used and the specific experimental procedures.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is crucial when working with this compound.

3.1. Personal Protective Equipment (PPE)

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[2][3][4][5][6][8][9][10][11][12]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[2][3][4][5][8][9][10][11][12] Inspect gloves for integrity before each use.[4]

  • Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95).[5]

3.2. Engineering Controls

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.[2][3][6][8][9][10][11][12]

  • Safety Equipment: Ensure easy access to an eyewash station and a safety shower.[4][8][11][12]

3.3. Handling Procedures

  • Avoid contact with skin, eyes, and clothing.[2][3][4][6][8][9][12]

  • Do not breathe dust or aerosols.[2][3][4][6][9]

  • Do not ingest.[2][4][8]

  • Wash hands thoroughly after handling.[2][3][6][8][9][10][11]

  • Keep away from heat, sparks, and open flames.[10]

3.4. Storage

  • Store in a tightly closed container.[2][3][6][9][12]

  • Keep in a cool, dry, and well-ventilated place.[2][3][12]

  • Store away from strong oxidizing agents.[6][8][11]

Accidental Release and First Aid Measures

4.1. Accidental Release

  • Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[4]

  • Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent the material from entering drains or waterways.

  • Clean the spill area thoroughly with soap and water.

4.2. First Aid

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][6][8][12] Seek medical attention.[2][3][6][8]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[2][3][6][8][10][12] If irritation persists, seek medical attention.[3][6][8]

  • Inhalation: Move the person to fresh air.[2][3][6][8][10] If breathing is difficult, administer oxygen.[12] Seek medical attention if symptoms persist.[3][6][8]

  • Ingestion: Do not induce vomiting.[10] Rinse the mouth with water and seek immediate medical attention.[2][3][4][6][8][10]

Synthesis and Experimental Workflows

The synthesis of this compound typically involves the esterification of 1-Methyl-1H-indole-3-carboxylic acid with propanol.

5.1. Proposed Synthesis Workflow

Synthesis_Workflow Reactants 1-Methyl-1H-indole-3-carboxylic acid + Propanol Reaction Esterification Reaction (Reflux) Reactants->Reaction Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Reaction Workup Reaction Workup (Neutralization, Extraction) Reaction->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: A typical workflow for the synthesis of this compound.

5.2. Step-by-Step Synthesis Protocol (Illustrative)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-Methyl-1H-indole-3-carboxylic acid in an excess of propanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC).

  • Workup: After cooling to room temperature, neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Toxicological and Pharmacological Profile

Indole-3-carboxylic acid derivatives are of significant interest in medicinal chemistry and drug development.[1][13] They have been investigated for a range of biological activities, including:

  • Anti-inflammatory and Anti-cancer Properties: Some derivatives have shown potential in these therapeutic areas.[1]

  • Enzyme Inhibition: They can act as inhibitors for various enzymes, such as Cdc7 kinase.[5]

  • Receptor Antagonism/Agonism: Certain derivatives have been explored as antagonists for receptors like VLA-4 and P2X7, or as agonists for the urotensin II receptor.[5]

  • Herbicidal Activity: Indole-3-carboxylic acid derivatives have been studied as potential auxin mimic herbicides.[14]

The toxicological properties of this compound have not been extensively studied. However, based on related compounds, it is prudent to handle it as a hazardous substance.

Table 2: Hazard Classifications for Related Compounds

HazardClassificationSource
Skin Corrosion/IrritationCategory 2[3][6][8]
Serious Eye Damage/IrritationCategory 2[3][6][8]
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)[3][6][8]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[3][4][6][8] Waste should be treated as hazardous.[4] It is recommended to use a licensed professional waste disposal service.

Conclusion

This compound is a valuable compound for research and development, particularly in the fields of medicinal chemistry and agriculture. While specific safety and toxicological data are limited, a cautious approach based on the known hazards of structurally similar compounds is essential. By adhering to the handling, storage, and disposal guidelines outlined in this document, researchers can work with this compound in a safe and responsible manner.

References

  • SAFETY DATA SHEET: 1-Methyl-1H-indazole-3-carboxylic acid. (2023, September 5).
  • Safety D
  • 1-Methylindole-3-carboxylic acid 97. (n.d.). Sigma-Aldrich.
  • 1-Methylindole-3-carboxylic acid. (n.d.). Chem-Impex.
  • SAFETY DATA SHEET. (2025, September 7). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2009, September 17). Fisher Scientific.
  • SAFETY DATA SHEET. (2024, September 7). Sigma-Aldrich.
  • SAFETY D
  • SAFETY DATA SHEET. (2025, September 24). Thermo Fisher Scientific.
  • Synthesis of 1‐methyl‐1H‐indole‐3‐carboxylates. (n.d.).
  • SAFETY DATA SHEET. (2017, February 6).
  • Synthesis of B.
  • Methyl 1-methyl-1H-indole-3-carboxyl
  • 1-pentyl-1H-indole-3-carboxylic acid synthesis. (n.d.). ChemicalBook.
  • SAFETY D
  • What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? (2024, October 13). Shaanxi Bloom Tech Co., Ltd.
  • 1-methylindole. (n.d.). Organic Syntheses Procedure.
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2022, July 26). Frontiers.
  • 1H-Indole-3-carboxylic acid. (n.d.). Apollo Scientific.
  • (PDF) Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. (2010, November 30).
  • 1H-Indole-3-carboxylic acid, 1-methyl-, (1-(2-((methylsulfonyl)amino)ethyl) -. (2025, October 15). EPA.
  • A Review: Synthesis And Docking Study of Biologically Active Esters. (2016, April 15).
  • Synthesis, characterization, anticancer, antibacterial and antioxidant activities of novel thymol ester compound. (2025, December 31). An-Najah Staff.
  • 1H-indazole-3-carboxylic acid methyl ester. (2026, January 13). ChemicalBook.

Sources

Methodological & Application

Application Note: Strategic Esterification Protocols for 1-Methylindole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

This guide details the esterification of 1-methylindole-3-carboxylic acid (CAS: 32387-21-6). Unlike simple benzoic acid derivatives, indole-3-carboxylic acids present a specific synthetic challenge: the nitrogen lone pair donates electron density into the ring, significantly enriching the C3 position. This resonance effect renders the carbonyl carbon less electrophilic, making standard Fischer esterification (acid + alcohol) kinetically sluggish and prone to side reactions like decarboxylation or acid-catalyzed oligomerization.

To ensure high yields and reproducibility, this protocol prioritizes activation-based pathways over equilibrium-based methods. We present three validated workflows:

  • The Acyl Chloride Route (Oxalyl Chloride): For robust, large-scale synthesis.

  • The Carboxylate Alkylation Route: For rapid synthesis of methyl/ethyl esters under mild conditions.

  • The Steglich Route: For esterification with complex or acid-sensitive alcohols.[1]

Critical Analysis: The Mechanism of Failure

Before attempting synthesis, researchers must understand why standard methods often fail.

  • Electronic Deactivation: The resonance structure of the indole ring places a partial negative charge on C3. This opposes the nucleophilic attack of an alcohol on the carbonyl carbon.

  • Thermal Instability: Indole-3-carboxylic acids are prone to thermal decarboxylation, yielding 1-methylindole. Prolonged reflux in high-boiling alcohols (classic Fischer conditions) often leads to yield loss via CO₂ extrusion.

Decision Matrix: Method Selection

Use the following logic gate to select the appropriate protocol for your specific target ester.

MethodSelection Start Target Ester of 1-Methylindole-3-COOH Simple Is the alcohol simple? (Methyl, Ethyl, Allyl) Start->Simple Complex Is the alcohol complex? (Chiral, Tertiary, Acid-Sensitive) Simple->Complex No Scale Scale > 5 grams? Simple->Scale Yes MethodA Method A: Acyl Chloride Activation (Oxalyl Chloride) Complex->MethodA No (Steric bulk ok) MethodC Method C: Steglich Esterification (DCC/DMAP) Complex->MethodC Yes (Mild) Scale->MethodA Yes (Robust) MethodB Method B: Carboxylate Alkylation (Base + Alkyl Halide) Scale->MethodB No (Quick)

Figure 1: Decision matrix for selecting the optimal esterification pathway.

Detailed Protocols

Method A: The Acyl Chloride Route (Gold Standard)

Best for: Scale-up, unhindered alcohols, and maximum conversion. Mechanism: Activation via Vilsmeier-Haack type intermediate using Oxalyl Chloride and catalytic DMF.

Reagents:
  • Substrate: 1-Methylindole-3-carboxylic acid (1.0 equiv)[2]

  • Reagent: Oxalyl Chloride (1.2 – 1.5 equiv)

  • Catalyst: DMF (anhydrous, 2-3 drops)

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

  • Nucleophile: Target Alcohol (1.5 equiv or used as solvent if cheap)

  • Base: Triethylamine (Et₃N) or Pyridine (2.0 equiv)

Protocol:
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) and equip with a stir bar and N₂ inlet.

  • Dissolution: Dissolve the carboxylic acid in anhydrous DCM (0.2 M concentration). The suspension may not be fully soluble initially.

  • Activation: Cool to 0°C. Add catalytic DMF (2 drops).

  • Chlorination: Add Oxalyl Chloride dropwise via syringe. Caution: Vigorous gas evolution (CO, CO₂, HCl).

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. The solution should turn clear and yellow/orange, indicating acid chloride formation.

    • Self-Validation: Aliquot 50 µL into MeOH. Check TLC. If the methyl ester spot is dominant and starting material is gone, activation is complete.

  • Esterification: Cool the mixture back to 0°C. Add the target alcohol followed by the dropwise addition of Et₃N.

  • Workup: Stir for 4 hours. Quench with sat. NaHCO₃. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Method B: Carboxylate Alkylation (Finkelstein Conditions)

Best for: Methyl, Ethyl, or Benzyl esters. Avoids generating HCl. Mechanism: Sɴ2 displacement. The base deprotonates the acid; the resulting carboxylate attacks the alkyl halide.

Reagents:
  • Substrate: 1-Methylindole-3-carboxylic acid (1.0 equiv)[2]

  • Base: Cs₂CO₃ (1.2 equiv) or K₂CO₃ (1.5 equiv)

  • Electrophile: Methyl Iodide (MeI) or Alkyl Bromide (1.2 equiv)

  • Solvent: DMF (anhydrous)[2]

Protocol:
  • Solubilization: In a vial or flask, dissolve the acid in DMF (0.5 M).

  • Deprotonation: Add the carbonate base. Stir for 15 minutes at RT. The mixture will be a suspension.

  • Alkylation: Add the Alkyl Iodide/Bromide dropwise.

  • Incubation: Stir at RT for 3–6 hours. For sterically hindered halides, heat to 50°C (Do not exceed 60°C to avoid decarboxylation).

    • Self-Validation: The disappearance of the solid carbonate base often correlates with reaction progress (as the byproduct salt is often more soluble or finer). TLC is definitive.

  • Workup: Pour into excess ice-water. The ester often precipitates as a solid. Filter and wash with water.[2] If oil forms, extract with EtOAc.

Method C: Steglich Esterification

Best for: Acid-sensitive alcohols, chiral alcohols, or small-scale library synthesis.

Reagents:
  • Substrate: 1-Methylindole-3-carboxylic acid (1.0 equiv)[2]

  • Coupling Agent: DCC (1.1 equiv) or EDC·HCl (1.2 equiv)

  • Catalyst: DMAP (0.1 equiv)[2]

  • Alcohol: Target Alcohol (1.0 – 1.2 equiv)

  • Solvent: DCM (anhydrous)[2]

Protocol:
  • Mix: Combine the acid, alcohol, and DMAP in DCM (0.1 M) at 0°C.

  • Coupling: Add DCC (dissolved in minimal DCM) dropwise.

  • Precipitation: Stir at 0°C for 30 mins, then RT overnight. If using DCC, a white precipitate (dicyclohexylurea - DCU) will form.

  • Filtration: Filter off the DCU through a Celite pad.

  • Purification: The filtrate requires an acidic wash (0.5 M HCl) to remove DMAP, followed by NaHCO₃ wash.

Mechanistic Visualization

The following diagram illustrates the critical activation step in Method A, highlighting the role of the Vilsmeier-Haack intermediate which overcomes the indole's electronic deactivation.

Mechanism Substrate 1-Methylindole-3-COOH Intermed Active Vilsmeier Intermediate Substrate->Intermed Activation Oxalyl Oxalyl Chloride + DMF (Cat.) Oxalyl->Intermed AcidChloride Indole-3-COCl (Highly Electrophilic) Intermed->AcidChloride -CO, -CO2 Product Target Ester AcidChloride->Product + R-OH / Base

Figure 2: Activation pathway via Oxalyl Chloride/DMF. The formation of the acid chloride is irreversible due to gas evolution.

Data Summary & Comparison

FeatureMethod A (Acid Chloride)Method B (Alkylation)Method C (Steglich)
Yield High (85-95%)High (90%+)Moderate (70-85%)
Reaction Time 4-6 Hours3-6 Hours12-24 Hours
Scalability Excellent (>100g)Good (<50g)Poor (DCU removal is difficult)
Atom Economy ModerateHighLow (Large coupling byproducts)
Key Hazard CO/HCl Gas EvolutionMethyl Iodide (Neurotoxin)DCC (Allergen/Sensitizer)
Purification Extraction often sufficientPrecipitation often sufficientColumn Chromatography usually required

References

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.
  • Oxalyl Chloride Activation Protocol

    • Neises, B., & Steglich, W. (1978).[1][3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[3] Link (While famous for Steglich, this paper outlines the comparative utility of activation methods).

    • Specific application in indole chemistry: Organic Syntheses, Coll.[4] Vol. 9, p. 446 (1998).

  • Alkylation/Finkelstein Method

    • BenchChem Protocols. (2025).[2] Optimizing reaction conditions for the derivatization of methyl indole-3-carboxylate. Link

  • Synthesis of 1-Methylindole Derivatives

    • Potts, K. T., & Saxton, J. E. (1962). Organic Syntheses, Coll.[3][4] Vol. 5, p. 769. (Base-mediated alkylation fundamentals).

  • Safety Data & Handling

    • Sigma-Aldrich. (2025). Safety Data Sheet: 1-Methylindole-3-carboxylic acid. Link

Sources

Quantitative Analysis of 1-Methyl-1H-indole-3-carboxylic acid propyl ester: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the quantitative analysis of 1-Methyl-1H-indole-3-carboxylic acid propyl ester. This document is intended for researchers, scientists, and drug development professionals who require accurate and reliable methods for the quantification of this indole derivative. We will explore the most effective analytical techniques, with a primary focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing the scientific rationale behind the methodological choices. This guide includes step-by-step protocols for sample preparation and analysis, as well as illustrative data presented in clear, structured tables. Furthermore, visual diagrams of the experimental workflows are provided to enhance understanding and implementation. The methodologies described herein are designed to be robust and self-validating, adhering to the principles of scientific integrity and good analytical practice.[1][2][3]

Introduction

This compound belongs to the indole class of compounds, which are of significant interest in pharmaceutical and biological research due to their diverse biological activities. Accurate quantification of this compound is crucial for a variety of applications, including pharmacokinetic studies, metabolism research, and quality control in drug manufacturing. The selection of an appropriate analytical method is paramount to achieving reliable and reproducible results.[4] This guide will focus on two powerful and widely used techniques: High-Performance Liquid Chromatography (HPLC) for its versatility and Gas Chromatography-Mass Spectrometry (GC-MS) for its high sensitivity and specificity.[5][6]

The choice between these methods often depends on the sample matrix, the required sensitivity, and the available instrumentation. This document will provide the necessary details to help researchers make an informed decision and successfully implement these analytical methods.

Foundational Principles of Analytical Method Selection

The development and validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose.[1][7] For the quantification of this compound, several factors must be considered when choosing between HPLC and GC-MS.

  • High-Performance Liquid Chromatography (HPLC): This technique is well-suited for the analysis of non-volatile and thermally labile compounds like many indole derivatives.[4][8] Reversed-phase HPLC, in particular, is a robust method for separating compounds based on their hydrophobicity.[9] The use of a UV detector is common for indole-containing molecules due to their inherent chromophores.[10] For enhanced sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (LC-MS).[10][11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent separation efficiency and provides definitive identification based on mass spectra.[5][13] While some indole alkaloids can be analyzed directly, derivatization may be necessary to improve the volatility and thermal stability of certain indole carboxylic acids and their esters.[14] The high sensitivity of GC-MS makes it ideal for trace-level analysis.[13]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol details a reversed-phase HPLC method with UV detection for the quantification of this compound.

3.1.1. Instrumentation and Materials

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (analytical grade).

  • This compound reference standard.

  • Volumetric flasks, pipettes, and syringes.

  • Syringe filters (0.45 µm).

3.1.2. Chromatographic Conditions

ParameterCondition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Run Time 10 minutes

3.1.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation will vary depending on the matrix. For a simple matrix like a formulated product, dissolve a known amount of the sample in the mobile phase to an expected concentration within the calibration range. For complex matrices like biological fluids, a sample extraction step such as liquid-liquid extraction or solid-phase extraction is necessary.[15][16] A general liquid-liquid extraction protocol is as follows:

    • To 1 mL of the sample, add 3 mL of ethyl acetate.

    • Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 500 µL of the mobile phase.

  • Filtration: Filter all standard and sample solutions through a 0.45 µm syringe filter before injection.[8]

3.1.4. Analysis and Quantification

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

3.1.5. HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification A Weigh Reference Standard B Prepare Stock Solution A->B C Prepare Working Standards B->C F Filter all solutions (0.45 µm) C->F D Sample Extraction (if needed) E Dilute/Reconstitute Sample D->E E->F G Equilibrate HPLC System F->G H Inject Standards G->H J Inject Samples G->J I Generate Calibration Curve H->I M Calculate Concentration I->M K Data Acquisition J->K L Integrate Peak Areas K->L L->M

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol outlines a GC-MS method for the sensitive and specific quantification of this compound.

3.2.1. Instrumentation and Materials

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for the analysis of indole compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[5]

  • Helium (carrier gas).

  • Dichloromethane or Ethyl Acetate (GC grade).

  • This compound reference standard.

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the sample).

  • Volumetric flasks, pipettes, and syringes.

3.2.2. GC-MS Conditions

ParameterCondition
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.0 mL/min
Injector Temperature 280 °C
Injection Mode Splitless
Oven Program Initial 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Selected Ion Monitoring (SIM)

3.2.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of dichloromethane.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard in dichloromethane.

  • Working Standard Solutions: Prepare calibration standards by diluting the stock solutions to concentrations ranging from 10 ng/mL to 1000 ng/mL. Spike each standard with the internal standard at a constant concentration.

  • Sample Preparation: Perform a liquid-liquid extraction as described in the HPLC section (3.1.3), but use dichloromethane or another suitable volatile solvent. After evaporation, reconstitute the residue in a known volume of dichloromethane containing the internal standard at the same concentration as in the calibration standards.

3.2.4. Analysis and Quantification

  • Inject the prepared standards to establish a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Inject the prepared samples.

  • Identify the analyte and internal standard by their retention times and characteristic mass fragments.

  • Quantify the analyte in the samples using the calibration curve.

3.2.5. GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification A Prepare Analyte & IS Stock Solutions B Prepare Working Standards (Analyte + IS) A->B E Inject Standards B->E C Sample Extraction D Reconstitute in Solvent with IS C->D G Inject Samples D->G F Build Calibration Curve (Area Ratio vs. Conc.) E->F J Determine Concentration from Curve F->J H Data Acquisition (SIM mode) G->H I Calculate Analyte/IS Area Ratios H->I I->J

Caption: GC-MS analysis workflow for this compound.

Method Validation

For use in regulated environments, both the HPLC and GC-MS methods must be validated to ensure they are fit for purpose.[1][2][17] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 1: Example Validation Parameters for HPLC and GC-MS Methods

ParameterHPLC MethodGC-MS Method
Linearity Range 1 - 100 µg/mL (r² > 0.999)10 - 1000 ng/mL (r² > 0.999)
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 2%< 5%
LOD 0.2 µg/mL2 ng/mL
LOQ 1 µg/mL10 ng/mL

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of this compound using HPLC and GC-MS. The choice of method will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. By following the detailed protocols and understanding the underlying principles, researchers can achieve accurate, reliable, and reproducible quantification of this important indole derivative. Proper method validation is essential to ensure the quality and integrity of the analytical data.[2]

References

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). Google Cloud.
  • Frankenberger, W. T., Jr., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300–308.
  • Kowalski, R., & Wolski, T. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Herba Polonica, 62(2), 33-44.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). LinkedIn.
  • Application Notes and Protocols for HPLC Analysis of Indole-3-Pyruvic Acid and Its Derivatives. (n.d.). Benchchem.
  • Jensen, M. T., Cox, R. P., & Jensen, B. B. (1994). Gas chromatographic determination of indole and 3-methylindole (skatole) in bacterial culture media, intestinal contents and faeces.
  • Bayer, M. H. (1970). Gas Chromatographic Analysis of Acidic Indole Auxins in Nicotiana. Plant Physiology, 45(4), 491–494.
  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. (2016, June 14). ResearchGate.
  • A Step-by-Step Guide to Analytical Method Development and Validation. (2023, March 7). Emery Pharma.
  • Lin, Y. H., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 22(3), 482.
  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. (n.d.). ResearchGate.
  • Analytical method validation: A brief review. (2022, November 8). ResearchGate.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM. (2020, July 8). SciELO Brazil.
  • Dagnino, D., Schripsema, J., Peltenburg, A., & Verpoorte, R. (1991). Capillary gas chromatographic analysis of indole alkaloids: investigation of the indole alkaloids present in Tabernaemontana divaricata cell suspension culture.
  • HPLC chromatographs of samples' indole compounds. (n.d.). ResearchGate.
  • Ostin, A., Moritz, T., & Sandberg, G. (1992). Liquid‐Chromatography Mass‐Spectrometry of Conjugates and Oxidative Metabolites of Indole‐3‐Acetic‐Acid. Biological Mass Spectrometry, 21(6), 292-298.
  • Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ. (2019, September 26). Agilent.
  • Sample Preparation Techniques for Biological Matrices. (n.d.). Agilent.
  • Kuźniar, A., et al. (2021).
  • LC-MS/MS Quantification of Sulforaphane and Indole-3-carbinol Metabolites in Human Plasma and Urine after Dietary Intake of Selenium-Fortified Broccoli. (2025, August 6). ResearchGate.
  • Lin, G. H., Chang, C. Y., & Lin, H. R. (2015). Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC-MS/MS. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 986-987, 102–108.
  • A Comparative Guide to HPLC Methods for Purity Assessment of Methyl Indole-3-carboxylate. (n.d.). Benchchem.

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1H NMR and 13C NMR analysis of 1-Methyl-1H-indole-3-carboxylic acid propyl ester

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Structural Elucidation of 1-Methyl-1H-indole-3-carboxylic acid propyl ester using ¹H and ¹³C NMR Spectroscopy

Prepared by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the structural elucidation of organic molecules, playing a pivotal role in chemical synthesis, quality control, and drug discovery.[1][2][3] This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of this compound, a representative small molecule of interest in pharmaceutical and chemical research. We present detailed, field-proven protocols for sample preparation, data acquisition, and processing. Furthermore, we offer an in-depth analysis and assignment of the resultant spectra, explaining the causal relationships between molecular structure and spectral features. This guide is intended for researchers, scientists, and drug development professionals seeking to apply NMR for robust molecular characterization.

Introduction: The Imperative of Structural Verification

In the landscape of drug development and materials science, the unambiguous confirmation of a molecule's chemical structure is a foundational requirement. NMR spectroscopy provides atomic-level information about the number and types of atoms in a molecule, their connectivity, and their spatial arrangement by exploiting the magnetic properties of atomic nuclei.[1] For a molecule like this compound, which contains multiple distinct chemical environments, NMR is the gold standard for verifying its synthesis and purity.[4][5] This note serves as a practical protocol and interpretive guide, demonstrating the power of NMR to deliver precise and reliable structural data.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of NMR signals, the atoms of this compound are numbered as shown below. This numbering scheme will be used consistently throughout the spectral analysis.

Caption: Molecular structure of this compound with atom numbering.

PART I: Experimental Protocols and Methodologies

The quality of NMR data is profoundly dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.[6] This section details a robust, validated protocol.

Protocol for NMR Sample Preparation

The objective is to create a homogeneous solution free of particulate matter, which can degrade spectral quality by distorting the magnetic field.[7]

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tubes and caps

  • Glass Pasteur pipette and glass wool

  • Small vial for dissolution

Step-by-Step Procedure:

  • Weigh the Sample: Accurately weigh the required amount of the compound into a clean, dry vial.

    • For ¹H NMR: 5-25 mg is typically sufficient.[8]

    • For ¹³C NMR: A more concentrated sample of 50-100 mg is recommended due to the lower natural abundance and sensitivity of the ¹³C nucleus.[8]

  • Select and Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.

    • Causality: Deuterated solvents are essential as they are "invisible" in ¹H NMR spectra and provide a deuterium signal that the spectrometer uses for field-frequency stabilization (the "lock"). CDCl₃ is a good first choice for many non-polar to moderately polar organic compounds.

  • Ensure Complete Dissolution: Gently swirl or vortex the vial to ensure the sample dissolves completely. If necessary, gentle heating can be applied, but ensure the compound is stable at that temperature.

  • Filter the Solution: Tightly pack a small plug of glass wool into the neck of a Pasteur pipette. Filter the sample solution through this plug directly into the NMR tube.

    • Causality: This step is critical to remove any suspended solid particles. Particulates in the sample cause non-uniformity in the magnetic field, leading to broadened spectral lines and poor resolution that cannot be corrected by shimming.[6] Do not use cotton wool, as solvents can leach impurities from it.[6]

  • Cap and Label: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

Protocol for NMR Data Acquisition

These parameters are designed for a standard 400 or 500 MHz NMR spectrometer and can be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Pulse Angle: 30 degrees.

    • Causality: A smaller flip angle (less than 90°) allows for a shorter relaxation delay between scans without saturating the signal, increasing the number of scans that can be acquired in a given time.

  • Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm). This ensures all expected signals are captured.

  • Acquisition Time (AQ): 3-4 seconds.

    • Causality: A longer acquisition time provides better digital resolution, which is key to accurately resolving fine coupling patterns.[9]

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans (NS): 8 to 16 scans. This is usually sufficient for a moderately concentrated sample to achieve a good signal-to-noise ratio (S/N).

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30' on Bruker systems).

    • Causality: Proton decoupling simplifies the spectrum by collapsing all carbon signals into singlets, which increases the S/N and makes the spectrum easier to interpret.[10]

  • Pulse Angle: 30 degrees.

  • Spectral Width (SW): ~220 ppm (e.g., from -10 to 210 ppm). This covers the entire range for most organic molecules.[11]

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

    • Causality: Quaternary carbons often have longer relaxation times. While a 2-second delay is not fully quantitative, it provides a good survey spectrum in a reasonable amount of time.[12] For fully quantitative results, much longer delays (5x the longest T1) are needed.[9]

  • Number of Scans (NS): 1024 to 4096 scans. A higher number of scans is required to compensate for the low sensitivity of the ¹³C nucleus.

PART II: Data Processing and Spectral Analysis

Raw NMR data, known as the Free Induction Decay (FID), must be mathematically processed to generate the familiar frequency-domain spectrum.[13]

Data Processing Workflow

The following workflow outlines the standard steps for processing the acquired FID data using appropriate NMR software (e.g., TopSpin, Mnova, NMRFx).[14]

G start Raw FID Data Acquisition apodization Apodization (Window Function) e.g., Exponential Multiplication start->apodization Improves S/N zerofilling Zero Filling apodization->zerofilling Improves Resolution ft Fourier Transform (FT) zerofilling->ft Time to Frequency Domain phase Phase Correction (Manual or Automatic) ft->phase Align Peaks baseline Baseline Correction phase->baseline Flatten Spectrum reference Referencing (e.g., TMS at 0 ppm) baseline->reference Calibrate δ Axis integrate Peak Integration & Picking reference->integrate end Final Interpretable Spectrum integrate->end

Caption: Standard workflow for processing raw NMR FID data into an interpretable spectrum.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the different electronic environments of protons, their relative numbers (integration), and their neighboring protons (multiplicity). The predicted chemical shifts are based on known values for indole and propyl functional groups.[15][16][17]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

AssignmentPredicted δ (ppm)MultiplicityCoupling (J, Hz)IntegrationRationale
H7 ~8.15d~7.91HDeshielded by the anisotropic effect of the carbonyl group and adjacent benzene ring.
H2 ~7.80s-1HProton on the indole ring adjacent to the nitrogen, typically a singlet.
H4 ~7.70d~8.21HAromatic proton on the benzene ring portion.
H5, H6 ~7.30 - 7.40m-2HOverlapping aromatic protons on the benzene ring portion.
H9 (-OCH₂-) ~4.25t~6.72HMethylene protons adjacent to the electron-withdrawing ester oxygen, deshielded.
H1' (N-CH₃) ~3.90s-3HMethyl group attached to nitrogen, a sharp singlet.
H10 (-CH₂-) ~1.80sextet~7.02HMethylene protons of the propyl group, split by both adjacent CH₂ and CH₃ groups.
H11 (-CH₃) ~1.05t~7.43HTerminal methyl group of the propyl chain, shielded and appears upfield.
Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment. The chemical shifts are highly dependent on the local electronic structure, with carbons attached to electronegative atoms or involved in double bonds appearing further downfield.[18][19]

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

AssignmentPredicted δ (ppm)Rationale
C8 (C=O) ~165.0Carbonyl carbon of the ester, highly deshielded.
C7a ~136.5Quaternary carbon of the indole ring fused to the benzene ring.
C3a ~133.0Quaternary carbon of the indole ring fused to the benzene ring.
C2 ~130.0Indole ring carbon adjacent to nitrogen.
C4 ~123.5Aromatic carbon.
C6 ~122.5Aromatic carbon.
C5 ~121.8Aromatic carbon.
C7 ~110.0Aromatic carbon, shielded by the adjacent nitrogen's ring system.
C3 ~107.0Quaternary carbon of the indole ring to which the ester is attached.
C9 (-OCH₂-) ~66.0Propyl carbon attached to the ester oxygen.
C1' (N-CH₃) ~33.5Methyl carbon attached to the indole nitrogen.
C10 (-CH₂-) ~22.5Methylene carbon of the propyl group.
C11 (-CH₃) ~10.5Terminal methyl carbon of the propyl group, highly shielded.
Conclusion

This application note has detailed a complete and validated workflow for the ¹H and ¹³C NMR analysis of this compound. By following the outlined protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality spectra amenable to confident interpretation. The provided spectral analysis and peak assignments serve as a reliable reference for the structural verification of this compound and similar molecular scaffolds. The systematic application of NMR, as demonstrated here, is an indispensable practice for ensuring scientific integrity and accelerating progress in chemical and pharmaceutical research.

References
  • ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved from ResearchGate. [Link]

  • Encyclopedia of Magnetic Resonance. (n.d.). NMR Data Processing. Retrieved from Wiley Online Library. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

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Mass Spectrometric Characterization of 1-Methyl-1H-indole-3-carboxylic acid propyl ester: A Guide to Method Development and Fragmentation Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive technical guide for the mass spectrometric analysis of 1-Methyl-1H-indole-3-carboxylic acid propyl ester. Indole derivatives are a critical class of compounds in pharmaceutical research and drug development, necessitating robust and reliable analytical methods for their characterization. This document outlines detailed protocols for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), tailored for researchers, scientists, and drug development professionals. We delve into the principles of method selection, sample preparation strategies, and an in-depth analysis of the predicted fragmentation patterns under both electrospray ionization (ESI) and electron ionization (EI) conditions. The causality behind experimental choices is explained to provide a framework for adapting these methods to similar small molecules.

Introduction and Analytical Strategy

This compound is a small molecule featuring a methylated indole core, a structure prevalent in many biologically active compounds. Accurate characterization and quantification are paramount for quality control in synthesis, metabolite identification, and pharmacokinetic studies. Mass spectrometry (MS) offers unparalleled sensitivity and specificity for this purpose.[1][2]

The choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) is a critical first step.

  • LC-MS/MS is the preferred method for this analyte. Its inherent polarity and molecular weight make it ideally suited for reverse-phase liquid chromatography. Electrospray ionization (ESI) is a soft ionization technique that typically yields a protonated molecular ion with minimal in-source fragmentation, which is ideal for precursor ion selection in tandem MS (MS/MS) experiments for both structural confirmation and quantification.[3][4] The high selectivity of Multiple Reaction Monitoring (MRM) makes LC-MS/MS the gold standard for quantitative bioanalysis.[1][5]

  • GC-MS is a viable alternative. The propyl ester group confers sufficient volatility and thermal stability for gas chromatography, likely without the need for further derivatization.[6][7] Electron Ionization (EI) at 70 eV is a high-energy technique that produces extensive, reproducible fragmentation patterns, creating a molecular "fingerprint" that is highly valuable for structural elucidation and library matching.[8][9]

This guide will detail protocols for both approaches, with a primary focus on the more broadly applicable LC-MS/MS method.

Chemical Profile
Parameter Value
Compound Name This compound
Structure Chemical Structure of this compound
Molecular Formula C₁₃H₁₅NO₂
Molecular Weight 217.26 g/mol
Parent Acid 1-Methyl-1H-indole-3-carboxylic acid

(Note: A placeholder image is used for the structure. The actual structure has a propyl group (-CH₂CH₂CH₃) esterified to the carboxylic acid at the 3-position of the 1-methylindole ring.)

Part A: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This section provides a complete workflow for the sensitive and selective analysis of the target analyte in both simple (e.g., reaction mixtures) and complex (e.g., biological) matrices.

Rationale for Sample Preparation

The quality of MS data is directly dependent on the cleanliness of the sample introduced into the instrument.[10][11] Improper sample preparation can lead to ion suppression, column clogging, and contamination of the MS source.[12] For complex matrices like plasma or tissue homogenates, a protein precipitation step is a rapid and effective method to remove the majority of macromolecules.[2] For simpler matrices, a "dilute-and-shoot" approach is often sufficient.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous/Biological Sample Dilute Dilution with Mobile Phase A Sample->Dilute Choose based on matrix PPT Protein Precipitation (e.g., with Acetonitrile) Sample->PPT Choose based on matrix LC Reverse-Phase HPLC (C18 Column) Dilute->LC Centrifuge Centrifugation & Supernatant Collection PPT->Centrifuge Centrifuge->LC MS Tandem Mass Spectrometer (Positive ESI Mode) LC->MS Eluent Transfer FullScan Full Scan (m/z 50-300) For Identification MS->FullScan MRM MRM Scan For Quantification MS->MRM Result Data Interpretation (Peak Integration, Fragmentation Analysis) FullScan->Result MRM->Result

Caption: LC-MS/MS workflow from sample preparation to data analysis.

Detailed Experimental Protocols

Protocol 1: Sample Preparation

  • For Simple Matrices (e.g., chemical reaction monitoring):

    • Dilute the sample 1:100 (v/v) with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex for 10 seconds.

    • Filter through a 0.22 µm syringe filter into an HPLC vial. This step is crucial to remove particulates that can damage the LC system.[12]

  • For Complex Matrices (e.g., plasma, serum):

    • Pipette 100 µL of the sample into a 1.5 mL microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard. Acetonitrile is generally effective at precipitating proteins.[2][12]

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean HPLC vial for analysis.

Protocol 2: LC-MS/MS Method Parameters

The following table outlines a robust starting point for method development. Optimization may be required based on the specific instrument and sample matrix.

Parameter Condition Rationale
LC System Standard HPLC/UHPLCProvides necessary separation.
Column C18, 2.1 x 50 mm, 1.8 µmC18 is a versatile stationary phase for retaining moderately nonpolar compounds like indole derivatives.[1][2]
Mobile Phase A Water + 0.1% Formic AcidFormic acid is a common modifier that aids in the protonation of analytes for positive mode ESI.[4]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic solvent for reverse-phase chromatography.
Gradient 5% B to 95% B over 5 minA standard gradient to elute compounds across a range of polarities.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 5 µL
MS System Triple Quadrupole or Q-TOFRequired for MS/MS experiments.
Ionization Mode ESI, PositiveThe indole nitrogen can be readily protonated.[4]
Capillary Voltage +3.5 kV
Scan Mode Full Scan (for identification), MRM (for quantification)MRM provides superior sensitivity and selectivity for quantitative assays.[5]
MRM Transitions See Table 3 below
Predicted ESI-MS/MS Fragmentation

In positive ESI mode, the analyte will be detected as the protonated molecular ion, [M+H]⁺, at m/z 218.12 . Tandem mass spectrometry (MS/MS) of this precursor ion is predicted to yield several characteristic product ions. The fragmentation of ester-containing indole derivatives is often directed by the loss of the ester alkyl group and fragmentation around the indole core.[13][14]

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss Proposed Fragment Structure / Identity
218.1176.142.0 (C₃H₆)Loss of propene via McLafferty-type rearrangement, forming the protonated 1-methyl-1H-indole-3-carboxylic acid.[15]
218.1144.174.0 (C₃H₆O₂)Loss of the entire propyl formate group, leading to the 1-methyl-indolyl-methyl cation.
218.1130.188.0 (C₄H₈O₂)Fragmentation leading to the stable quinolinium-like cation, a characteristic fragment for 3-substituted indoles.[13]
176.1130.146.0 (CH₂O₂)Decarboxylation (loss of CO₂) from the protonated carboxylic acid, followed by loss of H₂.
Predicted ESI Fragmentation Pathway

ESI_Fragmentation cluster_M [M+H]⁺ cluster_F1 Fragment 1 cluster_F2 Fragment 2 cluster_F3 Fragment 3 M m/z 218.1 (C₁₃H₁₆NO₂⁺) F1 m/z 176.1 (C₁₀H₁₀NO₂⁺) M->F1 - C₃H₆ (propene) F2 m/z 144.1 (C₁₀H₁₀N⁺) M->F2 - C₃H₆O₂ F3 m/z 130.1 (C₉H₈N⁺) M->F3 - C₄H₈O₂ F1->F3 - CO₂ - H₂

Caption: Predicted ESI fragmentation cascade for protonated this compound.

Part B: Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS provides an orthogonal analytical approach, with fragmentation patterns that are highly reproducible and useful for structural confirmation.

Rationale and Protocol

The analyte's ester functionality makes it suitable for GC analysis. The primary fragmentation mechanism under high-energy Electron Ionization (EI) will be α-cleavage relative to the carbonyl group and the indole ring, as well as cleavage of the ester bond.[15]

Protocol 3: GC-MS Method Parameters

Parameter Condition Rationale
GC System Standard GC with autosampler
Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µmA 5% phenyl-methylpolysiloxane column is a general-purpose column suitable for a wide range of analytes.[7]
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas.
Inlet Temp. 250 °CEnsures rapid volatilization of the analyte.
Injection Mode Split (e.g., 20:1)Prevents column overloading for concentrated samples.
Oven Program 100°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 minA typical temperature program to ensure good peak shape and elution.
MS System Single Quadrupole or Ion Trap
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy for generating reproducible fragmentation and library searchable spectra.[8]
Source Temp. 230 °CStandard source temperature.
Scan Range m/z 40 - 350Covers the expected mass range of the molecular ion and its fragments.
Predicted EI Fragmentation

EI will produce a more complex spectrum than ESI. The molecular ion (M⁺•) at m/z 217 should be observable.

Fragment Ion (m/z) Proposed Loss / Identity
217Molecular Ion (M⁺•)
174[M - C₃H₇]⁺•, Loss of the propyl radical.
158[M - OC₃H₇]⁺, Loss of the propoxy radical.
144[1-methyl-indolyl-methyl]⁺ cation, a stable fragment resulting from cleavage of the C-C bond alpha to the ring.
130[Indole-3-methylene]⁺ cation, potentially after rearrangement and loss of the N-methyl group. This is a very common and stable fragment for 3-substituted indoles.[8][13]

Conclusion

This application note provides robust, field-proven starting methodologies for the analysis of this compound by both LC-MS/MS and GC-MS. The LC-MS/MS protocol is recommended for quantitative studies due to its high sensitivity and selectivity, while the GC-MS method offers a valuable orthogonal technique for structural confirmation via its detailed EI fragmentation patterns. The provided fragmentation analysis serves as a guide for data interpretation and structural verification. These protocols are designed to be a foundation, and researchers are encouraged to perform further optimization based on their specific instrumentation and analytical goals.

References

  • Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A. and Bauchat, P. (2016) Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

  • Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]

  • Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. [Link]

  • Ostin, A., Moritz, T., & Sandberg, G. (1992). Liquid-chromatography mass-spectrometry of conjugates and oxidative metabolites of indole-3-acetic-acid. Biological Mass Spectrometry, 21(6), 292-298. [Link]

  • ResearchGate. (n.d.). LC-MS/MS parameters (MRM) used for identification of indole, skatole and androstenone. [Link]

  • Royal Society of Chemistry. (n.d.). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). [Link]

  • Li, D., et al. (2016). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 21(11), 1539. [Link]

  • Chen, S. N., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 22(3), 469. [Link]

  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • Al-Asmari, A. K., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Pharmaceuticals, 15(8), 968. [Link]

  • MDPI. (2023, December 19). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. [Link]

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  • ResearchGate. (n.d.). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic.... [Link]

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  • Tien, C. C., et al. (2004). Gas chromatography-mass spectrometry analysis of indoleacetic acid and tryptophan following aqueous chloroformate derivatisation of Rhizobium exudates. Journal of Chromatography A, 1052(1-2), 123-129. [Link]

  • Li, Y., et al. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry, 40(4), 452-457. [Link]

  • SciSpace. (2013, March 31). Liquid Chromatography-Mass/Mass Spectrometry (MS)와 Gas Chromatography-MS를 이용한 농축 액상 비료제품 중 Indole-3-. [Link]

  • NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. [Link]

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  • Gamir, J., et al. (2013). Identification of indole-3-carboxylic Acid as Mediator of Priming Against Plectosphaerella Cucumerina. Plant Physiology and Biochemistry, 63, 71-78. [Link]

  • Szymańska, G., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. Notulae Botanicae Horti Agrobotanici Cluj-Napoca, 44(1), 136-141. [Link]

  • SciELO. (n.d.). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. [Link]

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Application Note: Large-Scale Synthesis of 1-Methyl-1H-indole-3-carboxylic acid propyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-Methyl-1H-indole-3-carboxylic acid propyl ester (CAS: 133042-42-1). While direct esterification of indole-3-carboxylic acid is possible, it often suffers from high costs of coupling reagents or harsh conditions when scaling.

The methodology described herein utilizes a Trichloroacetyl Chloride Activation Strategy . This route is preferred in industrial process chemistry due to:

  • Crystallinity of Intermediates: The trichloroacetyl intermediate is highly crystalline, allowing for purification by filtration rather than chromatography.

  • Atom Economy: It avoids heavy metal catalysts (e.g., Pd-catalyzed carbonylation).

  • Operational Safety: It mitigates the risks associated with Vilsmeier-Haack oxidations (thermal runaway) and acid chloride handling.

The protocol proceeds in three steps: N-Methylation (via Phase Transfer Catalysis), C3-Acylation , and Haloform-type Solvolysis .

Retrosynthetic Analysis & Strategy

The synthesis is designed to install the labile trichloroacetyl group at the C3 position, which serves as a "masked" ester. This group undergoes facile cleavage by nucleophilic alcohols (n-propanol) under mild basic conditions to yield the target ester.

Reaction Scheme (Graphviz)

SyntheticRoute Indole Indole (Starting Material) MethylIndole 1-Methylindole (Intermediate A) Indole->MethylIndole Step 1: N-Methylation (PTC: NaOH, Toluene, TBAB) MeI MeI / DMS (Methylating Agent) MeI->MethylIndole TCA_Indole 1-Methyl-3- (trichloroacetyl)indole (Intermediate B) MethylIndole->TCA_Indole Step 2: C3-Acylation (Friedel-Crafts, No Catalyst) TCAC Trichloroacetyl Chloride TCAC->TCA_Indole Target 1-Methyl-1H-indole-3- carboxylic acid propyl ester (Final Product) TCA_Indole->Target Step 3: Solvolysis (Haloform Cleavage) Propanol n-Propanol / Base Propanol->Target

Figure 1: Synthetic pathway utilizing the trichloroacetyl activation strategy.

Process Safety & Critical Parameters

Hazard Identification
  • Trichloroacetyl Chloride (TCAC): Extremely corrosive and toxic by inhalation.[1] Reacts violently with water to release HCl. Strict moisture control is required.

  • Methyl Iodide (MeI): A volatile neurotoxin and alkylating agent. Use in a closed system or highly efficient fume hood.

  • Exotherms: Step 1 (Alkylation) and Step 2 (Acylation) are highly exothermic. Controlled addition rates are critical for scale-up.

Critical Process Parameters (CPPs)
ParameterSetpointCriticalityRationale
Step 1 Temperature < 25°C (Addition)40°C (Reaction)HighPrevents runaway exotherm and C3-methylation byproducts.
Step 2 Moisture < 0.1% w/wHighWater hydrolyzes TCAC to trichloroacetic acid, killing stoichiometry.
Step 3 pH Basic (pH > 10)MediumBase is catalytic/stoichiometric; insufficient base stalls conversion.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Methylindole (Phase Transfer Method)

Note: 1-Methylindole is commercially available. For large-scale cost reduction, synthesize as follows.

Reagents:

  • Indole (1.0 eq)

  • Methyl Iodide (1.2 eq) [Alternative: Dimethyl Sulfate]

  • Toluene (5-10 volumes)

  • NaOH (50% aq. solution, 4.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

Protocol:

  • Setup: Charge Indole, Toluene, and TBAB into a reactor equipped with an overhead stirrer and reflux condenser.

  • Base Addition: Add 50% NaOH solution. The mixture will form a biphasic system.

  • Alkylation: Cool the mixture to 15–20°C. Add Methyl Iodide dropwise over 60 minutes. Warning: Exothermic.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.

  • Workup:

    • Add water to dissolve salts. Separate phases.

    • Wash organic layer with water (2x) and Brine (1x).

    • Dry over

      
       and concentrate under reduced pressure.
      
  • Yield: Expect >95% yield of pale yellow oil. Used directly in Step 2 without distillation if purity >98%.

Step 2: Synthesis of 1-Methyl-3-(trichloroacetyl)indole

This step utilizes the electron-rich nature of the indole ring to perform a catalyst-free Friedel-Crafts acylation.

Reagents:

  • 1-Methylindole (1.0 eq)

  • Trichloroacetyl chloride (1.2 eq)

  • Dichloromethane (DCM) or Toluene (10 volumes)

  • Pyridine (1.1 eq) [Optional: Scavenger for HCl, though often run neat/without base to precipitate product]

Protocol:

  • Dissolution: Dissolve 1-Methylindole in anhydrous DCM under Nitrogen atmosphere. Cool to 0–5°C.

  • Acylation: Add Trichloroacetyl chloride dropwise over 2 hours. Maintain internal temperature < 10°C.

  • Reaction: Warm to room temperature and stir for 12 hours. The solution typically darkens, and a solid precipitate may form (depending on solvent).

  • Workup (Precipitation Method):

    • If using Toluene: The product often crystallizes out. Filter and wash with cold hexanes.

    • If using DCM: Concentrate the solvent to ~20% volume, add Hexanes (antisolvent) to induce crystallization.

  • Purification: Recrystallize from Ethanol/Water if necessary.

  • Target: 1-Methyl-3-(trichloroacetyl)indole . Yellow crystalline solid. Yield: 85–90%.

Step 3: Solvolysis to this compound

The trichloroacetyl group acts as a leaving group (forming chloroform) when attacked by the propoxide ion.

Reagents:

  • 1-Methyl-3-(trichloroacetyl)indole (1.0 eq)

  • n-Propanol (10 volumes) - Acts as solvent and reactant

  • Triethylamine (0.5 eq) or Potassium Carbonate (0.2 eq) - Catalytic Base

Protocol:

  • Reflux: Charge the intermediate from Step 2 into n-Propanol. Add the base catalyst.

  • Heating: Heat to reflux (approx. 97°C) for 4–8 hours.

    • Mechanism:[2][3][4][5] The base facilitates the formation of the tetrahedral intermediate, expelling the trichloromethyl anion (

      
      ), which protonates to form Chloroform (
      
      
      
      ).
  • Monitoring: Monitor HPLC for disappearance of starting material.

  • Workup:

    • Cool to room temperature.

    • Concentrate n-Propanol under reduced pressure.

    • Dissolve residue in EtOAc. Wash with 1M HCl (to remove amine/pyridine traces), then Sat.

      
      , then Brine.
      
  • Isolation: Dry over

    
    , filter, and concentrate.
    
  • Final Purification: If required, recrystallize from Hexane/Ether or perform short-path distillation (high vacuum) if the ester is an oil.

    • Physical State: The propyl ester is typically a low-melting solid or viscous oil.

Analytical Validation

Quality Control Specifications
TestMethodSpecification
Appearance VisualOff-white to pale yellow solid/oil
Purity HPLC (UV 254nm)> 98.5%
Identity 1H-NMRConforms to structure
Residual Solvents GC-HS< ICH Limits (Toluene, DCM)
Expected NMR Data (Simulation)
  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       8.15 (d, 1H, H-4 aromatic)
      
    • 
       7.80 (s, 1H, H-2 indole)
      
    • 
       7.20–7.40 (m, 3H, aromatic)
      
    • 
       4.30 (t, 2H, 
      
      
      
      )
    • 
       3.85 (s, 3H, 
      
      
      
      )
    • 
       1.85 (m, 2H, 
      
      
      
      )
    • 
       1.05 (t, 3H, 
      
      
      
      )

Troubleshooting & Optimization

Process Flow Diagram

ProcessFlow cluster_0 Step 1: Methylation cluster_1 Step 2: Activation cluster_2 Step 3: Esterification S1_React Reactor A: Indole + MeI + NaOH S1_Sep Phase Separation (Remove Aqueous) S1_React->S1_Sep S2_React Reactor B: Add Trichloroacetyl Cl (-10°C to 20°C) S1_Sep->S2_React Org Layer S2_Filt Filtration/Centrifuge (Isolate Solid Intermediate) S2_React->S2_Filt S3_React Reactor C: Reflux in n-Propanol (+ Base Cat) S2_Filt->S3_React Dry Solid S3_Dist Solvent Strip & Final Workup S3_React->S3_Dist FinalProduct 1-Methyl-1H-indole-3- carboxylic acid propyl ester S3_Dist->FinalProduct Yield >80%

Figure 2: Unit operation flow for the batch synthesis.

Common Issues
  • Low Yield in Step 2: Usually caused by water in the solvent reacting with Trichloroacetyl chloride. Solution: Dry solvents over molecular sieves (3Å) before use.

  • Dark Coloration: Indoles are sensitive to oxidation. Solution: Perform all steps under Nitrogen/Argon blanket.

  • Incomplete Esterification (Step 3): If the reaction stalls, add more base (TEA) to neutralize acidic byproducts, or switch to a stronger base like NaOEt (generated in situ with Na metal in propanol) for rapid transesterification.

References

  • Ottoni, O. A., et al. (2001). "Acylation of indole under Friedel-Crafts conditions: An improved method to obtain 3-acylindoles." Tetrahedron, 57(14), 2791-2799. Link

  • Organic Syntheses. "1-Methylindole." Org.[4][6] Synth. 1974, 54, 58. Link

  • Upadhyay, P. K., et al. (2020).[2] "Green and sustainable protocol for N-methylation of indole... using dimethyl carbonate." ResearchGate.[3] Link

  • Campbell, J. B. (2004). "Indole-3-carboxylic acid esters via trichloroacetyl chloride." Synthetic Communications. (General reference for the methodology).
  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley. (Mechanism of Haloform reaction).

Disclaimer: This protocol involves hazardous chemicals.[1][7][8][9][10] A full Risk Assessment (RA) and COSHH assessment must be performed prior to experimentation.

Sources

purification techniques for 1-Methyl-1H-indole-3-carboxylic acid propyl ester

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the High-Purity Isolation of 1-Methyl-1H-indole-3-carboxylic acid propyl ester

Introduction

This compound is a member of the indole ester class of molecules, which are pivotal scaffolds in medicinal chemistry and drug development. Indole derivatives are known for a wide range of biological activities, and their synthetic analogues are frequently explored as potential therapeutic agents. The efficacy, safety, and reproducibility of subsequent biological assays or downstream chemical modifications depend critically on the purity of the starting material. The presence of unreacted starting materials, by-products, or residual solvents can lead to ambiguous results and compromise research outcomes.

This comprehensive guide provides detailed protocols and theoretical justifications for the purification of this compound. We will explore several orthogonal purification techniques, including recrystallization, column chromatography, and vacuum distillation. Furthermore, we will detail the analytical methods required to validate the purity of the final compound, ensuring that researchers, scientists, and drug development professionals have a reliable framework for obtaining high-quality material.

Compound Profile & Physicochemical Properties

A thorough understanding of the target compound's physical and chemical properties is the foundation of an effective purification strategy.

PropertyValueSource / Rationale
Chemical Structure Chemical Structure of this compoundN/A
Molecular Formula C₁₃H₁₅NO₂Calculated
Molecular Weight 217.27 g/mol Calculated
Appearance Likely an off-white to pale yellow solid or a viscous oilBased on similar indole esters like methyl indole-3-carboxylate, which can be a powder.[1] The propyl chain may lower the melting point.
Polarity Moderately polarThe ester and indole nitrogen are polar groups, but the aromatic system and alkyl chains are non-polar. It is significantly less polar than its carboxylic acid precursor.
Solubility Soluble in common organic solvents (DCM, EtOAc, Acetone, Methanol, THF). Sparingly soluble in non-polar solvents (Hexane). Insoluble in water.General solubility profile for moderately polar organic compounds.
Melting Point Not reported, but estimated to be lower than the parent acid (197-200 °C).[2][3]Esterification significantly reduces the potential for hydrogen bonding compared to the carboxylic acid, lowering the melting point.
Boiling Point High; requires reduced pressure for distillation to prevent decomposition.Based on the high boiling points of similar aromatic esters.

Understanding Potential Impurities

The choice of purification method is dictated by the nature of the impurities present. For a typical Fischer esterification synthesis from 1-Methyl-1H-indole-3-carboxylic acid and propanol, the following impurities are common:

  • 1-Methyl-1H-indole-3-carboxylic acid: The unreacted starting material. It is significantly more polar than the desired ester product due to the carboxylic acid group.

  • Propanol: Excess reagent alcohol. It is volatile and highly polar.

  • Acid Catalyst: (e.g., H₂SO₄) Residual catalyst used to promote the reaction.

  • Side-Reaction Products: Potential by-products from thermal degradation or other unintended reactions.

  • Water: Formed during the esterification reaction.

cluster_reactants Reactants & Reagents cluster_impurities Components of Crude Mixture Acid 1-Methyl-1H-indole-3- carboxylic acid Product Crude Product Mixture Acid->Product Esterification Alcohol Propanol Alcohol->Product Esterification Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Product Esterification Desired Desired Ester Product Product->Desired Impurity1 Unreacted Carboxylic Acid Product->Impurity1 Impurity2 Excess Propanol Product->Impurity2 Impurity3 Residual Catalyst Product->Impurity3 Impurity4 Water Product->Impurity4

Figure 1. Common components in the crude reaction mixture.

Purification Strategy 1: Liquid-Liquid Extraction & Aqueous Workup

Before proceeding to more advanced purification, a simple aqueous workup is essential to remove the bulk of polar, water-soluble impurities.

Principle: This process exploits the differential solubility of the components between an organic solvent (in which the desired ester is soluble) and an aqueous solution. A weak base is used to deprotonate and solubilize the acidic starting material and the acid catalyst into the aqueous phase.

Protocol:

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove the acid catalyst and unreacted carboxylic acid. Repeat until CO₂ evolution ceases.

    • Water to remove excess NaHCO₃ and other water-soluble species like propanol.

    • Saturated aqueous sodium chloride (brine) to break any emulsions and remove the bulk of the dissolved water from the organic layer.

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, now free of highly polar impurities.

Purification Strategy 2: Recrystallization

If the crude product obtained after workup is a solid, recrystallization is an effective and economical method for achieving high purity.

Principle: This technique relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures.

Protocol:

  • Solvent Selection: Test the solubility of a small amount of crude product in various solvents (e.g., methanol, ethanol, isopropanol, hexane, ethyl acetate, or mixtures thereof) to find a suitable system. A good starting point is an alcohol/water or hexane/ethyl acetate mixture.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot recrystallization solvent required to fully dissolve it.[1] This should be done on a hot plate with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them, ensuring the solution does not cool and crystallize prematurely.[1]

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities adhering to the crystal surfaces.[1]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. The purity should be assessed via melting point analysis and an appropriate analytical technique.

Figure 2. General workflow for the recrystallization process.

Purification Strategy 3: Column Chromatography

Column chromatography is the most powerful and versatile technique for separating compounds based on their differential adsorption to a stationary phase.[4] For this moderately polar ester, normal-phase chromatography is ideal.

Principle: In normal-phase chromatography, a polar stationary phase (typically silica gel) is used with a non-polar mobile phase (eluent). Non-polar compounds travel through the column more quickly, while polar compounds interact more strongly with the silica and elute later.[4] Since the target ester is less polar than the primary impurity (the carboxylic acid), it will elute first.

Protocol:

  • Stationary Phase and Eluent Selection:

    • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is standard.

    • Eluent: A mixture of hexane and ethyl acetate is an excellent choice. Use Thin-Layer Chromatography (TLC) to determine the optimal solvent ratio. Aim for a retention factor (Rƒ) of ~0.3 for the desired compound. A gradient elution, starting with a low polarity (e.g., 5% EtOAc in hexane) and gradually increasing the polarity (e.g., to 20% EtOAc), will provide the best separation.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into a vertical glass column with a stopcock, ensuring no air bubbles are trapped.[4]

    • Allow the silica to settle into a uniform bed, with the solvent level always remaining above the top of the silica.[4]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or the eluent).

    • Alternatively, perform "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent and then evaporating the solvent to dryness. This often results in better separation.[4]

    • Carefully add the sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column and open the stopcock to begin elution.

    • Collect the eluate in a series of labeled test tubes or flasks (fractions).

    • If using a gradient, gradually increase the percentage of the more polar solvent (ethyl acetate) to elute compounds that are more strongly bound to the silica.[4]

  • Fraction Analysis:

    • Monitor the collected fractions using TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.[4]

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. Develop TLC Method (e.g., Hexane/EtOAc) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute with Solvent (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Final Pure Isolated Product Evaporate->Final

Figure 3. Workflow for purification by column chromatography.

Purity Assessment: Validating Your Results

After purification, it is imperative to confirm the purity and identity of the isolated compound. A multi-faceted approach using several analytical techniques is recommended.[5]

1. Thin-Layer Chromatography (TLC)

  • Purpose: A rapid, qualitative check for purity. A pure compound should ideally show a single spot.

  • Protocol: Spot a small amount of the purified compound onto a silica-coated TLC plate. Develop the plate in an appropriate solvent system (e.g., 20% ethyl acetate in hexane). Visualize the spots under UV light (254 nm). The presence of a single spot indicates a high degree of purity.[1]

2. High-Performance Liquid Chromatography (HPLC)

  • Purpose: Provides quantitative purity data.

  • Protocol: A reverse-phase method is most common for indole derivatives.[6]

    • Column: C18 silica column.

    • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol.

    • Detection: UV detector set to an appropriate wavelength (e.g., 220 nm or 280 nm).

    • Sample Prep: Dissolve ~1 mg of the sample in 1 mL of the mobile phase and filter through a 0.45 µm syringe filter before injection.[5]

    • Analysis: Purity is calculated by the area percentage of the main product peak relative to the total area of all peaks.[5]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: Confirms the chemical structure and identifies impurities.

  • Protocol: Dissolve 5-10 mg of the pure product in a deuterated solvent (e.g., CDCl₃). Acquire ¹H NMR and ¹³C NMR spectra. The resulting spectra should be consistent with the expected structure of this compound and show no significant peaks corresponding to impurities.

4. Mass Spectrometry (MS)

  • Purpose: Confirms the molecular weight of the compound.

  • Protocol: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used. The resulting mass spectrum should show a prominent peak corresponding to the molecular ion [M]⁺ or a related ion (e.g., [M+H]⁺) at the correct mass-to-charge ratio (m/z).

cluster_methods Analytical Methods Input Purified Product TLC TLC (Qualitative Purity) Input->TLC HPLC HPLC (Quantitative Purity) Input->HPLC NMR NMR (Structural Confirmation) Input->NMR MS MS (Molecular Weight) Input->MS Output Confirmed High-Purity Compound TLC->Output HPLC->Output NMR->Output MS->Output

Figure 4. Workflow for post-purification analysis and validation.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Oiling out during recrystallization Solvent is too non-polar; cooling is too rapid; compound has a low melting point.Add a more polar co-solvent; ensure slow cooling with gentle stirring; if the issue persists, switch to column chromatography.
Poor separation in column chromatography Incorrect eluent polarity; column overloaded; sample band is too diffuse.Optimize the eluent system using TLC; use less crude material for the column size; ensure the sample is loaded in a minimal volume of solvent (dry loading is preferred).
Product won't crystallize Product is an oil at room temperature; residual solvent is present; solution is not supersaturated enough.Attempt purification by chromatography or vacuum distillation; ensure all reaction solvents are removed; slowly evaporate some of the crystallization solvent or add an anti-solvent.
Multiple spots on TLC after purification Co-eluting impurity in chromatography; incomplete purification.Re-purify using a shallower solvent gradient in chromatography or attempt recrystallization with a different solvent system.

Conclusion

The successful purification of this compound is a critical step for its use in research and development. The choice of technique—be it an aqueous workup, recrystallization, or column chromatography—should be guided by the nature and quantity of the impurities present. For most applications, a sequence of an aqueous workup followed by normal-phase column chromatography will yield a product of high purity. Subsequent validation using a combination of TLC, HPLC, and NMR is essential to confirm the purity and structural integrity of the final compound, ensuring the reliability of future experiments.

References

  • Roberts, J. A., & Roberts, C. G. (1978). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Biochimica et Biophysica Acta (BBA) - Enzymology, 527(1), 264-271. Retrieved from [Link][7]

  • Le-Goff, A., et al. (2004). PRODUCTION OF PROPYL ACETATE BY REACTIVE DISTILLATION: FROM EXPERIMENTS TO SIMULATION. Chemical Engineering Research and Design. Retrieved from [Link][8]

  • MDPI. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. Molecules. Retrieved from [Link][9]

  • Beilstein Journals. (n.d.). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry. Retrieved from [Link][10]

  • PubChem. (n.d.). Methyl 1-methyl-1H-indole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link][11]

  • Organic Syntheses. (n.d.). 1-methylindole. Organic Syntheses. Retrieved from [Link][12]

  • Singh, R., et al. (2016). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Retrieved from [Link][13]

Sources

Application Notes and Protocols: A Guide to Developing Assays for 1-Methyl-1H-indole-3-carboxylic acid propyl ester Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of biochemical and cell-based assays to characterize the biological activity of 1-Methyl-1H-indole-3-carboxylic acid propyl ester. Given that derivatives of the parent compound, 1-Methyl-1H-indole-3-carboxylic acid, have demonstrated a wide range of biological activities, including the modulation of kinases and G-protein coupled receptors (GPCRs), this guide presents a tiered strategy for identifying and validating the molecular target and mechanism of action of its propyl ester derivative. We will detail the rationale behind assay selection, provide step-by-step protocols for both primary biochemical and secondary cell-based assays, and discuss data analysis and interpretation.

Introduction: The Therapeutic Potential of Indole-3-Carboxylic Acid Derivatives

Indole-3-carboxylic acid and its derivatives represent a versatile scaffold in medicinal chemistry. Various modifications of this core structure have yielded compounds with significant therapeutic potential. For instance, derivatives of indole-3-carboxylic acid have been identified as angiotensin II receptor 1 antagonists, demonstrating promise in the management of hypertension[1]. Furthermore, the parent compound, 1-Methyl-1H-indole-3-carboxylic acid, serves as a crucial reactant in the synthesis of inhibitors for a range of protein targets, including Protein Kinase C (PKC), Cdc7 kinase, and EphB3 receptor tyrosine kinase, as well as antagonists for the VLA-4 and P2X7 receptors[2]. These findings suggest that this compound may exhibit activity against a similar spectrum of targets.

The initial phase of characterizing a novel compound like this compound involves a systematic screening approach to identify its biological target and elucidate its mechanism of action. This process typically begins with broad, high-throughput biochemical assays to identify direct molecular interactions, followed by more complex cell-based assays to confirm activity in a physiological context.

Foundational Steps: Compound Quality Control

Before initiating any biological assays, it is imperative to ascertain the purity and concentration of the test compound. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Protocol 2.1: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

This protocol provides a general method for assessing the purity of a small organic molecule like this compound.

Objective: To determine the purity of the compound to ensure that observed biological effects are not due to contaminants.

Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 HPLC column (e.g., 5 µm particle size, 4.6 mm x 250 mm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid. The optimal ratio may need to be determined empirically.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in the mobile phase. From this, create a working solution of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 280 nm (based on the indole chromophore)

    • Injection Volume: 10 µL

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.

  • Purity Calculation: Calculate purity based on the relative peak area of the main compound.

Tier 1: Primary Biochemical Screening Assays

Biochemical assays are essential for identifying direct interactions between a compound and a purified biological target, such as an enzyme or receptor.[3][4] This approach provides clear, reproducible data on parameters like potency and binding affinity.[3]

Diagram 3.1: General Workflow for Primary Biochemical Screening

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Compound Test Compound (1-Methyl-1H-indole-3-carboxylic acid propyl ester) Assay_Plate Assay Plate Incubation (Compound + Target + Substrate) Compound->Assay_Plate Target Purified Target (e.g., Kinase, GPCR) Target->Assay_Plate Substrate Substrate/Ligand Substrate->Assay_Plate Detection Signal Detection (e.g., Fluorescence, Luminescence) Assay_Plate->Detection Data_Analysis Data Analysis (IC50/Ki Determination) Detection->Data_Analysis

Caption: Workflow for a typical primary biochemical screening assay.

Protocol 3.1: In Vitro Kinase Activity Assay (Example: Generic Serine/Threonine Kinase)

Given that many indole derivatives target kinases, a kinase activity assay is a logical starting point. This protocol describes a common method using a fluorescent readout.

Objective: To determine if this compound inhibits the activity of a specific kinase.

Materials:

  • Purified, active kinase

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer (e.g., containing MgCl2, DTT)

  • Fluorescent kinase activity detection kit (e.g., ADP-Glo™, HTRF®)

  • This compound

  • Positive control inhibitor (e.g., Staurosporine)

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO, then dilute into the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • Test compound or control (DMSO for negative control, positive control inhibitor)

    • Kinase

    • Peptide substrate and ATP mixture (to initiate the reaction)

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol. This reagent will generate a signal (e.g., luminescence or fluorescence) that is proportional to the amount of ADP produced (and thus, kinase activity).

  • Data Acquisition: Read the plate using a suitable plate reader.

Protocol 3.2: GPCR Radioligand Binding Assay (Example: Generic GPCR Target)

Derivatives of indole-3-carboxylic acid have also been shown to act as GPCR antagonists.[1] A radioligand binding assay is a classic and robust method to assess a compound's ability to bind to a receptor.[5]

Objective: To determine if this compound can displace a known radiolabeled ligand from a GPCR.

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand specific for the target GPCR (e.g., [³H]-ligand)

  • Binding buffer

  • This compound

  • Unlabeled competing ligand (for non-specific binding determination)

  • Glass fiber filter mats

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the binding buffer.

  • Assay Setup: In tubes or a 96-well plate, combine:

    • Cell membranes

    • Radiolabeled ligand (at a concentration near its Kd)

    • Test compound or control (buffer for total binding, unlabeled ligand for non-specific binding)

  • Incubation: Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 90 minutes).

  • Filtration: Rapidly filter the reaction mixture through glass fiber filter mats using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Counting: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

Tier 2: Secondary Cell-Based Screening Assays

Cell-based assays are crucial for validating the hits from primary screens in a more physiologically relevant environment.[4][6] These assays can provide insights into a compound's cell permeability, off-target effects, and overall mechanism of action within a living cell.

Diagram 4.1: General Workflow for Secondary Cell-Based Screening

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Cell_Culture Cell Culture (Expressing target) Cell_Plating Plate Cells Cell_Culture->Cell_Plating Compound_Prep Test Compound Dilution Compound_Treatment Treat Cells with Compound Compound_Prep->Compound_Treatment Cell_Plating->Compound_Treatment Incubation Incubate Compound_Treatment->Incubation Endpoint_Measurement Endpoint Measurement (e.g., Cell Viability, Reporter Gene) Incubation->Endpoint_Measurement Data_Analysis Data Analysis (EC50/IC50 Determination) Endpoint_Measurement->Data_Analysis

Caption: Workflow for a typical secondary cell-based screening assay.

Protocol 4.1: Cell Viability/Proliferation Assay

This assay is a fundamental secondary screen to assess the cytotoxic or cytostatic effects of a compound.

Objective: To determine the effect of this compound on the viability and proliferation of a relevant cell line.

Materials:

  • A cell line relevant to the suspected target (e.g., a cancer cell line for a kinase inhibitor)

  • Complete cell culture medium

  • This compound

  • Cell viability reagent (e.g., MTT, resazurin, or a kit like CellTiter-Glo®)

  • 96-well clear-bottom tissue culture plates

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • Detection: Add the cell viability reagent according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the signal (absorbance or fluorescence/luminescence) using a plate reader.

Protocol 4.2: Reporter Gene Assay for GPCR Antagonism

Reporter gene assays are a powerful tool for measuring the functional consequences of receptor activation or inhibition.[7]

Objective: To determine if this compound can antagonize the signaling of a specific GPCR.

Materials:

  • A host cell line stably transfected with the target GPCR and a reporter gene construct (e.g., luciferase or β-galactosidase under the control of a response element like CRE).

  • Complete cell culture medium

  • This compound

  • A known agonist for the target GPCR

  • Reporter gene assay lysis and detection reagents

Procedure:

  • Cell Plating: Seed the reporter cell line in a 96-well plate and grow to confluency.

  • Compound Pre-incubation: Treat the cells with serial dilutions of the test compound and incubate for a short period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add the GPCR agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control.

  • Incubation: Incubate for a period sufficient to allow for reporter gene expression (e.g., 4-6 hours).

  • Detection: Lyse the cells and add the detection reagent to measure the reporter gene product (e.g., luciferase activity).

  • Data Acquisition: Read the luminescence signal using a plate reader.

Data Analysis and Interpretation

For both biochemical and cell-based assays, the primary goal of data analysis is to determine the potency of the test compound. This is typically expressed as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50).

Data Analysis Steps:

  • Normalization: Normalize the raw data. For inhibition assays, this usually involves setting the uninhibited control to 100% activity and the background (no enzyme/receptor) or maximally inhibited control to 0% activity.

  • Curve Fitting: Plot the normalized response versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic (sigmoidal) model to determine the IC50 or EC50 value.

  • Statistical Analysis: Perform statistical analysis to determine the significance of the observed effects and to calculate confidence intervals for the potency values.

Table 5.1: Summary of Key Assay Parameters and Outputs
Assay TypePrimary/SecondaryObjectiveKey Parameters to DetermineTypical Output
In Vitro Kinase Assay PrimaryMeasure direct enzyme inhibitionKinase, Substrate, ATP concentrationsIC50
Radioligand Binding Assay PrimaryMeasure direct receptor bindingReceptor and Ligand concentrationsKi, IC50
Cell Viability Assay SecondaryAssess cytotoxicity/cytostatic effectsCell type, seeding density, incubation timeGI50, IC50
Reporter Gene Assay SecondaryMeasure functional receptor modulationAgonist concentration, incubation timeIC50 (for antagonists)

Conclusion

The protocols and strategies outlined in this application note provide a robust framework for the initial characterization of this compound. By employing a tiered approach that begins with target-agnostic or target-class-focused biochemical assays and progresses to more complex cell-based validation, researchers can systematically elucidate the compound's mechanism of action and therapeutic potential. The specific choice of assays should be guided by the known pharmacology of related indole-3-carboxylic acid derivatives, but the principles described herein are broadly applicable to the characterization of any novel small molecule.

References

  • Creative Biolabs. (n.d.). Cell-based Antagonist Assay Services. Retrieved February 19, 2026, from [Link]

  • Domainex. (n.d.). Biochemical Assays | Enzymatic & Kinetic Activity. Retrieved February 19, 2026, from [Link]

  • BioDuro. (n.d.). Biochemical Assays. Retrieved February 19, 2026, from [Link]

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved February 19, 2026, from [Link]

  • Patsnap Synapse. (2025, April 21). What Are the Types of Biochemical Assays Used in Drug Discovery? Retrieved February 19, 2026, from [Link]

  • Mitchison, T. J., & Flusberg, D. A. (2005). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. PLoS Biology, 3(6), e184.
  • INDIGO Biosciences. (n.d.). Cytokine Receptor Assay Kits. Retrieved February 19, 2026, from [Link]

  • Papke, R. L., et al. (2014). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. Journal of Pharmacological and Toxicological Methods, 70(1), 52-64.
  • Ortt, K., et al. (2005). Screening of Receptor Antagonists Using Agonist-Activated Patch Clamp Detection in Chemical Separations. Analytical Chemistry, 77(10), 3343-3349.
  • Zhang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 969641.
  • Chem-Impex International. (n.d.). 1-Methylindole-3-carboxylic acid. Retrieved February 19, 2026, from [Link]

  • Povstyanoy, M. V., et al. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters, 90, 129348.
  • Greferath, R., et al. (2002). Use of indole-3-acetic acid derivatives in medicine.
  • Kumar, A., et al. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. International Research Journal of Pharmacy, 1(1), 436-440.
  • Mol-Instincts. (n.d.). Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). Retrieved February 19, 2026, from [Link]

  • Tummatorn, J., et al. (2025).
  • U.S. Environmental Protection Agency. (2025, October 15). 1H-Indole-3-carboxylic acid, 1-methyl-, (1-(2-((methylsulfonyl)amino)ethyl)-4-piperidinyl)methyl ester. Retrieved February 19, 2026, from [Link]

  • Pessoa-Mahana, H., et al. (2017). Synthesis and Docking of Novel 3-Indolylpropyl Derivatives as New Polypharmacological Agents Displaying Affinity for 5-HT1AR. Archiv der Pharmazie, 350(1-2), e1600271.
  • Sridhar, S. K., et al. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)-indole-3-carboxylic acid analogues. Der Pharma Chemica, 7(1), 125-131.
  • Nakashima, K., & Itoh, K. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4831.
  • Li, Y., et al. (2024). Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. Acta Poloniae Pharmaceutica, 81(1), 109-121.
  • Wierzbicka, A., et al. (2022). Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. Metabolites, 12(2), 103.
  • Lamar, R. T., et al. (2024). Investigation into the role of carboxylic acid and phenolic hydroxyl groups in the plant biostimulant activity of a humic acid purified from an oxidized sub-bituminous coal. Frontiers in Plant Science, 15, 1373977.

Sources

Application Note: Pharmacological Profiling & Efficacy Testing of 1-Methyl-1H-indole-3-carboxylic acid Propyl Ester (MIPE)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This Application Note outlines a rigorous experimental framework for evaluating 1-Methyl-1H-indole-3-carboxylic acid propyl ester (MIPE) . Indole-3-carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, frequently associated with Cannabinoid Receptor (CB1/CB2) agonism and anti-inflammatory signaling (via COX/LOX or NF-


B pathways).

The Core Scientific Challenge: While the propyl ester modification increases lipophilicity (


)—potentially enhancing membrane permeability—simple alkyl esters are highly susceptible to rapid hydrolysis by intracellular and plasma carboxylesterases (CES). Therefore, this experimental design focuses not just on efficacy, but on distinguishing intrinsic activity  from prodrug behavior .

Experimental Roadmap:

  • Physicochemical Stability: Determining hydrolytic half-life in assay buffers.

  • Metabolic Stability: Microsomal clearance profiling (Esters are metabolic "soft spots").

  • Functional Efficacy: G

    
    i-coupled GPCR signaling (cAMP HTRF) targeting CB1/CB2.
    
  • Cytotoxicity: Differentiating specific receptor modulation from non-specific cell death.

Chemical Handling & Formulation

Compound: this compound (MIPE) Molecular Formula:


Predicted LogP:  ~3.2 - 3.5 (Lipophilic)
Protocol A: Stock Preparation
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous,

    
    99.9%.
    
  • Concentration: Prepare a 10 mM master stock.

  • Storage: Aliquot into amber glass vials (hydrophobic compounds adsorb to plastics) and store at -20°C. Avoid repeated freeze-thaw cycles to prevent ester hydrolysis via trace moisture.

Protocol B: Assay Buffer Compatibility
  • Critical Step: Esters can undergo chemical hydrolysis in basic buffers.

  • Buffer System: Use HBSS + 20 mM HEPES (pH 7.4). Avoid Tris buffers if possible, as primary amines can sometimes react with activated esters over long incubations, though less likely with simple alkyl esters.

  • BSA Addition: Due to high lipophilicity, add 0.1% Fatty Acid-Free BSA to assay buffers to prevent non-specific binding to microplates.

Phase I: Metabolic Stability (The "Gatekeeper" Assay)

Before testing efficacy, we must determine if MIPE survives long enough to act. Alkyl esters are prime targets for liver carboxylesterases (CES1/CES2).

Experimental Logic

If MIPE is rapidly hydrolyzed (


 min), any efficacy observed in cellular assays may actually be due to the metabolite (1-Methyl-1H-indole-3-carboxylic acid ). We must track both the parent (MIPE) and the metabolite.
Workflow Diagram (DOT)

MetabolicStability cluster_readout Data Output Start MIPE (1 µM) Microsomes Liver Microsomes (Human/Rat) + NADPH Start->Microsomes Incubation Incubation (0, 5, 15, 30, 60 min) Microsomes->Incubation Quench Quench (Ice-cold ACN + IS) Incubation->Quench Analysis LC-MS/MS Analysis Quench->Analysis Parent Parent Depletion (MIPE) Analysis->Parent Metabolite Metabolite Appearance (Acid form) Analysis->Metabolite

Caption: Microsomal stability workflow tracking both parent ester depletion and acid metabolite formation.

Detailed Protocol
  • Reaction Mix: Phosphate buffer (100 mM, pH 7.4), Liver Microsomes (0.5 mg protein/mL).

  • Pre-incubation: 5 min at 37°C.

  • Initiation: Add NADPH regenerating system.

  • Substrate: Add MIPE (Final conc: 1

    
    M; Final DMSO < 0.1%).
    
  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Termination: Mix immediately with 150

    
    L ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin or Tolbutamide).
    
  • Analysis: Centrifuge (4000g, 20 min) and inject supernatant into LC-MS/MS. Monitor MRM transitions for MIPE and its carboxylic acid hydrolysis product.

Phase II: Functional Efficacy (GPCR Signaling)

Given the structural similarity to synthetic cannabinoids (e.g., JWH/AM series precursors), the primary hypothesis is CB1/CB2 Receptor Agonism . These are G


i-coupled receptors. The gold standard for detection is the inhibition of forskolin-induced cAMP accumulation.
Assay Technology: HTRF (Homogeneous Time-Resolved Fluorescence)

We utilize a competitive immunoassay between native cAMP produced by the cell and labeled cAMP-d2.

Signaling Pathway Diagram (DOT)

GPCR_Signaling Ligand MIPE (Ligand) Receptor CB1/CB2 Receptor Ligand->Receptor Binding Gprotein Gi/o Protein Receptor->Gprotein Activation AC Adenylyl Cyclase Gprotein->AC Inhibition (-) ATP ATP AC->ATP cAMP cAMP (Decreased) AC->cAMP Conversion blocked Forskolin Forskolin (Stimulator) Forskolin->AC Stimulation (+) HTRF HTRF Signal (INCREASED) cAMP->HTRF Less competition = Higher Signal

Caption: Gi-coupled signaling pathway.[1] MIPE agonism inhibits AC, reducing cAMP, which increases the HTRF FRET signal (inverse relationship).

Step-by-Step Protocol (384-well Format)

Materials:

  • Cells: CHO-K1 or HEK293 stably expressing human CB1 or CB2.

  • Kit: Cisbio cAMP Gs/Gi Kit (or PerkinElmer LANCE Ultra).

  • Stimulator: Forskolin (10

    
    M final).[2]
    

Procedure:

  • Cell Plating: Dispense 2,000 cells/well (5

    
    L) in white low-volume 384-well plates.
    
  • Compound Addition:

    • Add 2.5

      
      L of MIPE (dilution series: 10 
      
      
      
      M down to 0.1 nM).
    • Include Controls: CP-55,940 (Full Agonist Control) and Vehicle (DMSO).

  • Stimulation: Add 2.5

    
    L of Forskolin (to induce cAMP spike).
    
  • Incubation: 30–45 minutes at Room Temperature (RT). Note: Keep short to minimize ester hydrolysis.

  • Detection:

    • Add 5

      
      L cAMP-d2 (Acceptor).
      
    • Add 5

      
      L Anti-cAMP-Cryptate (Donor).
      
  • Read: Incubate 1 hour at RT. Read on HTRF-compatible plate reader (e.g., EnVision).

    • Excitation: 320 nm.

    • Emission: 615 nm (Donor) and 665 nm (Acceptor).

Data Calculation: Calculate the Ratio (


). Plot non-linear regression (4-parameter logistic) to determine 

.
  • Note: For Gi agonists, the HTRF Ratio increases as drug concentration increases (because cAMP decreases).

Phase III: Cytotoxicity Counter-Screen

To ensure that a reduction in cAMP or cellular activity isn't simply due to cell death (non-specific toxicity of the indole core), a viability assay is mandatory.

Protocol: MTT / CellTiter-Glo
  • Setup: Plate HEK293 (parental) cells at 5,000 cells/well.

  • Treatment: Treat with MIPE (10

    
    M top dose) for 24 hours .
    
  • Readout: Add CellTiter-Glo reagent (ATP detection). Luminescence is directly proportional to viable cell number.

  • Threshold: If viability drops < 80% at the

    
     concentration found in Phase II, the compound is a false positive (toxic).
    

Data Presentation & Interpretation

Summary Table Template

ParameterAssayMetricAcceptance Criteria (Hit)
Solubility Kinetic Turbidimetry


in PBS
Metabolic Stability Human Liver Microsomes

(Intrinsic Clearance)

(Stable)
Hydrolysis S9 Fraction% Remaining (30 min)

(If <50%, it's a prodrug)
Potency CB1 cAMP HTRF


Efficacy CB1 cAMP HTRF


of CP-55,940 response
Safety Cytotoxicity (HEK293)


Interpretation Logic
  • Scenario A (High Potency, High Stability): MIPE is a direct-acting agonist. Proceed to lead optimization.

  • Scenario B (High Potency, Low Stability): MIPE is a prodrug . The active species is likely the acid (check acid in assay).

  • Scenario C (Low Potency): The propyl ester sterically hinders the receptor binding pocket, or the "Head-to-Tail" alignment in the cannabinoid receptor is disrupted.

References

  • Banister, S. D., et al. (2015). "Effects of Bioisosteric Fluorine in Synthetic Cannabinoid Designer Drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135." ACS Chemical Neuroscience. Link (Demonstrates SAR of indole-3-carboxylates).

  • Cisbio Bioassays. (2023). "cAMP Gi Kit Protocol - HTRF Technology." Revvity. Link (Standard protocol for Gi-coupled GPCRs).

  • Di, L., & Kerns, E. H. (2008). "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier.[3] (Authoritative source on microsomal stability and ester hydrolysis).[4][5]

  • Wiley, J. L., et al. (2012). "Pharmacological characterization of the indole-3-carboxamides." Journal of Pharmacology and Experimental Therapeutics. Link (Foundational work on indole-3-carboxylate pharmacology).

  • Vandeputte, M. M., et al. (2021). "Pharmacological evaluation of synthetic cannabinoids: The role of the ester linkage." Drug Testing and Analysis. (Crucial for understanding MIPE ester stability).

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 1-Methyl-1H-indole-3-carboxylic acid propyl ester synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-OPT-03-PR Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to synthesize 1-Methyl-1H-indole-3-carboxylic acid propyl ester . This specific transformation presents a unique set of challenges compared to standard benzoate esterifications. The electron-rich nature of the indole C3 position makes the carboxylic acid prone to decarboxylation under thermal or acidic stress. Furthermore, the N-methylation step requires strict regiocontrol to avoid C-alkylation.

This guide provides two validated workflows:

  • Method A (The "Classic" Route): Best if you already have 1-methylindole-3-carboxylic acid. Focuses on mild activation to prevent decarboxylation.

  • Method B (The "Robust" Route): Best for scale-up or if starting from 1-methylindole. Utilizes the trichloroacetyl chloride strategy to bypass unstable acid intermediates.

Module 1: Synthetic Strategy & Logic

Decision Matrix: Which Route Should You Choose?
FeatureMethod A: Acid Chloride Activation Method B: Trichloroacetyl Haloform
Starting Material 1-Methylindole-3-carboxylic acid1-Methylindole
Key Reagent Oxalyl Chloride or Thionyl ChlorideTrichloroacetyl Chloride
Thermal Risk High (Risk of decarboxylation >80°C)Low (Stable intermediates)
Purification Requires careful acid removalGenerally crystallization or filtration
Scale Suitability Gram scale (<10g)Multi-gram/Kilo scale
Visual Workflow

Synthesis_Pathways Start_Acid Start: 1-Methylindole-3-COOH Acid_Cl Intermediate: Acid Chloride Start_Acid->Acid_Cl Oxalyl Chloride, DMF(cat) 0°C to RT Start_Indole Start: 1-Methylindole Tri_Int Intermediate: 3-Trichloroacetyl-1-methylindole Start_Indole->Tri_Int Cl3CCOCl, DCM RT Target Target: Propyl Ester Acid_Cl->Target n-Propanol, Et3N 0°C to RT Decarb FAILURE: 1-Methylindole (Decarboxylated) Acid_Cl->Decarb Heat (>80°C) or excess acid Tri_Int->Target n-Propanol, KOH/Base (Haloform-type)

Caption: Figure 1. Dual-pathway strategy. Method A (top) requires strict thermal control to avoid decarboxylation. Method B (bottom) utilizes a robust haloform-type cleavage for higher stability.

Module 2: Detailed Protocols

Method A: Acid Chloride Activation (Low Temperature)

Use this if you possess the carboxylic acid starting material.

The Challenge: Indole-3-carboxylic acids are vinylogous carbamic acids. They are thermally unstable. Do not use Fischer Esterification (H₂SO₄/Reflux) as the boiling point of n-propanol (97°C) combined with strong acid will drive decarboxylation.

Protocol:

  • Activation:

    • Suspend 1-methyl-1H-indole-3-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM).

    • Add a catalytic amount of DMF (2-3 drops).

    • Cool to 0°C (Ice bath).

    • Add Oxalyl Chloride (1.2 eq) dropwise. Note: Oxalyl chloride is preferred over Thionyl chloride because it reacts at lower temperatures.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours until gas evolution ceases and the solid dissolves.

  • Esterification:

    • Cool the solution back to 0°C .

    • Add a mixture of n-Propanol (3.0 eq) and Triethylamine (Et₃N, 1.5 eq) or Pyridine (1.5 eq) dropwise.

    • Technical Insight: The base is critical to scavenge HCl immediately, preventing acid-catalyzed decarboxylation.

  • Work-up:

    • Stir at RT for 4 hours.

    • Quench with saturated NaHCO₃. Extract with DCM.[1]

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate below 40°C .

Method B: The Trichloroacetyl Route (Recommended)

Use this for higher yields and easier purification.

The Logic: This method bypasses the carboxylic acid entirely. You acylate the indole at C3 with trichloroacetyl chloride, then use the haloform reaction logic to displace the -CCl₃ group with -O-Propyl.

Protocol:

  • Acylation:

    • Dissolve 1-methylindole (1.0 eq) in DCM.

    • Add Trichloroacetyl chloride (1.2 eq) dropwise at RT.

    • Stir for 2-4 hours. The product (3-trichloroacetyl-1-methylindole) often precipitates or can be isolated by solvent evaporation.

  • Alcoholysis:

    • Dissolve the intermediate in n-Propanol .

    • Add a catalytic amount of base (KOH or NaOEt, 0.2 eq) or reflux gently.

    • Mechanism:[2][3][4][5] The alkoxide attacks the carbonyl; the -CCl₃ group leaves (good leaving group) to form chloroform and the ester.

  • Work-up:

    • Concentrate the n-Propanol.

    • Partition between Ethyl Acetate and Water.[6]

    • The product is usually highly pure after evaporation.

Module 3: Troubleshooting & FAQs

Q1: My product contains a significant amount of 1-methylindole (starting material or byproduct). What happened?

Diagnosis: Decarboxylation. If you used Method A, you likely heated the reaction too high or allowed the acid chloride to sit too long without the alcohol.

  • Fix: Ensure the bath temperature never exceeds 40°C during concentration. Switch to Oxalyl Chloride at 0°C instead of Thionyl Chloride at reflux.

  • Validation: Check the NMR. The C3-H proton of 1-methylindole appears as a singlet/doublet around 6.5-7.0 ppm, distinct from the aromatic region.

Q2: I am trying to N-methylate Indole-3-carboxylic acid first, but I'm getting low yields.

Diagnosis: Competitive O-alkylation or Decarboxylation. Reacting the free acid with Methyl Iodide and Base (NaH) can lead to the methyl ester (O-alkylation) or decarboxylation if the exotherm is not controlled.

  • Fix: It is chemically superior to N-methylate the ester rather than the acid.

    • Workflow: Indole-3-COOH

      
       Indole-3-COOMe (Fischer esterification with Methanol is safer than Propanol due to lower BP) 
      
      
      
      N-Methylation (NaH/MeI)
      
      
      Transesterification to Propyl Ester (difficult) OR Hydrolysis
      
      
      Method A.
    • Better Fix: Use Method B (Start with 1-methylindole).

Q3: The reaction mixture turned black/tarry.

Diagnosis: Polymerization. Indoles are acid-sensitive and can dimerize.

  • Fix: Ensure your reagents (specifically Oxalyl Chloride or Thionyl Chloride) are fresh and colorless. Old, yellow/orange reagents contain decomposition products that catalyze polymerization. Perform the reaction under Nitrogen/Argon.

Q4: Can I use DCC/EDC coupling instead of Acid Chloride?

Answer: Yes, but with reservations. Carbodiimide coupling (DCC/EDC + DMAP) works, but the formation of the N-acylurea byproduct can be difficult to separate from the oily propyl ester.

  • Recommendation: If you must use coupling agents, use EDC·HCl and HOBt in DCM, as the urea byproduct is water-soluble and easily washed away.

Module 4: Optimization Data & Conditions

ParameterStandard ConditionOptimized ConditionReason
Solvent (Method A) THF or TolueneDCM (Dichloromethane) Better solubility of the acid chloride; lower boiling point allows safer concentration.
Base (Method A) PyridineTriethylamine (Et₃N) Easier to remove (volatile HCl salt) compared to Pyridine which can linger in the oil.
Temperature Reflux (80-100°C)0°C

25°C
Prevents decarboxylation (

of decarboxylation decreases drastically >60°C).
Reagent (Method B) Acetic AnhydrideTrichloroacetyl Chloride -CCl₃ is a supreme leaving group, allowing ester formation under mild conditions.

References

  • Decarboxylation Kinetics

    • Longridge, J. L., & Long, F. A. (1968). "Acid-Catalyzed Decarboxylation of Indole-3-carboxylic Acid." Journal of the American Chemical Society.[5]

    • Note: Establishes that decarboxylation is acid-catalyzed and temperature-dependent.[3][7]

    • (Canonical reference for mechanism).

  • Trichloroacetyl Route (Method B)

    • Lian, X. et al. (2016). "Collective Synthesis of 3-Acylindoles, Indole-3-carboxylic Esters... from Free (N-H) Indoles." Organic Letters, 18(15), 3918–3921.[8]

    • Note: Describes the high-yield conversion of indoles to esters via the trichloroacetyl intermedi
  • N-Methylation Standards

    • Selva, M. et al. (2001). "Methylation of indole compounds using dimethyl carbonate.
    • Note: Compares MeI vs DMC and highlights decarboxylation risks
  • General Indole Synthesis

    • BenchChem Technical Guides.
    • (General protocol verification).

Disclaimer: This guide is for research purposes only. 1-Methylindole derivatives may have potent biological activity.[9] Always consult SDS for Methyl Iodide (neurotoxin) and Oxalyl Chloride (corrosive/toxic gas).

Sources

Technical Support Center: Synthesis of 1-Methyl-1H-indole-3-carboxylic acid propyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-methyl-1H-indole-3-carboxylic acid propyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

The synthesis of this compound typically involves two key transformations: the N-methylation of the indole ring and the esterification of the carboxylic acid at the C-3 position. The sequence of these steps can significantly impact the outcome and the impurity profile of the final product. This guide will address the critical aspects of both approaches.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Problem 1: Low or No Yield of the Desired Product

Question: My reaction has resulted in a very low yield of this compound. What are the likely causes and how can I improve it?

Answer: A low yield can stem from several factors, primarily related to the efficiency of the N-methylation and esterification steps, as well as potential degradation of materials.

  • Possible Cause 1a: Inefficient N-methylation

    The nitrogen atom of the indole ring is part of the aromatic system, which reduces its nucleophilicity and can make N-alkylation challenging[1]. For a successful N-methylation, the indole nitrogen must be sufficiently nucleophilic to react with the methylating agent.

    Preventative Measures & Optimization:

    • Base Selection: A suitable base is crucial to deprotonate the indole N-H, generating a more nucleophilic indole anion. Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH)[2]. The choice of base should be tailored to the specific methylating agent and solvent.

    • Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF) are often effective as they can solvate the cation of the base, leaving the indole anion more reactive[2][3].

    • Methylating Agent: While methyl iodide is a common methylating agent, less hazardous alternatives like dimethyl carbonate (DMC) can also be effective, often requiring slightly higher temperatures[4][5].

  • Possible Cause 1b: Inefficient Esterification (Fischer Esterification)

    The Fischer esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a reversible equilibrium reaction[6][7][8]. To achieve a high yield of the propyl ester, the equilibrium must be shifted towards the product side.

    Preventative Measures & Optimization:

    • Driving the Equilibrium: This can be achieved in two primary ways:

      • Use of Excess Alcohol: Employing propanol as the solvent or in large excess will shift the equilibrium towards the ester product according to Le Chatelier's principle[6][8].

      • Water Removal: The water formed as a byproduct can be removed from the reaction mixture using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves[9].

    • Catalyst: A strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) is typically required[6][8][10]. The catalyst should be used in catalytic amounts, as excessive acid can promote side reactions.

  • Possible Cause 1c: Degradation of Starting Materials or Product

    Indole derivatives can be sensitive to harsh reaction conditions. High temperatures and strong acidic or basic conditions can lead to decomposition.

    Preventative Measures & Optimization:

    • Temperature Control: Monitor and control the reaction temperature carefully. For N-methylation, temperatures are typically in the range of room temperature to around 130°C, depending on the reagents[5][11]. Fischer esterification is often carried out at the reflux temperature of the alcohol[10][12].

    • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of degradation and side product formation. Monitor the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

Problem 2: Presence of Significant 1-Methylindole Impurity

Question: My final product is contaminated with a significant amount of 1-methylindole. How is this impurity formed and how can I prevent it?

Answer: The presence of 1-methylindole is a strong indicator that decarboxylation has occurred.

  • Possible Cause 2a: Decarboxylation of Indole-3-carboxylic Acid

    Indole-3-carboxylic acids are susceptible to losing carbon dioxide (decarboxylation), particularly at elevated temperatures or under certain acidic or basic conditions[13][14][15]. If this happens to 1-methyl-1H-indole-3-carboxylic acid, the product will be 1-methylindole. This can be a significant issue when N-methylation is performed on indole-3-carboxylic acid at high temperatures[4].

    Preventative Measures & Optimization:

    • Reaction Sequence: Consider performing the esterification first. Propyl indole-3-carboxylate is generally more stable to decarboxylation than the corresponding carboxylic acid. Subsequent N-methylation of the ester can then be carried out.

    • Temperature Management: If N-methylating the carboxylic acid, use the mildest possible temperature that allows the reaction to proceed at a reasonable rate.

    • pH Control: Avoid strongly acidic conditions during workup if the carboxylic acid is present at elevated temperatures.

Problem 3: Contamination with Starting Materials

Question: My purified product still contains unreacted starting materials (indole-3-carboxylic acid or its propyl ester). What can I do to improve the conversion?

Answer: The presence of starting materials indicates an incomplete reaction.

  • Possible Cause 3a: Incomplete N-methylation

    As mentioned, N-methylation of indoles can be challenging.

    Optimization Strategies:

    • Increase Reaction Time or Temperature: Carefully increase the reaction time or temperature while monitoring for the formation of side products.

    • Reagent Stoichiometry: Ensure an adequate amount of the base and methylating agent are used. A slight excess of the methylating agent may be beneficial.

  • Possible Cause 3b: Incomplete Esterification

    The reversible nature of the Fischer esterification is a common reason for incomplete conversion.

    Optimization Strategies:

    • Enhance Equilibrium Shift: Increase the excess of propanol or improve the efficiency of water removal.

    • Catalyst Amount: A slight increase in the acid catalyst concentration might improve the reaction rate, but be cautious of potential side reactions.

Problem 4: Formation of Colored Impurities

Question: My final product has a pink or brownish color. What causes this and how can I obtain a colorless product?

Answer: The development of color in indole chemistry is often due to oxidation.

  • Possible Cause 4a: Oxidation of the Indole Ring

    The electron-rich indole ring system can be susceptible to oxidation by atmospheric oxygen, especially in the presence of light or trace metal impurities, leading to the formation of colored byproducts[16].

    Preventative Measures & Optimization:

    • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Purification: Colored impurities can often be removed by recrystallization or column chromatography[17].

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is preferable: N-methylation followed by esterification, or vice-versa?

A1: Both routes are viable, but esterification followed by N-methylation is often preferred. This is because indole-3-carboxylic acid is prone to decarboxylation at the elevated temperatures that may be required for N-methylation[4]. The propyl ester is generally more robust and less likely to undergo this side reaction.

Q2: What are the best practices for purifying the final product?

A2: The two most common methods for purifying this compound are recrystallization and column chromatography[17].

  • Recrystallization: This is effective for removing small amounts of impurities, especially if the product is a solid. A suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) should be determined experimentally.

  • Column Chromatography: This is a more powerful technique for separating the desired product from side products and unreacted starting materials, particularly if they have different polarities. A common stationary phase is silica gel, with a mobile phase typically consisting of a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate).

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Thin Layer Chromatography (TLC): A quick method to assess purity and determine an appropriate solvent system for column chromatography[17].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the identity of the compound.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for determining the purity of the final product.

Experimental Protocols

Protocol A: Optimized N-methylation of Indole-3-carboxylic acid propyl ester

This protocol is for the N-methylation step, assuming the esterification has already been performed.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve propyl indole-3-carboxylate (1.0 eq) in anhydrous DMF.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Addition of Methylating Agent: Add dimethyl carbonate (1.5 eq).

  • Reaction: Heat the mixture to 120-130°C and stir until TLC or HPLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water. The product may precipitate as a solid or can be extracted with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol B: Optimized Fischer Esterification of 1-Methyl-1H-indole-3-carboxylic acid

This protocol is for the esterification step, assuming N-methylation has been performed first.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser (or a Dean-Stark apparatus), suspend 1-methyl-1H-indole-3-carboxylic acid (1.0 eq) in n-propanol (in large excess, acting as both reactant and solvent).

  • Addition of Catalyst: Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) or p-toluenesulfonic acid (0.05 eq).

  • Reaction: Heat the mixture to reflux and stir. Monitor the reaction by TLC or HPLC until the starting carboxylic acid is consumed. If using a Dean-Stark apparatus, water will be collected as it is formed.

  • Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate. Remove the excess propanol under reduced pressure. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

Reaction Pathways and Side Reactions

Synthesis_Pathways cluster_route1 Route 1: Esterification First cluster_route2 Route 2: N-Methylation First cluster_side_reactions Key Side Reactions Indole-3-COOH Indole-3-COOH Propyl_Indole_3_COO Propyl_Indole_3_COO Indole-3-COOH->Propyl_Indole_3_COO Propanol, H+ Final_Product This compound Propyl_Indole_3_COO->Final_Product K2CO3, DMC Indole-3-COOH_2 Indole-3-COOH 1-Me-Indole-3-COOH 1-Me-Indole-3-COOH Indole-3-COOH_2->1-Me-Indole-3-COOH K2CO3, DMC Final_Product_2 This compound 1-Me-Indole-3-COOH->Final_Product_2 Propanol, H+ 1-Me-Indole 1-Me-Indole 1-Me-Indole-3-COOH->1-Me-Indole Decarboxylation (Heat)

Caption: Synthetic routes and major side reaction.

Troubleshooting Summary
Observed Problem Potential Cause Recommended Action
Low Product YieldInefficient N-methylation or EsterificationOptimize base/catalyst, use excess reagent, remove byproducts.
1-Methylindole ImpurityDecarboxylation of carboxylic acidPerform esterification before N-methylation; use milder temperatures.
Starting Material in ProductIncomplete reactionIncrease reaction time/temperature cautiously; check reagent stoichiometry.
Colored ProductOxidation of indole ringUse an inert atmosphere; purify by recrystallization or chromatography.

References

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.5 Esters – Organic Chemistry II. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Sherwood, M. D., et al. (2018). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society, 140(40), 12739-12743.
  • ResearchGate. (n.d.). Optimization of the iron-catalyzed N-alkylation of indoline with benzyl alcohol. Retrieved from [Link]

  • Gicquel, M., et al. (2018). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal, 24(72), 19376-19384.
  • National Institutes of Health. (n.d.). A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles - PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, February 20). Development of a selective and scalable N1-indazole alkylation. RSC Advances. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Google Patents. (n.d.). EP1276721B1 - Methylation of indole compounds using dimethyl carbonate.
  • ResearchGate. (2017, December 18). What do common indole impurities look like? Retrieved from [Link]

  • Figshare. (2020, February 14). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1‐methyl‐1H‐indole‐3‐carboxylates. Retrieved from [Link]

  • PubMed. (2002, November 15). Novel reversible indole-3-carboxylate decarboxylase catalyzing nonoxidative decarboxylation. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Methyl 1-methyl-1H-indole-3-carboxylate. Retrieved from [Link]

  • Frontiers. (2022, July 26). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 a. Retrieved from [Link]

  • Journal of Biochemistry and Chemical Sciences. (2019, April 17). Decarboxylation 2'-dicarboxy-5-(methyl-5'-indolyl-3')- indolyl-3-acetic acid with use of salts of copper. Retrieved from [Link]

  • National Institutes of Health. (2011, January 7). Identification and synthesis of impurities formed during sertindole preparation - PMC. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). Retrieved from [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • MDPI. (2025, January 21). Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Strategy. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-methylindole. Retrieved from [Link]

  • ChemRxiv. (n.d.). Switchable N–H vs C3–H Carboxylation of Indoles using Dual-Function Reagents. Retrieved from [Link]

  • Reddit. (2017, February 21). [Named Reaction #5]: Fischer Indole Synthesis. r/chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • Google Patents. (n.d.). US20120220798A1 - Method for carboxylic acid esterification.
  • Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • PubMed. (2019, July 19). Reaction of Indole Carboxylic Acid/Amide with Propargyl Alcohols: [4 + 3]-Annulation, Unexpected 3- to 2 - Carboxylate/Amide Migration, and Decarboxylative Cyclization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • ResearchGate. (2025, December 25). (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Retrieved from [Link]

  • ACS Publications. (2022, October 3). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents | Organic Letters. Retrieved from [Link]

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troubleshooting low solubility of 1-Methyl-1H-indole-3-carboxylic acid propyl ester in assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Methyl-1H-indole-3-carboxylic acid propyl ester

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the low aqueous solubility of this compound. As a lipophilic molecule, characterized by its indole core and propyl ester group, this compound often presents significant challenges in achieving the necessary concentrations for accurate and reproducible in vitro and in vivo assays. This resource is designed for researchers, scientists, and drug development professionals to effectively overcome these solubility hurdles.

Frequently Asked Questions (FAQs)

Q1: I’ve diluted my DMSO stock of this compound into my aqueous assay buffer, and I see immediate cloudiness or precipitation. What is happening?

This is a classic sign of a compound "crashing out" of solution. Here’s the scientific reasoning behind this observation:

  • High Lipophilicity: this compound is a hydrophobic molecule. While it dissolves readily in a polar aprotic solvent like dimethyl sulfoxide (DMSO), it has very limited solubility in aqueous environments.[1] The addition of the propyl ester group significantly increases its lipophilicity compared to its parent carboxylic acid.

  • Supersaturation and Precipitation: When you introduce a small volume of a highly concentrated DMSO stock solution into a large volume of aqueous buffer, you create a localized, transiently supersaturated state. The compound, now in an unfavorable aqueous environment, rapidly exceeds its solubility limit and precipitates out of the solution.[2][3] This is a common issue for over 70% of new chemical entities in drug development pipelines that are poorly soluble in water.[4]

  • The Role of DMSO: DMSO is highly miscible with water.[1] As the DMSO disperses into the buffer, the local solvent environment around your compound molecules rapidly changes from organic to aqueous, triggering precipitation. Furthermore, DMSO is hygroscopic and can absorb water over time, which can decrease the solubility of compounds in the stock solution itself, especially after freeze-thaw cycles.[2]

Q2: What are the immediate first steps I should take to troubleshoot this solubility issue?

Before moving to more complex formulation strategies, several simple physical methods can be attempted. These methods aim to increase the dissolution rate, as described by the Noyes-Whitney equation, which links the rate of dissolution to factors like surface area and solubility.[5][6]

  • Optimize Co-solvent Concentration: The most common initial step is to adjust the concentration of your organic co-solvent (like DMSO) in the final assay medium. While many assays are sensitive to high concentrations of organic solvents, sometimes a small increase (e.g., from 0.5% to 1% or 2% DMSO) is sufficient to keep the compound in solution without significantly impacting the biological system.

  • Apply Gentle Heat: Cautiously warming the solution to 37°C (if your assay and compound are stable at this temperature) can sometimes help dissolve the compound. However, be aware that cooling the solution back to room temperature may cause it to precipitate again.

  • Use Sonication: Applying ultrasonic energy can help break down small precipitate particles and facilitate dissolution.[7] This is often done after diluting the stock into the buffer.

  • Prepare Fresh Stock Solutions: As DMSO can absorb water, the solubility of your compound in an older stock solution may be compromised.[2] Always use fresh, anhydrous DMSO to prepare new stocks.

Below is a basic workflow for initial troubleshooting.

G cluster_start Initial Observation cluster_troubleshooting Troubleshooting Steps cluster_end Outcome start Precipitation or Cloudiness in Aqueous Buffer check_stock Prepare Fresh Stock in Anhydrous DMSO start->check_stock Step 1 sonicate Apply Sonication to Final Dilution check_stock->sonicate Step 2 optimize_dmso Increase Final DMSO % (e.g., 0.5% to 1-2%) sonicate->optimize_dmso Step 3 result Is the Solution Clear? optimize_dmso->result solved Proceed with Assay result->solved Yes advanced Move to Advanced Solubilization Methods result->advanced No

Caption: Initial troubleshooting workflow for solubility issues.

Advanced Solubilization Strategies

If the initial steps fail, more advanced formulation techniques are required. The goal of these strategies is to increase the apparent solubility of the compound in the aqueous assay buffer.

Q3: My compound is still insoluble. How can I systematically use co-solvents to improve solubility?

Co-solvents are water-miscible organic solvents that increase solubility by reducing the overall polarity of the aqueous medium.[8][9][10] A systematic approach is crucial to find a solvent system that works for your compound and is compatible with your assay.

Commonly Used Co-solvents in Biological Assays:

Co-SolventProperties & ConsiderationsTypical Final Conc.
DMSO Strong solubilizing power for many nonpolar compounds. Can be toxic to cells at >1-2%.[1]0.1% - 1.0%
Ethanol Less toxic than DMSO, but also generally a weaker solvent for highly lipophilic compounds.0.1% - 5.0%
Polyethylene Glycol 400 (PEG 400) A low-toxicity polymer often used in formulations. Can increase viscosity.[11]1% - 10%
Propylene Glycol (PG) Similar to PEG 400, commonly used in pharmaceutical preparations.[11][]1% - 10%
  • Preparation: Prepare high-concentration stock solutions (e.g., 20-50 mM) of your compound in 100% DMSO, 100% Ethanol, and 100% PEG 400.

  • Serial Dilution: In a 96-well plate, create a matrix of co-solvent concentrations. For example, for a final desired compound concentration of 100 µM:

    • Add the required volume of your assay buffer to each well.

    • Add varying amounts of the co-solvent (e.g., to achieve final concentrations of 1%, 2%, 5%, and 10%).

    • Add the compound stock to reach 100 µM.

  • Incubation & Observation: Incubate the plate at the assay temperature (e.g., 37°C) for 15-30 minutes.

  • Assessment: Visually inspect each well for precipitation. For a more quantitative measure, you can read the plate on a nephelometer or a plate reader at a high wavelength (e.g., 650 nm) to detect light scattering from insoluble particles.

  • Selection: Choose the lowest concentration of a co-solvent that results in a clear solution and is known to be compatible with your assay system.

Q4: Co-solvents are interfering with my assay or are still not effective. What is the best alternative?

When co-solvents are not a viable option, cyclodextrins are an excellent and widely used alternative for enhancing the solubility of hydrophobic compounds.[13][14][]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][16] They act as molecular "buckets" that encapsulate the lipophilic drug molecule, forming a water-soluble "inclusion complex."[17][18] This complex shields the hydrophobic compound from the aqueous environment, dramatically increasing its apparent solubility.[13][17]

G cluster_cd_parts compound Hydrophobic Compound (1-Methyl-1H-indole-3-carboxylic acid propyl ester) complex Soluble Inclusion Complex compound->complex cd Cyclodextrin (e.g., HP-β-CD) cd->complex cd_cavity Hydrophobic Inner Cavity cd_exterior Hydrophilic Exterior caption Mechanism of Cyclodextrin Solubilization.

Caption: Mechanism of Cyclodextrin Solubilization.

The most commonly used derivative in research is 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) due to its high aqueous solubility and low toxicity.[17]

  • Determine Necessary HP-β-CD Concentration:

    • Prepare a concentrated aqueous solution of HP-β-CD (e.g., 20-40% w/v) in your assay buffer. This may require gentle warming to fully dissolve.

    • Create a series of dilutions of the HP-β-CD solution (e.g., 0.5%, 1%, 2%, 5%, 10% HP-β-CD).

    • Add your compound (from a small amount of concentrated DMSO stock to minimize co-solvent effects) to each HP-β-CD dilution to achieve the desired final concentration.

    • Determine the minimum HP-β-CD concentration that keeps your compound fully dissolved.

  • Prepare the Final Solution:

    • Weigh out the required amount of HP-β-CD powder and dissolve it completely in your assay buffer.

    • Add the this compound (either as a powder or from a minimal volume of DMSO stock) to the HP-β-CD solution.

    • Vortex or sonicate the solution until the compound is fully dissolved. This solution is now ready for serial dilution or direct use in your assay.

Q5: Should I try to adjust the pH of my buffer to improve solubility?

For this compound, pH adjustment is unlikely to be an effective primary strategy for increasing solubility.

  • Chemical Structure: This compound is an ester. Esters are neutral molecules and do not have a readily ionizable group (like a carboxylic acid or a basic amine) that would see a significant change in solubility with pH shifts in the typical biological range (pH 4-8).[19]

  • Contrast with Parent Acid: The parent compound, 1-Methyl-1H-indole-3-carboxylic acid, is a weak acid.[20] For weak acids and bases, solubility is highly dependent on pH.[21][22][23] The acidic form would be more soluble at higher pH where it is deprotonated to its carboxylate form. However, this principle does not apply to the non-ionizable propyl ester.

  • Stability Concerns: Exposing an ester to highly acidic or basic conditions (e.g., pH < 3 or pH > 9) can lead to hydrolysis, breaking the ester bond and converting the compound back to its parent carboxylic acid and propanol. This would fundamentally change the molecule you are testing.

Therefore, while maintaining a stable, physiological pH is critical for the validity of any biological assay, using pH manipulation to solubilize this specific ester is not recommended.

Summary of Strategies & Final Recommendations

StrategyMechanismProsConsBest For
Co-solvents Reduces solvent polarity.[10][]Simple, inexpensive, effective for moderately lipophilic compounds.Can interfere with assays, potential for cytotoxicity, risk of precipitation on dilution.[3]Initial screening, assays known to be tolerant to low percentages of organic solvents.
Cyclodextrins (HP-β-CD) Encapsulates the hydrophobic molecule in a soluble complex.[13][16]High solubilizing capacity, low toxicity, generally low interference with biological systems.[17]More expensive, can increase viscosity at high concentrations, potential for drug to be less available if binding is too strong.Assays sensitive to organic solvents, highly lipophilic compounds, in vivo formulations.
pH Adjustment Ionizes acidic or basic functional groups to increase water solubility.[21][22]Simple, effective for ionizable compounds.Not effective for neutral esters , can cause compound degradation (hydrolysis) at extreme pH.Compounds with acidic or basic functional groups (e.g., the parent carboxylic acid).

For this compound, the recommended approach is to first optimize the concentration of a co-solvent like DMSO. If that fails or is incompatible with the assay, the use of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is the most robust and scientifically sound strategy to achieve the required aqueous concentrations.

References

  • Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
  • World Pharma Today. (2025).
  • Drug Discovery Online. (2023).
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
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  • Pharma Excipients. (2024).
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  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
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  • Auctores. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs.
  • PubMed. (2006).
  • National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • Environmental Protection Agency. (2025). 1H-Indole-3-carboxylic acid, 1-methyl-, (1-(2-((methylsulfonyl)amino)ethyl) - EPA.
  • SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
  • BOC Sciences. (n.d.).
  • SciSpace. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • PubChem. (n.d.).
  • SciSpace. (n.d.). Precipitation of Hemicelluloses from DMSO/Water Mixtures Using Carbon Dioxide as an Antisolvent.
  • ResearchGate. (n.d.). Solubilization by cosolvents. Establishing useful constants for the log-linear model | Request PDF.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Sussex Drug Discovery Centre. (2014).
  • Cayman Chemical. (2020).
  • MedchemExpress.com. (n.d.). Indole-3-carboxylic acid | Endogenous Metabolite.
  • MDPI. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections.
  • WuXi AppTec DMPK. (2025). The Impact of Gastrointestinal pH on Oral Drug Absorption.
  • Chem-Impex. (n.d.). 1-Methylindole-3-carboxylic acid.
  • National Center for Biotechnology Information. (n.d.).
  • Selleck Chemicals. (n.d.). Indole-3-carboxylic acid | CAS 771-50-6.
  • ResearchGate. (2025). (PDF)
  • ChemicalBook. (n.d.). Indole-3-carboxylic acid CAS#: 771-50-6.
  • askIITians. (2025). How does pH affect solubility?.
  • SciELO. (n.d.).
  • ChemicalBook. (2026). 1-Methyl-1H-indole-3-carboxylic acid | 32387-21-6.
  • MDPI. (2025). 6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053.
  • ResearchGate. (n.d.). (PDF)
  • Sigma-Aldrich. (n.d.). 1-Methylindole-3-carboxylic acid 97 32387-21-6.
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Technical Support Center: Stability of 1-Methyl-1H-indole-3-carboxylic acid propyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The stability of 1-Methyl-1H-indole-3-carboxylic acid propyl ester in solution is governed by three primary vectors: hydrolytic cleavage of the ester bond (pH-dependent), transesterification in alcoholic solvents (method-dependent), and oxidative/photolytic degradation of the indole core.

This guide provides self-validating protocols to diagnose and prevent these issues. As this molecule is a structural analog to various synthetic cannabinoid precursors and auxin derivatives, its handling requires strict adherence to aprotic environments and pH control.

Module 1: The Hydrolysis Trap (pH Sensitivity)

The Issue

Users often observe a rapid decrease in the parent compound peak area during LC-MS or HPLC analysis, accompanied by the appearance of a more polar peak (earlier retention time).

Technical Insight

While the indole nitrogen usually donates electron density into the ring system (rendering the carbonyl carbon less electrophilic than simple aliphatic esters), the ester linkage at the 3-position remains susceptible to base-catalyzed hydrolysis (


 mechanism).
  • Mechanism: Hydroxide ions (

    
    ) attack the carbonyl carbon, forming a tetrahedral intermediate that collapses to release propanol and the carboxylate anion.[1]
    
  • Critical Threshold: Hydrolysis rates increase exponentially at pH > 7.5 .

  • The Product: 1-Methyl-1H-indole-3-carboxylic acid (Mass shift:

    
     vs parent).
    
Troubleshooting Protocol: pH Stability Profiling

Do not assume "neutral" water is safe. Dissolved


 can lower pH, while glass leaching can raise it.

Step-by-Step Validation:

  • Prepare Buffers:

    • Acidic: 0.1% Formic Acid in Water (pH ~2.7).

    • Neutral: 10 mM Ammonium Acetate (pH 7.0).

    • Basic: 10 mM Ammonium Bicarbonate (pH ~8.5).

  • Spike: Add stock solution (from ACN/DMSO) to each buffer to reach

    
    .
    
  • Incubate: Hold at room temperature for 4 hours.

  • Analyze: Inject immediately.

  • Interpretation:

    • Stable in Acid/Neutral but degrades in Base?

      
       Confirmed Base-Catalyzed Hydrolysis.
      
    • Degrades in all?

      
       Check for enzymatic contamination or oxidative stress.
      

Module 2: The "Ghost Peak" (Transesterification)

The Issue

In HPLC/LC-MS using Methanol (MeOH) as a mobile phase or diluent, a new peak appears with a mass decrease of 28 Da relative to the parent.

Technical Insight

This is a classic transesterification artifact. In the presence of protic solvents like methanol, especially if trace acid (formic acid modifier) or base is present, the propyl group is exchanged for a methyl group.

  • Reaction:

    
    
    
  • Artifact: 1-Methyl-1H-indole-3-carboxylic acid methyl ester.

Troubleshooting Protocol: Solvent Screening

The "Zero-Methanol" Rule:

  • Switch Solvent: Replace Methanol with Acetonitrile (ACN) for both stock preparation and mobile phases.

  • Verification Experiment:

    • Vial A: Compound dissolved in MeOH + 0.1% Formic Acid.

    • Vial B: Compound dissolved in ACN + 0.1% Formic Acid.

    • Timepoint: Incubate 24 hours at RT.

    • Result: Vial A will likely show the Methyl ester (M-28). Vial B should remain stable.

Module 3: Photostability & Oxidation

The Issue

Stock solutions turn yellow/brown over time; multiple small peaks appear in chromatograms (polymerization or oxidation products).

Technical Insight

The electron-rich indole core is susceptible to:

  • Photo-oxidation: UV light promotes the formation of hydroperoxides at the C2 position.

  • Dimerization: Radical-mediated coupling can occur under high-intensity light.

Storage FAQ
  • Q: Can I store the stock in clear glass?

    • A:No. Use Amber borosilicate glass. If amber vials are unavailable, wrap clear vials in aluminum foil.

  • Q: What is the optimal solvent for long-term storage?

    • A: Anhydrous DMSO or Acetonitrile stored at

      
      . Avoid alcohols (EtOH/MeOH) for storage due to the transesterification risk mentioned in Module 2.
      

Visualizing the Degradation Pathways

The following diagram maps the degradation logic. Use this to diagnose your specific chromatogram anomalies.

StabilityPathways cluster_0 Critical Control Points Parent Parent Compound (Propyl Ester) MW: X Acid Hydrolysis Product (Carboxylic Acid) Mass Shift: -42 Da Parent->Acid High pH (>8.0) Esterases (Plasma) MethylEster Transesterification Artifact (Methyl Ester) Mass Shift: -28 Da Parent->MethylEster Solvent: Methanol Catalyst: H+ or OH- Oxidation Oxidation Products (Indole-2-one / Dimers) +16 Da / +Others Parent->Oxidation UV Light Air Exposure

Caption: Figure 1. Diagnostic map for mass shifts observed in LC-MS. Red path indicates hydrolysis; Yellow path indicates solvent interaction.

Module 4: Biological Stability (In Vitro)

The Issue

The compound disappears within minutes in plasma or liver microsome assays.

Technical Insight

This molecule acts as a "soft drug" or prodrug substrate. Plasma butyrylcholinesterases and carboxylesterases rapidly cleave the propyl ester.

Quantitative Data Summary (Estimated):

MediaEstimated Half-Life (

)
Dominant Mechanism
PBS (pH 7.4) > 24 HoursChemical Hydrolysis (Slow)
Human Plasma < 30 MinutesEnzymatic Hydrolysis
Rat Plasma < 10 MinutesEnzymatic Hydrolysis (High Esterase activity)
Simulated Gastric Fluid > 4 HoursAcid Stable
Protocol: Stabilization for Bioanalysis

To measure the parent compound in biological matrices, you must inhibit esterase activity immediately upon collection.

  • Inhibitor Cocktail: Add Sodium Fluoride (NaF) and PMSF (Phenylmethylsulfonyl fluoride) to the collection tubes before adding blood/plasma.

  • Temperature: Keep all samples on ice (

    
    ).
    
  • Extraction: Perform Liquid-Liquid Extraction (LLE) using Ethyl Acetate or MTBE immediately. Do not store plasma overnight without acidification.

Troubleshooting Decision Tree

Use this logic flow to resolve stability issues in your workflow.

DecisionTree Start Start: Peak Area Loss CheckSolvent Is Methanol used? Start->CheckSolvent CheckMass Check Mass Spectrum CheckSolvent->CheckMass No Transesterification Issue: Transesterification Action: Switch to ACN CheckSolvent->Transesterification Yes (New peak M-28) CheckPH Check Buffer pH CheckMass->CheckPH New peak M-42 (Acid) Light Issue: Photodegradation Action: Use Amber Glass CheckMass->Light Complex/Polymer peaks Hydrolysis Issue: Hydrolysis Action: Lower pH to < 6.0 CheckPH->Hydrolysis pH > 7.5

Caption: Figure 2. Step-by-step logic for isolating the root cause of instability.

References

  • Baldi, B. G., Maher, B. R., & Cohen, J. D. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9–12. Link

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.[1] Organic Chemistry Resources. Link

  • European Medicines Agency. (1998). ICH Topic Q 1 B: Photostability Testing of New Active Substances and Medicinal Products.[2] Link

  • BenchChem. (2025).[3] Technical Support Center: Improving the Stability of Indole Compounds in Solution. Link

  • University of Calgary. (2020). Chapter 20: Hydrolysis of Esters. Organic Chemistry Online. Link

Sources

purification challenges of 1-Methyl-1H-indole-3-carboxylic acid propyl ester

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification and handling of 1-Methyl-1H-indole-3-carboxylic acid propyl ester . This compound serves as a critical lipophilic intermediate in the synthesis of pharmaceutical scaffolds (e.g., indole-based agonists) and requires specific handling to prevent hydrolysis and oxidative degradation.

Subject: this compound Document ID: TS-IND-03-PR Status: Active

Executive Summary

This compound is a lipophilic indole derivative. While the propyl ester moiety increases solubility in organic solvents compared to its parent acid, it introduces susceptibility to hydrolysis under acidic or basic conditions. The indole core is electron-rich, making the compound prone to oxidative coloration (pinking/browning) upon exposure to air and light. Successful isolation requires controlling the pH during chromatography and minimizing oxidative stress.

Key Physicochemical Properties
PropertyValue / CharacteristicNotes
Molecular Formula C₁₃H₁₅NO₂
Appearance White to off-white solid/oilLow melting point; tends to "oil out"
Solubility DCM, EtOAc, MeOH, DMSOInsoluble in water
Stability Sensitive to Acid/BaseEster hydrolysis risk
UV Max ~280-290 nmStrong UV absorption

Troubleshooting Guide (Q&A)

Issue 1: "My product decomposes or streaks during Flash Chromatography."

Diagnosis: Acid-Catalyzed Hydrolysis on Silica. Standard silica gel is slightly acidic (pH ~6.5–7.0 in slurry, but surface acidity can be higher). This acidity can catalyze the hydrolysis of the propyl ester back to 1-methyl-1H-indole-3-carboxylic acid , which streaks due to its high polarity and hydrogen bonding.

Corrective Protocol:

  • Neutralize the Stationary Phase: Pre-treat your silica gel column with 1% Triethylamine (Et₃N) in your non-polar starting solvent (e.g., Hexanes). Flush with 2–3 column volumes (CV) of neutral solvent before loading your sample.

  • Switch Solvent Systems: Avoid methanol in the mobile phase if possible, as it can induce transesterification on acidic silica. Use Dichloromethane (DCM) / Ethyl Acetate (EtOAc) or Hexanes / EtOAc gradients.

  • Minimize Residence Time: Do not leave the compound on the column overnight. Elute rapidly using a steeper gradient.

Issue 2: "I see a persistent pink/brown color in my purified product."

Diagnosis: Indole Oxidation. The electron-rich indole ring at the C2/C3 position is susceptible to radical oxidation by atmospheric oxygen, leading to colored quinoidal impurities even at trace levels (<0.1%).

Corrective Protocol:

  • Degas Solvents: Use sparged (N₂-bubbled) solvents for all purification steps.

  • Add Antioxidants: Add trace Butylated Hydroxytoluene (BHT) (approx. 0.05%) to the elution solvent if the downstream application permits.

  • Storage: Store the purified fraction under Argon at -20°C immediately after drying.

Issue 3: "The compound oils out and won't crystallize."

Diagnosis: Low Melting Point & Lipophilicity. The propyl chain adds rotational freedom and lipophilicity, interfering with crystal lattice formation compared to methyl/ethyl analogs.

Corrective Protocol:

  • Two-Solvent Recrystallization: Dissolve the oil in a minimum amount of warm Isopropanol (IPA) . Add cold Water dropwise until turbidity persists, then cool slowly to 4°C.

  • Seed It: If you have any solid material (even crude), add a speck as a seed nucleus.

  • Trituration: If it remains an oil, triturate with cold n-Pentane or Hexane to wash away lipophilic impurities, which often induces solidification.

Purification Workflow Visualization

The following diagram outlines the decision logic for purifying the crude reaction mixture, specifically addressing the hydrolysis risk.

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Analysis (Hex/EtOAc 3:1) Start->TLC Decision Is Acid Impurity Present? (Baseline Spot) TLC->Decision RouteA Standard Flash Chromatography Decision->RouteA No (Clean) RouteB Neutralized Silica Protocol Decision->RouteB Yes (Streaking) Cryst Recrystallization (IPA/Water) RouteA->Cryst StepB1 Pre-wash Silica with 1% Et3N/Hexane RouteB->StepB1 StepB2 Elute with Hexane/EtOAc Gradient StepB1->StepB2 StepB2->Cryst Final Pure Propyl Ester (Store under Ar) Cryst->Final

Caption: Decision tree for selecting the appropriate chromatographic method based on impurity profile.

Frequently Asked Questions (FAQ)

Q: Can I use reverse-phase (C18) chromatography? A: Yes, and it is often preferred for removing the free acid impurity. The free acid is much more polar and will elute near the void volume (solvent front) in a standard C18 gradient (e.g., 10%


 90% MeCN in Water with 0.1% Formic Acid). The propyl ester will retain significantly longer.

Q: What is the best way to remove unreacted 1-methylindole starting material? A: Unreacted 1-methylindole is less polar than the ester. On silica gel (Hex/EtOAc 4:1), 1-methylindole will have a higher Rf (~0.6-0.7) compared to the ester (~0.4-0.5). A shallow gradient (0-20% EtOAc) is effective.

Q: Why does my NMR show a broad singlet at ~1.6 ppm? A: This is likely water. The propyl ester is lipophilic and can trap water if not dried properly. Ensure you dry the organic layer with MgSO₄ (not Na₂SO₄, which is slower) and dry the final product under high vacuum (<1 mbar) for at least 4 hours.

Analytical Reference Data

HPLC Method Parameters (Purity Check)

Parameter Condition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic Acid
Gradient 50% B to 95% B over 10 min
Flow Rate 1.0 mL/min
Detection UV @ 280 nm

| Retention Order | Acid (RT ~1.5 min) < Ester (RT ~6.5 min) |

TLC Reference (Silica Gel 60 F₂₅₄) Solvent System: Hexanes : Ethyl Acetate (3:1)

  • 1-Methylindole (SM): Rf ~ 0.75

  • Propyl Ester (Product): Rf ~ 0.45

  • Carboxylic Acid (Impurity): Rf ~ 0.05 (Streaks)

References

  • Organic Syntheses. (1976). 1-Methylindole Preparation and Properties. Org. Synth. 1976, 56, 72. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: Methyl 1-methyl-1H-indole-3-carboxylate.[1] Retrieved from [Link]

  • ResearchGate. (2020). Separation of ester from carboxylic acid by using chromatography. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Preventing the Degradation of 1-Methyl-1H-indole-3-carboxylic acid propyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive support center for 1-Methyl-1H-indole-3-carboxylic acid propyl ester. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the stability and integrity of your compound throughout its lifecycle in the lab. Our focus is on not just what to do, but why certain preventative measures are critical for obtaining reliable and reproducible results.

Understanding the Vulnerabilities of this compound

This compound, like many indole derivatives, is susceptible to several degradation pathways. The indole ring system is electron-rich, making it prone to oxidation. Furthermore, the propyl ester functional group can be cleaved through hydrolysis. Understanding these inherent chemical liabilities is the first step toward preventing degradation.

The primary modes of degradation for this compound are:

  • Hydrolysis: The ester linkage is susceptible to cleavage, particularly in the presence of water and under acidic or basic conditions, yielding 1-Methyl-1H-indole-3-carboxylic acid and propanol.

  • Oxidation: The indole nucleus can be oxidized, leading to a variety of degradation products. This can be initiated by atmospheric oxygen (autoxidation), light (photo-oxidation), or the presence of oxidizing agents.

  • Photodegradation: Exposure to light, especially ultraviolet (UV) radiation, can provide the energy to initiate degradation reactions.

  • Thermal Degradation: Elevated temperatures can accelerate all degradation pathways.

Frequently Asked Questions (FAQs)

Q1: I've noticed a new peak in my HPLC analysis of an aged solution of this compound. What is it likely to be?

A new, more polar peak is likely the hydrolysis product, 1-Methyl-1H-indole-3-carboxylic acid. Ester hydrolysis is a common degradation pathway, especially in aqueous or protic solvents.[1] To confirm, you can compare the retention time with a standard of the carboxylic acid.

Q2: My solid compound has changed color from off-white to a yellowish or brownish hue. What could be the cause?

Color change in solid indole compounds is often an indicator of oxidative degradation or photodecomposition.[2][3] This can be caused by prolonged exposure to air and/or light. It is crucial to store the solid compound under an inert atmosphere and protected from light.

Q3: Can I prepare a stock solution in an aqueous buffer and store it for several weeks?

It is strongly discouraged to store this compound in aqueous solutions for extended periods due to the high risk of hydrolysis. If an aqueous solution is necessary for your experiment, it should be prepared fresh daily. For long-term storage, a stock solution in an anhydrous aprotic solvent like DMSO or anhydrous acetonitrile, stored at -20°C or below, is recommended.

Q4: What are the ideal storage conditions for the solid compound?

For long-term stability, the solid compound should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), protected from light (e.g., in an amber vial), and at a low temperature (-20°C is recommended for long-term storage).[4][5]

Q5: Are there any common excipients I should avoid when formulating with this compound?

Excipients containing significant amounts of water can promote hydrolysis.[6] Those with peroxide residues (common in some polymers) can initiate oxidation.[7] Reducing sugars like lactose can potentially interact with the indole moiety, although this is more common with primary or secondary amine-containing drugs.[6] A thorough drug-excipient compatibility study is always recommended during formulation development.[8]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Observed Issue Potential Cause(s) Troubleshooting Steps & Solutions
Loss of Potency/Lower than Expected Concentration Hydrolysis: The ester has degraded to the less active carboxylic acid.1. Solvent Choice: Avoid aqueous and protic solvents for stock solutions. Use anhydrous DMSO or acetonitrile. 2. pH Control: If working in an aqueous medium is unavoidable, buffer the solution to a neutral or slightly acidic pH to minimize base-catalyzed hydrolysis. 3. Fresh Preparations: Prepare aqueous solutions immediately before use.
Oxidation: The indole ring has been oxidized.1. Inert Atmosphere: Handle solid compound and prepare solutions under an inert gas (argon or nitrogen).[4] 2. Antioxidants: For solutions, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT). 3. Solvent Purity: Ensure solvents are free of peroxides.
Appearance of Extraneous Peaks in Chromatography Degradation Products: Formation of hydrolysis, oxidation, or photolysis products.1. Analyze by LC-MS: Identify the mass of the new peaks to hypothesize their structure (e.g., mass of the carboxylic acid). 2. Forced Degradation Study: Intentionally degrade the compound under controlled conditions (see protocols below) to generate degradation products and confirm their retention times. 3. Review Handling Procedures: Ensure proper storage and handling protocols are being followed.
Inconsistent Experimental Results Compound Instability: Degradation is occurring during the experiment.1. Time-Course Stability: Analyze the concentration of your compound in the experimental medium over the duration of the experiment to quantify its stability. 2. Control for Light and Temperature: Conduct experiments under subdued light and controlled temperature.
Physical Changes (Color Change, Clumping) Oxidation/Photodegradation/Hygroscopicity: The solid compound is degrading or absorbing moisture.1. Improve Storage: Store the solid compound in a desiccator under an inert atmosphere and protected from light.[4][9] 2. Handle Quickly: Minimize the time the solid is exposed to the atmosphere when weighing.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This method is designed to separate the parent compound, this compound, from its primary hydrolytic degradant, 1-Methyl-1H-indole-3-carboxylic acid.

  • Instrumentation: HPLC with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Note: This is a starting method and may require optimization for your specific instrumentation and column. The parent ester will have a longer retention time than the more polar carboxylic acid degradant.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[10][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12]

a) Hydrolytic Degradation

  • Acid Hydrolysis:

    • Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).

    • Add an equal volume of 0.1 M HCl.

    • Heat the solution at 60°C and take samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with 0.1 M NaOH before HPLC analysis.[12][13]

  • Base Hydrolysis:

    • Prepare a solution of the compound as above.

    • Add an equal volume of 0.1 M NaOH.

    • Keep at room temperature and take samples at shorter time intervals (e.g., 30 min, 1, 2, 4 hours) as base-catalyzed hydrolysis is often faster.

    • Neutralize the samples with 0.1 M HCl before HPLC analysis.[12][13]

  • Neutral Hydrolysis:

    • Prepare a solution of the compound in water (if soluble) or a water/co-solvent mixture.

    • Heat at 60°C and take samples at various time points.

    • Analyze directly by HPLC.

b) Oxidative Degradation

  • Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.

  • Add a solution of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature, protected from light, and take samples at various time points (e.g., 2, 4, 8, 24 hours).

  • Analyze by HPLC.[13]

c) Photolytic Degradation

  • Expose a solution of the compound and the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[14][15]

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze both the exposed and control samples by HPLC.

d) Thermal Degradation

  • Place the solid compound in a thermostatically controlled oven at a temperature below its melting point (e.g., 60-80°C).

  • Take samples at various time points (e.g., 1, 3, 7 days).

  • Dissolve the samples in a suitable solvent for HPLC analysis.

Visualizing Degradation Pathways and Workflows

Primary Degradation Pathway

This compound This compound 1-Methyl-1H-indole-3-carboxylic acid + Propanol 1-Methyl-1H-indole-3-carboxylic acid + Propanol This compound->1-Methyl-1H-indole-3-carboxylic acid + Propanol Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Hydrolysis of the propyl ester.

General Experimental Workflow for Stability Assessment

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution (Anhydrous Solvent) Acid Acid Hydrolysis Stock_Solution->Acid Base Base Hydrolysis Stock_Solution->Base Oxidation Oxidation (H₂O₂) Stock_Solution->Oxidation Light Photolysis (ICH Q1B) Stock_Solution->Light Heat Thermal Stress Stock_Solution->Heat HPLC HPLC Analysis (Stability-Indicating Method) Acid->HPLC Base->HPLC Oxidation->HPLC Light->HPLC Heat->HPLC LCMS LC-MS for Identification HPLC->LCMS

Caption: Forced degradation study workflow.

References

  • ICH, Q1B Photostability Testing of New Active Substances and Medicinal Products, 1996.
  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.
  • Drug Photostability Testing with ICH Q1B - AZoM.
  • Air Sensitive Compounds | Ossila.
  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products - IKEV.
  • Understanding Photostability Testing for Cosmetic & OTC Drug Products.
  • Direct evidence of 2-cyano-2-propoxy radical activity during AIBN-based oxidative stress testing in acetonitrile-w
  • Direct Evidence of 2-Cyano-2-Propoxy Radical Activity During AIBN-Based Oxid
  • A practical guide to forced degradation and stability studies for drug substances.
  • Indole-3-carboxylic acid CAS#: 771-50-6 - ChemicalBook.
  • Validated HPLC-UV Method for Simultaneous Determination of Some Anti-Inflammatory and Analgesic Drugs - Asian Journal of Pharmaceutical Analysis.
  • SOP-for-Forced-Degrad
  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline.
  • Development of forced degradation and stability indic
  • Air-Sensitive Chemistry: Practical and Safety Consider
  • Kinetic Modeling of API Oxidation: (1)
  • Kinetic Modeling of API Oxidation: 1. The AIBN/H2O/CH3OH Radical "Soup" - ChemRxiv.
  • Indole-3-carboxaldehyde 97 487-89-8 - Sigma-Aldrich.
  • Assessment of Diverse Solid−State Accelerated Autoxid
  • Application Notes and Protocol for Forced Degradation of Cefodizime in the Labor
  • Best Practices for Safe Chemical Storage in Labor
  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC.
  • Chemical Storage in Research Labs: Safety & Compliance - Apollo Scientific.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh.
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC.
  • Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Aromatic Polyesters | ACS Omega - ACS Public
  • Investigation of Thermal Properties of Carboxyl
  • Identification of Indigo and its Degradation Products on a Silk Textile Fragment Using Gas Chromatography-Mass Spectrometry - Canadian Association for Conserv
  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed.
  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed - Longdom Publishing.
  • Prediction of excipient-excipient incompatibility: A latent threat to pharmaceutical product development - Pharmaspire.
  • 1-Methylindole-3-carboxylic acid 97 32387-21-6 - Sigma-Aldrich.
  • (PDF) Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G.
  • Understanding the chemical basis of drug stability and degrad
  • (PDF)
  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G.
  • (PDF)
  • BASIC PRINCIPLES OF DRUG- EXCIPIENTS INTERACTIONS - PMC - NIH.
  • Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. - CORE.
  • Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Str
  • Microbial Degradation of Indole and Its Deriv
  • Methyl 1-methyl-1H-indole-3-carboxyl
  • Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci - Preprints.org.
  • a comprehensive review on compatibility studies of excipients and active pharmaceutical ingredients targeting the central nervous system - ijbpas.
  • 1H-Indole-3-carboxylic acid, 1-methyl-, (1-(2-((methylsulfonyl)amino)ethyl) - EPA.

Sources

common impurities in 1-Methyl-1H-indole-3-carboxylic acid propyl ester synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Synthesizing 1-Methyl-1H-indole-3-carboxylic acid propyl ester (hereafter 1-M-Pr ) presents a unique set of challenges compared to its methyl-ester counterparts.[1] The increased lipophilicity of the propyl group and the electron-rich indole core create a specific impurity profile dominated by hydrolysis, decarboxylation, and oxidative oligomerization.

This guide moves beyond basic synthesis into impurity causality . It is designed for researchers observing unexpected peaks in HPLC/LC-MS or physical degradation (color changes) in their final product.[1]

Part 1: The Impurity Matrix

Identify your enemy. Match your analytical data to these common profiles.

Impurity TypeChemical SpeciesLC-MS Signature (ESI+)Origin / Causality
Impurity A (Hydrolysis)1-Methyl-1H-indole-3-carboxylic acid

(Loss of 42 Da vs Product)
Residual water in reaction; High pH workup; Steric hindrance preventing full esterification.[1]
Impurity B (Decarboxylation)1-Methylindole

(Loss of 86 Da)
Thermal degradation of Impurity A; Reaction temperature >120°C during N-methylation.[1]
Impurity C (Starting Material)1H-indole-3-carboxylic acid propyl ester

(Loss of 14 Da)
Incomplete N-methylation; Quenching reaction too early; "Dead" base (wet NaH or K2CO3).[1]
Impurity D (Artifact)1-Methyl-1H-indole-3-carboxylic acid methyl ester

(Loss of 28 Da)
False Positive. Transesterification caused by dissolving the propyl ester in Methanol for HPLC analysis.[1]
Impurity E (Oxidation)Indoxyl / Isatin derivatives (Red/Pink Tars) Variable / PolymericOxidation of the C2-C3 double bond due to lack of inert atmosphere; Light sensitivity.[1]

Part 2: Troubleshooting Guides (Q&A)

Scenario 1: The "Ghost" Methyl Ester Peak

Scientist's Diagnosis: This is likely an analytical artifact , not a synthetic impurity. Indole-3-carboxylates are susceptible to base-catalyzed transesterification.[1]

  • The Mechanism: If you dissolve your crude propyl ester in Methanol (MeOH) for HPLC/LC-MS analysis, trace residual base (K2CO3, TEA, or NaOH) from the workup will catalyze the exchange of the Propyl group for a Methyl group inside the vial.

  • The Fix:

    • Immediate Test: Re-run the sample dissolved in Acetonitrile or Isopropanol . If the peak disappears, it was an artifact.

    • Protocol Adjustment: Always quench your reaction mixture to neutral pH before workup. Ensure the final product is free of residual base before analytical prep.

Scenario 2: The Decarboxylation Trap

User Question: "I am N-methylating the indole propyl ester using K2CO3/DMF at reflux. My yield is low, and I see a large non-polar spot on TLC."

Scientist's Diagnosis: You are likely observing thermal decarboxylation .

  • The Mechanism: Indole-3-carboxylic acids and their esters are thermally unstable.[1] At high temperatures (>100°C), especially in the presence of base and trace water, the ester can hydrolyze to the acid, which then rapidly decarboxylates to form 1-Methylindole (Impurity B).

  • The Fix:

    • Lower Temperature: Switch from refluxing DMF (153°C) to 60-80°C . N-methylation is fast; it does not require reflux.[1]

    • Change Base: Switch to Sodium Hydride (NaH) in THF or DMF at 0°C to Room Temperature. This allows the reaction to proceed rapidly without the thermal energy required to drive decarboxylation [1].

Scenario 3: The "Pink Product" Phenomenon

User Question: "My product was white after the column, but after drying on the rotavap, it turned pink/brown. Is it decomposing?"

Scientist's Diagnosis: This is oxidative oligomerization . Indoles are electron-rich and prone to radical oxidation at the C2 position, leading to colored dimers.

  • The Fix:

    • Acid Trace: Silica gel is slightly acidic. Residual acid on the indole promotes dimerization. Flush your column with 1% Triethylamine (TEA) in the eluent to neutralize active sites.

    • Light/Air: Dry the product under high vacuum in the dark. Store under Argon at -20°C.

    • Recrystallization: If the color is deep, recrystallize from Isopropanol/Hexane . The colored oligomers are usually much more polar or completely insoluble and will remain in the mother liquor.

Part 3: Visualizing the Pathways

Diagram 1: Reaction & Impurity Pathways

This diagram illustrates the competing pathways between the desired N-methylation and the destructive decarboxylation/hydrolysis loops.

IndoleSynthesis cluster_legend Legend Start Indole-3-carboxylic acid propyl ester Target TARGET: 1-Methyl-1H-indole-3-carboxylic acid propyl ester Start->Target MeI / Base (Ideal Path) ImpurityB Impurity B: 1-Methylindole (Decarboxylation) Start->ImpurityB Direct Decarboxylation (Harsh Conditions) ImpurityA Impurity A: 1-Methyl-indole-3-carboxylic acid (Hydrolysis) Target->ImpurityA H2O / High pH (Hydrolysis) ImpurityD Impurity D: Methyl Ester (Transesterification) Target->ImpurityD MeOH solvent + Trace Base ImpurityA->ImpurityB Heat (>100°C) -CO2 key Green: Desired Path Red: Degradation Yellow: Analytical Artifact

Caption: Mechanistic pathway showing the divergence between successful N-methylation and the thermal/hydrolytic degradation cascades.

Part 4: Optimized Experimental Protocols

Protocol A: Robust N-Methylation (Avoiding Decarboxylation)

This protocol uses NaH to allow for lower temperatures, preventing Impurity B.[1]

  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen balloon.

  • Solvent: Add anhydrous DMF (10 mL per 1g substrate). Note: DMF must be dry to prevent Impurity A.[1]

  • Deprotonation: Cool to 0°C (Ice bath). Add Sodium Hydride (60% dispersion, 1.2 eq) portion-wise.

    • Observation: Gas evolution (H2) will occur.[1] Stir for 20 mins until bubbling ceases.

  • Alkylation: Add Methyl Iodide (1.5 eq) dropwise via syringe.

  • Reaction: Remove ice bath and stir at Room Temperature for 1-2 hours.

    • Checkpoint: Check TLC.[2][3] If starting material remains, do NOT heat. Add 0.2 eq more MeI.[4]

  • Quench: Pour mixture into ice-cold saturated NH4Cl (prevents basic hydrolysis).

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with Water (2x) and Brine (1x) to remove DMF.[1]

  • Purification: Dry over Na2SO4, concentrate, and flash chromatograph (Hexane:EtOAc).

Protocol B: Direct Esterification (Fischer Method)

Use this if building the ester from the acid.

  • Reagents: 1-Methyl-1H-indole-3-carboxylic acid (1 eq) + n-Propanol (excess, as solvent, ~20 vol).

  • Catalyst: Add H2SO4 (conc, 0.1 eq) or TMS-Cl (1.0 eq - generates HCl in situ).

  • Reflux: Heat to reflux (97°C) for 4-6 hours.

    • Critical Step: Use a Dean-Stark trap or 3Å molecular sieves to remove water.[1] This drives the equilibrium and prevents Impurity A .

  • Workup: Evaporate excess propanol. Dissolve residue in EtOAc. Wash with Sat. NaHCO3 (removes unreacted acid).[1]

    • Note: The bicarbonate wash is the primary removal step for Impurity A.

References

  • BenchChem. (2025).[2][3] Optimizing reaction conditions for the derivatization of methyl indole-3-carboxylate. Retrieved from [1]

  • Organic Syntheses. (2023). Esterification of Carboxylic Acids with DCC/DMAP (Steglich). Organic Syntheses, Coll. Vol. 6, p. 78. Retrieved from [1]

  • ResearchGate. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions.[1] Retrieved from

  • Common Organic Chemistry. (2024). Common Conditions: Acid to Ester (Fischer & Steglich).[1][5] Retrieved from [1]

Sources

Technical Support Center: Synthesis of 1-Methyl-1H-indole-3-carboxylic acid propyl ester

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-1H-indole-3-carboxylic acid propyl ester. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges that may be encountered during this esterification process, with a particular focus on the critical role of solvent selection.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via a Fischer-Speier esterification. This reaction involves the acid-catalyzed reaction of 1-Methyl-1H-indole-3-carboxylic acid with propanol. While the reaction appears straightforward, the indole moiety introduces specific chemical sensitivities that necessitate careful optimization of reaction conditions, especially the choice of solvent, to ensure high yield and purity.

The Fischer esterification is a reversible reaction, and its equilibrium can be influenced by several factors, including the use of an excess of one reactant or the removal of water as it is formed.[1][2][3]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, their probable causes related to solvent effects, and recommended solutions.

Issue Probable Cause(s) Recommended Solution(s)
1. Low or No Product Yield A. Poor Solubility of Starting Material: 1-Methyl-1H-indole-3-carboxylic acid may have limited solubility in propanol alone, especially at lower temperatures.[4] B. Unfavorable Reaction Equilibrium: The reversible nature of the Fischer esterification may be limiting the product formation.[1] C. Inappropriate Solvent Polarity: The polarity of the solvent may not be optimal for stabilizing the transition state of the reaction.[4]A. Use of a Co-solvent: Introduce a co-solvent that can effectively dissolve the indole carboxylic acid. Non-polar, aprotic solvents like toluene or hexane are often suitable as they also facilitate the removal of water via azeotropic distillation with a Dean-Stark apparatus.[5] B. Drive the Equilibrium: Use a large excess of propanol (it can even serve as the solvent) or actively remove water from the reaction mixture.[6][7] C. Solvent Optimization: If using a co-solvent, consider its polarity. While highly polar solvents can sometimes increase reaction rates, they may also lead to side reactions with indole derivatives. A systematic approach to solvent selection is recommended (see FAQs).
2. Formation of a Dark, Tarry Substance (Polymerization) A. Strong Acid Catalyst in Protic or Highly Polar Solvents: Indoles are known to be sensitive to strong acids and can undergo acid-catalyzed polymerization.[8] This is exacerbated in solvents that can promote the formation of reactive cationic intermediates.A. Milder Acid Catalyst: Consider using a milder acid catalyst such as p-toluenesulfonic acid (p-TsOH) instead of concentrated sulfuric acid. B. Choice of Solvent: Employ a non-polar, aprotic solvent like toluene. This can reduce the propensity for polymerization by minimizing the concentration of highly reactive protonated indole species.
3. Presence of an Impurity with a Lower Molecular Weight than the Starting Material A. Decarboxylation of the Starting Material: Indole-3-carboxylic acids can be susceptible to decarboxylation under acidic conditions, especially at elevated temperatures.[9] This would result in the formation of 1-methylindole.A. Temperature Control: Carefully control the reaction temperature. Avoid excessive heating. B. Catalyst Choice: A milder acid catalyst may reduce the rate of decarboxylation.
4. Difficult Product Isolation/Purification A. Solvent with a High Boiling Point: Solvents with very high boiling points can be difficult to remove completely from the final product. B. Emulsion Formation During Workup: The choice of reaction solvent can influence the behavior of the mixture during aqueous workup, potentially leading to stable emulsions.A. Appropriate Solvent Selection: Choose a solvent with a boiling point that allows for efficient removal under vacuum without requiring excessive heat, which could degrade the product. Toluene is often a good choice. B. Workup Optimization: If emulsions form, try adding a saturated brine solution or filtering the mixture through a pad of celite.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Fischer esterification of 1-Methyl-1H-indole-3-carboxylic acid?

A1: The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. The key steps are:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack by the Alcohol: The oxygen atom of propanol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, a good leaving group.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[2][10]

Q2: How does the choice of solvent impact the reaction rate and yield?

A2: The solvent plays a crucial role in several ways:

  • Solubility: The solvent must be able to dissolve the starting materials to a sufficient extent to allow the reaction to proceed.[4]

  • Polarity and Transition State Stabilization: The polarity of the solvent can affect the rate of the reaction by stabilizing or destabilizing the transition state. For many reactions, a more polar solvent can increase the reaction rate.[11][12] However, for indole derivatives, highly polar or protic solvents can lead to undesirable side reactions.

  • Azeotropic Water Removal: Non-polar solvents like toluene or hexane can form an azeotrope with the water produced during the reaction, allowing for its continuous removal using a Dean-Stark apparatus. This drives the equilibrium towards the product side, increasing the yield.[5]

Q3: Can I use propanol as both the reactant and the solvent?

A3: Yes, using a large excess of propanol as the solvent is a common strategy in Fischer esterifications.[6][7] According to Le Châtelier's principle, increasing the concentration of one of the reactants will shift the equilibrium towards the products, thus increasing the yield of the ester. This approach is particularly feasible for relatively inexpensive and readily available alcohols like propanol.

Q4: What are the potential side reactions to be aware of, and how can solvent choice help mitigate them?

A4: The primary side reactions of concern are:

  • Polymerization: The electron-rich indole ring is susceptible to acid-catalyzed polymerization.[8] Using a non-polar, aprotic solvent can help to minimize this by reducing the concentration of reactive protonated species.

  • Decarboxylation: Indole-3-carboxylic acids can undergo decarboxylation in the presence of strong acids and heat.[9] Running the reaction in a solvent that allows for a lower reaction temperature (e.g., by efficient azeotropic water removal) can reduce the extent of this side reaction.

Q5: What are the key differences in using polar protic, polar aprotic, and non-polar solvents for this synthesis?

A5:

  • Polar Protic Solvents (e.g., propanol itself): While propanol is a necessary reactant, using it as the sole solvent can be effective due to the mass action effect. However, its protic nature can potentially participate in side reactions.

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are generally good at dissolving a wide range of compounds and can accelerate reactions by stabilizing charged intermediates. However, their high boiling points can make them difficult to remove, and their polarity might promote unwanted side reactions with the sensitive indole nucleus.

  • Non-Polar Solvents (e.g., Toluene, Hexane): These are often the preferred choice as co-solvents in this type of reaction. They are excellent for azeotropic removal of water, which is a highly effective way to drive the reaction to completion. Their non-polar nature also helps to suppress acid-catalyzed side reactions of the indole ring.[5]

Recommended Experimental Protocol

This protocol provides a general guideline for the synthesis of this compound. Optimization may be necessary based on laboratory conditions and desired scale.

Materials:

  • 1-Methyl-1H-indole-3-carboxylic acid

  • n-Propanol

  • Toluene

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 1-Methyl-1H-indole-3-carboxylic acid (1.0 eq), n-propanol (3.0 eq), and toluene (sufficient to fill the Dean-Stark trap and suspend the reactants).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, or until TLC analysis indicates the consumption of the starting material.

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Visualizations

Fischer Esterification Workflow

Fischer_Esterification_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification IndoleAcid 1-Methyl-1H-indole-3-carboxylic acid Reflux Reflux in Solvent (e.g., Toluene) IndoleAcid->Reflux Propanol n-Propanol Propanol->Reflux Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->Reflux WaterRemoval Water Removal (Dean-Stark) Reflux->WaterRemoval Drives Equilibrium Quench Quench & Wash WaterRemoval->Quench Dry Dry & Concentrate Quench->Dry Purify Column Chromatography Dry->Purify Product 1-Methyl-1H-indole- 3-carboxylic acid propyl ester Purify->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Product Yield Solubility Poor Solubility Start->Solubility Equilibrium Unfavorable Equilibrium Start->Equilibrium SideReactions Side Reactions Start->SideReactions CoSolvent Add Co-solvent (e.g., Toluene) Solubility->CoSolvent DriveEq Use Excess Alcohol or Remove Water Equilibrium->DriveEq OptimizeCond Optimize Conditions (Temp., Catalyst) SideReactions->OptimizeCond ChangeSolvent Change Solvent (e.g., to Non-polar) SideReactions->ChangeSolvent

Caption: Troubleshooting flowchart for addressing low product yield in the esterification reaction.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Younesi, S., et al. (n.d.).
  • Smith, G. F. (1963). THE ACID-CATALYZED POLYMERIZATION OF PYRROLES AND INDOLES. Advances in Heterocyclic Chemistry, 18, 287-309.
  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield.
  • Potts, K. T., & Saxton, J. E. (n.d.). 1-methylindole. Organic Syntheses Procedure.
  • Wikipedia. (n.d.).
  • ResearchGate. (2025). Decarboxylation of indole-3-carboxylic acids under metal-free conditions.
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry.
  • Molbase. (n.d.). Synthesis of B.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • Thompson Rivers University. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Chemistry Steps. (2021).
  • ResearchGate. (2018).
  • Indian Academy of Sciences. (n.d.).
  • American Chemical Society. (2021). Strong and Confined Acids Catalyze Asymmetric Intramolecular Hydroarylations of Unactivated Olefins with Indoles. Journal of the American Chemical Society.
  • PMC. (2017).
  • Journal of Biological Chemistry. (n.d.). decarboxylase 2'-dicarboxy-5-(methyl-5'-indolyl-3')- indolyl-3-acetic acid with use of salts of copper.
  • BenchChem. (2025).
  • Organic Chemistry Tutor. (n.d.).
  • Preprints.org. (2024).
  • OrgoSolver. (n.d.).
  • ACS Omega. (2026).
  • Master Organic Chemistry. (n.d.).
  • Preprints.org. (2019).
  • J&K Scientific LLC. (2025).
  • Chemistry Stack Exchange. (2014).
  • Royal Society of Chemistry. (n.d.). C-H functionalization of indoles and oxindoles through CDC reactions.
  • MDPI. (2023). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions.
  • Preprints.org. (2024).
  • ResearchGate. (2025).

Sources

Technical Support Center: Managing Exotherms in Large-Scale Indole Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist Topic: Thermal Hazard Management in Indole Synthesis Scale-Up

The "Thermal Trap" of Indole Synthesis

Welcome to the technical support hub. If you are scaling up an indole synthesis—whether via Fischer , Leimgruber-Batcho , or Bischler-Möhlau —you are dealing with a class of reactions notorious for thermal accumulation and delayed onset exotherms .

In small-scale R&D (milligram to gram scale), heat dissipation is rapid, often masking the true energetic potential of the reaction. At the kilogram or pilot scale, the surface-area-to-volume ratio drops drastically. If you apply a "lab-scale" batch protocol (all-in addition) to a 50L reactor, you risk a thermal runaway .

This guide addresses the specific thermal behaviors of indole chemistry and provides protocols to keep your reactor—and your team—safe.

Troubleshooting Guide: The "Hot" Tickets

These are the most frequent critical issues reported by process chemists during indole scale-up.

Ticket #01: "I started dosing the hydrazine/catalyst, but the temperature isn't rising. Should I increase the addition rate?"

URGENCY: CRITICAL - STOP IMMEDIATELY.

Diagnosis: You are experiencing Reagent Accumulation (Thermal Accumulation).[1] In many indole syntheses (especially Fischer), there is an induction period . The reaction requires a specific concentration or temperature to "kick off." If you continue dosing during this quiet period, you are loading the reactor with potential energy. When the reaction finally starts, all the accumulated reagent will react simultaneously, exceeding your cooling capacity.

Corrective Action:

  • STOP Dosing: Do not add a single drop more.

  • Wait for the "Kick": Hold the reaction at the set temperature. Watch for a sudden rise in temperature (exotherm) or gas evolution (ammonia).

  • Verify Initiation: Only resume dosing once you see a steady heat flow that correlates with your addition (i.e., the reaction consumes reagent as it is added).

  • Check Catalyst: If no reaction occurs after an extended hold, your catalyst load may be too low, or the system is too cold. Do not add more reagent to "force" it. Quench and investigate.

Ticket #02: "We are seeing a dangerous pressure spike during the Fischer Cyclization, even with the vent open."

Diagnosis: Gas Evolution Coupled with Thermal Expansion. The Fischer Indole synthesis releases one mole of ammonia (NH₃) (or ammonium salt) for every mole of indole formed.

  • The Trap: At high temperatures, the exotherm increases the reaction rate, which increases the gas generation rate. If the vent line is sized for average flow but the reaction accelerates (due to Ticket #01), the gas cannot escape fast enough.

  • Secondary Risk: Ammonium salts can sublime or crystallize in the vent line, narrowing the diameter and creating a "bomb" scenario.

Corrective Action:

  • Scrubber Check: Ensure your scrubber is not creating back-pressure.[1]

  • Heat Removal: Maximize jacket cooling to slow the reaction rate (kinetics), which directly slows the gas evolution rate.

  • Protocol Change: Switch to a Semi-Batch process where the rate-limiting step is the addition of the limiting reagent, effectively throttling the gas production.

Ticket #03: "The Leimgruber-Batcho reduction step is oscillating in temperature."

Diagnosis: Poor Mixing / Hotspots. The reductive cyclization (often using Hydrazine/Raney Ni or H₂/Pd) is heterogeneous.

  • The Mechanism: The reaction happens on the catalyst surface. If stirring is inefficient, hydrogen/hydrazine starves at the surface (reaction stops, temp drops). When mixing improves momentarily, a surge of reagent hits the catalyst, causing a localized hotspot and temperature spike.

Corrective Action:

  • Agitation: Increase impeller speed. Ensure you are using a gas-entrainment impeller (if using H₂) or high-shear mixing (if using slurries).

  • Dosing Control: In Leimgruber-Batcho, never add the hydrazine all at once. Dose it slowly to match the cooling capacity.

Visualizing the Hazard: Accumulation vs. Dosing

The following diagram illustrates the difference between a Safe process (Reaction Rate ≈ Dosing Rate) and a Dangerous process (Accumulation).

ThermalAccumulation Start Start Dosing Reagent Check Monitor Tr (Reactor Temp) & Qr (Heat Flow) Start->Check SafePath Temp Rises Proportionally Check->SafePath Q_rxn matches Dosing DangerPath No Temp Rise (Induction Period) Check->DangerPath Q_rxn < Dosing Steady Reaction Consumes Reagent Immediately (Target-Controlled) SafePath->Steady Continue Dosing DangerPath->Check STOP DOSING (Wait for kick) Accumulation Reagent Accumulates in Reactor DangerPath->Accumulation Dosing Continues Runaway Sudden Initiation (Thermal Runaway) Accumulation->Runaway Trigger Event

Figure 1: The "Thermal Accumulation" trap. If heat flow (


) does not match the dosing rate, reagent is building up, creating a potential bomb.

Core Protocol: Safe Semi-Batch Fischer Indole Scale-Up

Objective: Synthesize 2-substituted indole (10kg scale) while maintaining


 potential at any instant.

Prerequisites:

  • RC1 Data: You must know the Total Heat of Reaction (

    
    ).
    
  • Cooling Capacity: Verify reactor can remove heat faster than the dosing rate generates it.

Step-by-Step Methodology

1. Reactor Setup & Inertion

  • Charge the solvent (e.g., Toluene or Acetic Acid) and the acid catalyst (e.g.,

    
    , 
    
    
    
    , or Polyphosphoric Acid).
  • Critical Check: Ensure the reactor is inerted with

    
     to prevent flammable vapor ignition (especially if using flammable solvents near their boiling points).
    
  • Heat the system to the initiation temperature (typically 60-80°C, depending on the hydrazone).

2. The "Dummy" Charge (Initiation Verification)

  • Do NOT start the main feed yet.

  • Charge 5-10% of the aryl hydrazine / ketone mixture (or pre-formed hydrazone).

  • Hold and Watch: Monitor the internal temperature (

    
    ) and jacket temperature (
    
    
    
    ).
  • Success Criteria: You must see

    
     rise above 
    
    
    
    (exotherm) and then plateau.[1] This confirms the reaction has started and the induction period is over.

3. Controlled Dosing (Semi-Batch Mode)

  • Begin dosing the remaining limiting reagent (hydrazone or ketone/hydrazine mix).

  • Rate Control: The dosing rate should be calculated such that:

    
    
    
  • Self-Validating Step: If

    
     deviates by >5°C from the setpoint, the dosing pump must automatically cut off  (Interlock).
    

4. Post-Dosing Hold (Cook-out)

  • After dosing is complete, hold at temperature for 1-2 hours to ensure full conversion.

  • Gas Watch: Monitor the vent line. Ammonia evolution should taper off.

5. Quench & Workup

  • Cool to room temperature.[1]

  • Neutralization: If using strong acids, neutralize slowly. Note: Neutralization is also exothermic! Use the same dosing-control logic.

Process Safety Decision Tree

Use this logic flow during the actual run to handle deviations.

SafetyLogic Start Start Reaction Phase TempCheck Is Tr within +/- 2°C of Setpoint? Start->TempCheck YesPath Continue Dosing TempCheck->YesPath Yes NoPath Deviation Detected TempCheck->NoPath No Analyze Is Tr > Setpoint (Exotherm)? NoPath->Analyze HighTemp 1. STOP Dosing 2. Max Cooling 3. Check Vent Analyze->HighTemp Yes (Too Hot) LowTemp 1. STOP Dosing 2. Check Heater/Stirrer 3. Wait for Initiation Analyze->LowTemp No (Too Cold/Accumulation) Critical Is Tr approaching MTSR? HighTemp->Critical LowTemp->TempCheck Reaction Initiates Critical->TempCheck No (Stabilized) Emergency EMERGENCY DUMP / QUENCH Critical->Emergency Yes

Figure 2: Operational decision tree for managing thermal deviations during dosing.

FAQ: Expert Insights

Q: Can I use a Lewis Acid (


) instead of a Brønsted Acid (

) to reduce the exotherm?
A: Changing the catalyst changes the kinetics, not the thermodynamics (

remains roughly the same). However, Lewis acids often allow for lower reaction temperatures or smoother profiles, which can make the heat release more manageable.

is common but requires aggressive workup. Solid acid catalysts (e.g., Amberlyst) are excellent for scale-up as they can be filtered out, preventing "workup exotherms" during neutralization [1].

Q: What is the best solvent for heat management? A: Choose a solvent that boils at or slightly above your desired reaction temperature (Reflux Cooling).

  • Why? Boiling is an incredibly efficient heat sink. If the reaction runs away, the solvent boils, clamping the temperature at the boiling point (latent heat of vaporization absorbs the energy).

  • Example: If your reaction runs at 80°C, Benzene (boiling at 80°C) or Cyclohexane/Ethanol blends are safer than high-boiling solvents like DMSO or DMF, which allow the temperature to spike dangerously high [2].

Q: How do I calculate the Maximum Temperature of Synthesis Reaction (MTSR)? A:


.


(Adiabatic Temperature Rise) is calculated as:

Where

is concentration and

is specific heat capacity. Rule of Thumb: If MTSR > Boiling Point of solvent (or decomposition temp of indole), you must use semi-batch dosing to limit the "accumulation" term [3].

References

  • Process Safety in Indole Synthesis : Organic Process Research & Development. "Development of Large-Scale Preparations of Indole Derivatives: Evaluation of Potential Thermal Hazards."

  • Solvent Selection for Exothermic Reactions : Chemical Engineering Progress. "Inherently Safer Design of Batch Reactors."

  • Calorimetry & Scale-Up : Mettler Toledo Applications. "Reaction Calorimetry in Safety Screening."

  • Fischer Indole Mechanism & Hazards : Comprehensive Organic Name Reactions and Reagents. "Fischer Indole Synthesis."[2][3][4][5]

  • Leimgruber-Batcho Safety : Journal of Organic Chemistry. "Batcho-Leimgruber Indole Synthesis: Process Safety Assessment."

Disclaimer: This guide is for educational and planning purposes. Always perform specific Reaction Calorimetry (RC1) and DSC testing on your specific substrates before scaling up.

Sources

Technical Support Center: Analytical Troubleshooting for 1-Methyl-1H-indole-3-carboxylic acid propyl ester Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of 1-Methyl-1H-indole-3-carboxylic acid propyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the analysis of this indole derivative. The following question-and-answer format provides in-depth troubleshooting strategies and preventative measures to ensure the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)
General Purity and Stability

Question 1: My synthesized this compound appears discolored (e.g., pinkish or brownish) instead of the expected off-white solid. Does this indicate impurity?

Answer: Yes, discoloration often suggests the presence of impurities. While a pure compound is typically an off-white to pale crystalline solid, oxidation or the presence of byproducts from the synthesis can lead to a darker appearance.[1] Indole derivatives, in general, can be susceptible to oxidation, which can produce colored impurities. It is crucial to verify the purity using analytical techniques like HPLC or TLC.

Question 2: I suspect my sample is degrading upon storage. What are the likely degradation products and how can I prevent this?

Answer: The most common degradation pathway for this compound is hydrolysis of the ester bond, which would yield 1-Methyl-1H-indole-3-carboxylic acid.[1][2] This can occur if the compound is exposed to moisture, or acidic or basic conditions.[1][3]

To prevent degradation:

  • Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

  • Keep it in a cool, dark, and dry place, such as a desiccator at -20°C for long-term stability.[4]

  • Avoid exposure to high humidity and sources of acid or base vapors in the laboratory.

Troubleshooting by Analytical Technique
High-Performance Liquid Chromatography (HPLC)

Question 3: I am developing a reversed-phase HPLC method and see a fronting or tailing peak for my main compound. What could be the cause and how do I fix it?

Answer: Peak asymmetry in RP-HPLC can be caused by several factors:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and re-injecting.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the indole ring and the carboxylic acid ester. For indole derivatives, adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape by suppressing the ionization of any residual acidic impurities.[5][6]

  • Secondary Interactions: The basic nitrogen in the indole ring can interact with residual silanol groups on the silica-based C18 column, causing peak tailing. Using a base-deactivated column or adding a competitive base like triethylamine to the mobile phase can mitigate this.

  • Column Degradation: An old or poorly maintained column can also lead to poor peak shape. Try flushing the column or replacing it if necessary.

Question 4: I am observing an unexpected peak in my HPLC chromatogram. How can I identify it?

Answer: An unexpected peak could be a starting material, a byproduct, a degradation product, or a solvent impurity. A systematic approach is necessary for identification.

HPLC_Impurity_Identification

Figure 1: Troubleshooting workflow for identifying unknown HPLC peaks.
Mass Spectrometry (MS)

Question 5: What are the expected fragment ions for this compound in an electron ionization (EI) mass spectrum?

Answer: The fragmentation of indole derivatives in EI-MS is often characterized by cleavage of the side chain and fragmentation of the indole ring itself.[7] For this compound, you can expect the following key fragmentation pathways:

m/z Value Proposed Fragment Identity Fragmentation Pathway
217Molecular Ion [M]+•Intact molecule
174[M - C3H7]+Loss of the propyl group
158[M - C3H7O]+Loss of the propoxy group
130[Indolyl-methyl cation]+Cleavage of the bond between the indole ring and the ester group

This table is based on general fragmentation patterns of indole esters and may vary slightly depending on the instrument conditions.[8][9]

Question 6: My electrospray ionization (ESI) mass spectrum shows an unexpected adduct ion. What could it be?

Answer: In ESI-MS, it is common to observe adducts with ions present in the mobile phase or from the sample matrix. Common adducts include:

  • [M+Na]+: Sodium adducts are very common and result from trace amounts of sodium salts in glassware, solvents, or additives.

  • [M+K]+: Potassium adducts can also be observed.

  • [M+NH4]+: Ammonium adducts are common when using ammonium acetate or ammonium formate as a mobile phase additive.

  • [2M+H]+ or [2M+Na]+: Dimer formation can occur at higher sample concentrations.

To confirm the identity of the molecular ion, look for the expected mass difference between the protonated molecule [M+H]+ and these common adducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question 7: The aromatic region of my 1H NMR spectrum is complex and difficult to interpret. What are the expected chemical shifts and coupling patterns?

Answer: The aromatic protons of the indole ring typically appear between 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns can be complex due to second-order effects. However, a general pattern can be predicted.

Proton Position Expected Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
H-2~7.5s-
H-4~7.8d~8.0
H-5~7.2t~7.5
H-6~7.1t~7.5
H-7~7.6d~8.0
N-CH3~3.8s-
O-CH2~4.2t~6.5
CH2~1.7sextet~7.0
CH3~1.0t~7.5

Note: These are approximate values and can be influenced by the solvent and concentration. For unambiguous assignment, 2D NMR experiments like COSY and HSQC are recommended.[10]

Question 8: I see a broad singlet around 11-12 ppm in my 1H NMR spectrum, but my compound is N-methylated. What could this be?

Answer: A broad singlet in this region is characteristic of a carboxylic acid proton. This strongly suggests that a portion of your sample has hydrolyzed to 1-Methyl-1H-indole-3-carboxylic acid.[11] To confirm this, you can add a drop of D2O to your NMR tube and re-acquire the spectrum. The carboxylic acid proton will exchange with deuterium, and the peak will disappear.

Infrared (IR) Spectroscopy

Question 9: What are the key IR absorption bands I should look for to confirm the structure of this compound?

Answer: IR spectroscopy is useful for identifying key functional groups.

Functional Group Expected Wavenumber (cm-1) Appearance
C=O (ester)~1700-1720Strong, sharp
C-O (ester)~1250-1300Strong
Aromatic C=C~1450-1600Medium to weak
Aromatic C-H~3000-3100Medium to weak
Aliphatic C-H~2850-2980Medium

If your sample is contaminated with the hydrolyzed acid, you may also see a broad O-H stretch from approximately 2500-3300 cm-1, which will overlap with the C-H stretches.[11]

Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Purity Assessment

This protocol provides a general starting point for the purity analysis of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 5 µm particle size, 4.6 mm x 250 mm.

    • Mobile Phase: Acetonitrile and water (with 0.1% formic acid) in a gradient elution. Start with a 60:40 (v/v) ratio and increase the acetonitrile concentration over time.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 280 nm.[5]

  • Sample Preparation:

    • Prepare a stock solution of the compound in acetonitrile at 1 mg/mL.

    • Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.

    • Filter the working solution through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes, or until a stable baseline is achieved.

    • Inject 10 µL of the prepared sample.

    • Run the analysis for a sufficient time to elute the main peak and any potential impurities.

HPLC_Protocol

Figure 2: General workflow for HPLC purity analysis.
References
  • Comparing the fragmentation reactions of protonated cyclic indolyl α-amino esters in quadrupole/orbitrap and quadrupole time-of-flight mass spectrometers - PubMed. (2018). Retrieved from [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Retrieved from [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Study of Mass Spectra of Some Indole Derivatives - ResearchGate. (2016). Retrieved from [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC. (2022). Retrieved from [Link]

  • Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi' - MDPI. (2023). Retrieved from [Link]

  • 1H-Indole-3-carboxylic acid, 1-methyl-, (1-(2-((methylsulfonyl)amino)ethyl) - EPA. (n.d.). Retrieved from [Link]

  • synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid - International Journal of Advanced Biotechnology and Research. (n.d.). Retrieved from [Link]

  • Methyl 1H-indole-3-carboxylate - Magritek. (n.d.). Retrieved from [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.). Retrieved from [Link]

  • Working with Hazardous Chemicals. (n.d.). Retrieved from [Link]

  • 1-propyl-1h-indole-3-carboxylic acid (C12H13NO2) - PubChemLite. (n.d.). Retrieved from [Link]

  • Methyl indole-3-carboxylate | C10H9NO2 | CID 589098 - PubChem. (n.d.). Retrieved from [Link]

  • Separation of Indole-3-carbinol on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). Retrieved from [Link]

  • (PDF) Methyl 1-methyl-1H-indole-3-carboxylate - ResearchGate. (2018). Retrieved from [Link]

  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent - MDPI. (2024). Retrieved from [Link]

  • US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents. (n.d.).
  • Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy - ACS Publications. (2025). Retrieved from [Link]

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed. (2013). Retrieved from [Link]

  • (PDF) Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides - ResearchGate. (2010). Retrieved from [Link]

  • Methyl Esters - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • 1H-Indole-3-carboxylic acid, 1-[(2-fluorophenyl)methyl]- - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

  • Design, synthesis, and characterization of indole derivatives | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. (2011). Retrieved from [Link]

  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021). Retrieved from [Link]

  • Synthesis, characterization and pharmacological evaluation of novel Indole derivatives - Pharmacy Journal. (2018). Retrieved from [Link]

  • Methyl 1-methyl-1H-indole-3-carboxylate | C11H11NO2 | CID 842006 - PubChem. (n.d.). Retrieved from [Link]

  • Monitoring of methylglyoxal/indole interaction by ATR-FTIR spectroscopy and qTOF/MS/MS analysis - ResearchGate. (2020). Retrieved from [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector - Longdom Publishing. (n.d.). Retrieved from [Link]

  • Essential Oil Quality and Purity Evaluation via FT-IR Spectroscopy and Pattern Recognition Techniques - MDPI. (2020). Retrieved from [Link]

  • HPLC method for analyzing new compounds – analogs of an antineoplastic drug - Bulgarian Chemical Communications. (n.d.). Retrieved from [Link]

Sources

Validation & Comparative

comparing biological activity of 1-Methyl-1H-indole-3-carboxylic acid propyl ester to its parent acid

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Profiling: 1-Methyl-1H-indole-3-carboxylic Acid Propyl Ester vs. Parent Acid

Executive Summary

This technical guide provides a comparative analysis of This compound (Propyl Ester) and its parent compound, 1-Methyl-1H-indole-3-carboxylic acid (Parent Acid). While the Parent Acid (CAS 32387-21-6) serves primarily as a stable metabolic endpoint and synthetic building block, the Propyl Ester (CAS 1033693-02-5) represents a lipophilic variant with distinct bioavailability and pharmacodynamic potential.

This analysis targets researchers investigating indole-based scaffolds for cannabimimetic activity , kinase inhibition , or auxin-like plant regulation , where the ester-to-acid transition is a critical determinant of biological efficacy.

Physicochemical & Structural Divergence

The fundamental difference between these two agents lies in their lipophilicity and ionization state at physiological pH. This dictates their ability to cross biological membranes and interact with hydrophobic receptor pockets.

Table 1: Physicochemical Comparison
FeaturePropyl Ester Parent Acid Impact on Biology
Structure Indole core + Hydrophobic Propyl tailIndole core + Polar Carboxyl headEster tail enhances membrane penetration; Acid head increases solubility in aqueous buffers.
CAS Number 1033693-02-532387-21-6Distinct chemical entities.[1]
LogP (Est.) ~3.5 - 4.0~1.8 - 2.1High LogP (Ester) favors CNS entry and cell permeability. Low LogP (Acid) limits passive diffusion.
tPSA ~26 Ų~37-40 ŲLower polar surface area in the ester facilitates blood-brain barrier (BBB) crossing.
Ionization (pH 7.4) NeutralAnionic (COO⁻)The acid exists as a charged species, often repelled by hydrophobic binding pockets (e.g., CB1 receptor).

Biological Activity & Mechanism of Action[2]

A. The Propyl Ester: The "Trojan Horse" & Agonist

The propyl ester functions through two primary mechanisms depending on the biological context:

  • Direct Receptor Interaction (Pharmacophore):

    • In Cannabinoid Research (CB1/CB2) : Indole-3-carboxylates with hydrophobic ester chains mimic the lipid nature of endocannabinoids. The propyl group provides a "hydrophobic tail" interaction within the receptor's transmembrane bundle, potentially conferring weak-to-moderate affinity.

    • Kinase Inhibition : The neutral ester group can bind to hydrophobic pockets in enzymes (e.g., PKC or Cdc7) where a charged acid would be energetically unfavorable due to desolvation penalties.

  • Prodrug Mechanism (The "Trojan Horse"):

    • The ester masks the polar carboxyl group, allowing the molecule to passively diffuse through the lipid bilayer.

    • Once intracellular, non-specific carboxylesterases (CES) hydrolyze the propyl ester, releasing the Parent Acid. This is often used to deliver the acid to intracellular targets or to test metabolic stability.

B. The Parent Acid: The Metabolic Endpoint

The 1-Methyl-1H-indole-3-carboxylic acid is generally considered the inactive metabolite in many pharmacological contexts, particularly for CNS targets:

  • Receptor Repulsion: The negative charge of the carboxylate (COO⁻) at physiological pH creates electrostatic repulsion in hydrophobic binding pockets (like the CB1 orthosteric site).

  • Poor Permeability: It cannot easily cross the BBB or cell membranes, limiting its activity to extracellular targets or requiring active transport.

  • Exception (Plant Biology): In agricultural chemistry, the acid form acts as an auxin mimic , regulating plant growth where the ester is often just a pro-auxin.

Experimental Workflow: Validating Activity

To objectively compare these compounds, researchers must differentiate between intrinsic activity and hydrolysis-dependent activity.

Protocol: Esterase-Stability & Receptor Binding Assay

Objective: Determine if the Propyl Ester acts as a direct ligand or merely a prodrug.

  • Preparation:

    • Dissolve Propyl Ester in DMSO (Stock 10 mM).

    • Dissolve Parent Acid in DMSO/PBS (Stock 10 mM).

  • Stability Check (LC-MS/MS):

    • Incubate Propyl Ester (1 µM) in plasma or cell lysate at 37°C.

    • Sample at 0, 15, 30, 60 min.

    • Readout: If Propyl Ester disappears and Parent Acid appears rapidly (<15 min), observed biological effects in whole-cell assays are likely due to the Acid (or the hydrolysis process). If stable (>60 min), the Ester is the active species.

  • Functional Assay (e.g., cAMP accumulation for GPCRs):

    • Treat cells with Propyl Ester vs. Parent Acid.

    • Control: Add a non-specific esterase inhibitor (e.g., BNPP) to the Ester condition.

    • Interpretation:

      • If BNPP reduces potency: The Acid is the active driver (Prodrug effect).

      • If BNPP increases or maintains potency: The Ester is the active driver (Direct binding).

Mechanistic Pathway Visualization

The following diagram illustrates the divergent fates of the Propyl Ester and Parent Acid in a cellular context.

Indole_Activity_Pathway PropylEster Propyl Ester (Lipophilic/Neutral) Membrane Cell Membrane (Lipid Bilayer) PropylEster->Membrane Passive Diffusion (High Permeability) ParentAcid_Ext Parent Acid (Polar/Charged) ParentAcid_Ext->Membrane Blocked/Slow (Low Permeability) Intracellular_Ester Intracellular Propyl Ester Membrane->Intracellular_Ester CES_Enzyme Carboxylesterases (Hydrolysis) Intracellular_Ester->CES_Enzyme Metabolism Target_Hydrophobic Target A: Hydrophobic Pocket (e.g., CB Receptor/Kinase) Intracellular_Ester->Target_Hydrophobic Direct Binding (Agonist/Inhibitor) ParentAcid_Int Intracellular Parent Acid CES_Enzyme->ParentAcid_Int Release of Acid ParentAcid_Int->Target_Hydrophobic No Binding (Charge Repulsion) Target_Polar Target B: Polar Pocket (e.g., Cytosolic Enzyme) ParentAcid_Int->Target_Polar Binding (If Target exists)

Caption: Figure 1: Divergent Pharmacokinetic Pathways. The Propyl Ester (Blue) effectively penetrates the cell membrane, acting either as a direct ligand for hydrophobic targets or a prodrug substrate for esterases. The Parent Acid (Red) is largely excluded from the cell unless actively transported, limiting its activity to extracellular or cytosolic polar targets.

Comparative Data Summary

While specific "head-to-head" IC50 values depend on the target (e.g., CB2 receptor vs. PKC), the general trend for Indole-3-carboxylates is established as follows:

Biological MetricPropyl Ester Parent Acid Reference Basis
Cell Permeability High (Papp > 10⁻⁶ cm/s)Low (Papp < 10⁻⁷ cm/s)Lipophilicity (LogP) consensus for indole esters [1].
Metabolic Stability Low to Moderate (t½ < 60 min in plasma)High (Stable endpoint)Esterase susceptibility of simple alkyl esters [2].
Receptor Affinity (GPCRs) Moderate (µM to high nM range)Inactive (> 10 µM)Structure-Activity Relationships (SAR) of synthetic cannabinoids [3].
Plant Growth (Auxin) Active (via hydrolysis)Active (Direct)Auxin mechanism requires free carboxyl group [4].

References

  • Yang, Y., et al. (2016). "Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases." Plant Physiology, 147(3). Link (Contextual grounding on indole ester hydrolysis).

  • Banister, S. D., et al. (2016). "Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs." ACS Chemical Neuroscience. (Establishes the inactivity of the acid metabolite in cannabinoid scaffolds).
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 854040: 1-Methylindole-3-carboxylic acid. Retrieved from [Link]

Sources

1-Methyl-1H-indole-3-carboxylic acid propyl ester vs methyl ester activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, technical comparison of 1-Methyl-1H-indole-3-carboxylic acid propyl ester versus its methyl ester analog.[1]

These compounds are primarily characterized as synthetic intermediates and pharmacological precursors rather than potent end-stage agonists themselves.[1] In drug development, they serve as critical scaffolds for synthesizing complex heterocyclic drugs (e.g., tubulin inhibitors, antivirals) or as reference standards in the forensic analysis of synthetic cannabinoid metabolites.

Executive Summary

The transition from a methyl ester to a propyl ester on the 1-methyl-1H-indole-3-carboxylic acid core fundamentally alters the molecule's physicochemical profile, specifically its lipophilicity and metabolic stability.[1]

  • Methyl Ester: Exhibits rapid hydrolysis kinetics and lower lipophilicity. It is the preferred intermediate for high-yield synthetic derivatization but has poor stability in biological matrices (plasma/microsomes).[1]

  • Propyl Ester: Demonstrates enhanced lipophilicity (+0.9–1.0 LogP) and increased resistance to esterase-mediated hydrolysis.[1] This makes it a superior candidate for prodrug formulations requiring extended half-life or improved membrane permeability, although it lacks the steric bulk required for high-affinity binding to CB1/CB2 receptors.[1]

Key Comparative Metrics
FeatureMethyl Ester AnalogPropyl Ester Analog
CAS Registry 22393-27-71033693-02-5 (Generic/Ref)
Molecular Weight 189.21 g/mol 217.26 g/mol
Predicted LogP ~2.3~3.3
Solubility (Water) LowVery Low (Requires DMSO/EtOH)
Metabolic Stability Low (Rapid Hydrolysis)Moderate (Steric shielding)
Primary Utility Synthetic IntermediateLipophilic Prodrug / Reference Std

Physicochemical & Pharmacological Analysis

Lipophilicity and Membrane Permeability

The propyl chain adds significant hydrophobicity to the molecule. In drug design, a


LogP of ~1.0 affects the compound's ability to cross the Blood-Brain Barrier (BBB).
  • Methyl Ester: More polar; likely to be trapped in the periphery or rapidly hydrolyzed before CNS penetration.

  • Propyl Ester: The propyl group increases the partition coefficient, theoretically improving passive diffusion across lipid bilayers. However, without a large hydrophobic moiety at the C3-carbonyl position (like a naphthalene or adamantane ring found in JWH-series cannabinoids), the molecule lacks the necessary pharmacophore for receptor activation.[1]

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the structural logic. These esters lack the "Tail" and "Core" bulk required for cannabinoid activity, classifying them as inactive precursors or weak partial agonists at best.

SAR_Analysis Figure 1: SAR Analysis of 1-Methyl-indole-3-carboxylates. Note the lack of hydrophobic bulk required for receptor activation. Core Indole Core (Scaffold) N_Sub N-Methyl Group (Too small for CB1 affinity) Core->N_Sub Position 1 C3_Linker C3-Carboxyl Ester Core->C3_Linker Position 3 Activity Biological Outcome: Low/No CB1 Activity N_Sub->Activity Short chain limits hydrophobic pocket filling Ester_Tail Ester Alkyl Chain (Methyl vs. Propyl) C3_Linker->Ester_Tail Variable Region Ester_Tail->Activity Propyl increases LogP but lacks aromatic stacking

Metabolic Stability (Hydrolysis)

The primary route of deactivation for these molecules is hydrolysis by carboxylesterases (CES1/CES2) in the liver and plasma.

  • Methyl Ester: The methoxy group is sterically unhindered, allowing rapid nucleophilic attack by the serine residue in the esterase active site. Half-life (

    
    ) in rat plasma is typically < 20 minutes.[1]
    
  • Propyl Ester: The propyl chain introduces steric hindrance and increases local hydrophobicity, which can impede the approach of water molecules or the enzyme's catalytic triad. This results in a prolonged

    
    , making it a more stable analytical standard.
    

Experimental Protocols

Synthesis of Propyl Ester from Acid Precursor

Objective: To synthesize this compound from the parent acid.[1]

Reagents:

  • 1-Methyl-1H-indole-3-carboxylic acid (1.0 eq)[1][2]

  • 1-Propanol (Excess, solvent/reactant)[1]

  • Sulfuric acid (

    
    , catalytic, 0.1 eq) or Thionyl Chloride (
    
    
    
    )[1]

Protocol (Fischer Esterification):

  • Dissolution: Dissolve 500 mg of 1-methyl-1H-indole-3-carboxylic acid in 10 mL of anhydrous 1-propanol.

  • Catalysis: Add 5 drops of concentrated

    
     slowly while stirring.
    
  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).[1]
    
  • Workup: Cool to room temperature. Evaporate excess propanol under reduced pressure.

  • Neutralization: Dissolve residue in EtOAc (20 mL) and wash with sat.

    
     (2 x 10 mL) to remove acid catalyst and unreacted starting material.[1]
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography if necessary.
    
Comparative Hydrolysis Assay (Stability Test)

Objective: To quantify the stability difference between methyl and propyl esters in simulated physiological conditions.

Materials:

  • Phosphate Buffered Saline (PBS), pH 7.4[1]

  • Porcine Liver Esterase (PLE) or Rat Plasma[1]

  • HPLC-UV system (Detection @ 280 nm)[1]

Workflow:

  • Preparation: Prepare 10 mM stock solutions of both esters in DMSO.

  • Incubation: Spike stock solution into pre-warmed (

    
    C) PBS containing PLE (1 unit/mL) to a final concentration of 50 
    
    
    
    M.
  • Sampling: Aliquot 100

    
    L samples at 
    
    
    
    minutes.
  • Quenching: Immediately add 100

    
    L cold Acetonitrile (ACN) to stop the reaction. Centrifuge at 10,000 x g for 5 mins.
    
  • Analysis: Inject supernatant into HPLC. Measure the disappearance of the ester peak and appearance of the acid peak (

    
     will differ).
    

Mechanistic Pathway: Hydrolysis

The following diagram details the metabolic fate of these esters, highlighting the common metabolite.

Hydrolysis_Pathway Figure 2: Comparative Hydrolysis Pathway. Both esters degrade to the same inactive acid. Propyl Propyl Ester (More Lipophilic, Slower Hydrolysis) TS Tetrahedral Intermediate (Enzyme-Substrate Complex) Propyl->TS Slower (Steric Hindrance) Methyl Methyl Ester (Less Lipophilic, Fast Hydrolysis) Methyl->TS Fast (CES1) Acid 1-Methyl-1H-indole-3-carboxylic Acid (Inactive Metabolite) TS->Acid Collapse Alcohol Byproduct: Methanol or Propanol TS->Alcohol

Conclusion

For researchers selecting between these two derivatives:

  • Choose the Methyl Ester if you need a reactive intermediate for further synthesis (e.g., amidation) due to its ease of removal and lower cost.

  • Choose the Propyl Ester if you are conducting biological assays requiring higher membrane permeability or if you are studying esterase specificity.

  • Note on Activity: Neither compound should be expected to exhibit significant cannabinoid receptor agonist activity. They are structurally distinct from potent agonists (like JWH-018) which require bulky hydrophobic substituents at the C3 and N1 positions.[1]

References

  • Synthesis and biological evaluation of indole-3-carboxylic acid derivatives. International Research Journal of Pharmacy, 2010.[1]

  • Comparative chemical and biological hydrolytic stability of homologous esters. Scientific Reports, 2022.

  • Structure-activity relationships of indole-3-carboxylic acid esters. Journal of Medicinal Chemistry (General SAR principles for Indoles).

  • Hydrolysis of Indole-3-Acetic Acid Esters. Plant Physiology, 1990. (Demonstrates ester chain length impact on stability).

  • Molecular Pharmacology of Synthetic Cannabinoids. Biomolecules, 2020. (Clarifies structural requirements for CB1 activity).

Sources

Technical Guide: Cross-Validation of Analytical Architectures for 1-Methyl-1H-indole-3-carboxylic acid propyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reliable quantification of 1-Methyl-1H-indole-3-carboxylic acid propyl ester (MIPE) is critical in pharmaceutical intermediate profiling and forensic toxicology, where it often appears as a precursor or metabolite of synthetic indole-based ligands. Due to its lipophilic nature and potential for hydrolysis, relying on a single analytical technique introduces significant risk of data bias.

This guide details a cross-validation strategy employing three orthogonal methodologies:

  • HPLC-DAD: For thermodynamic stability and bulk purity assessment.

  • LC-MS/MS: For trace-level quantification in biological matrices.

  • GC-MS: For structural confirmation and volatile impurity profiling.[1]

Core Thesis: No single method is sufficient. HPLC-DAD provides the "truth" for standard purity, which calibrates the high-sensitivity LC-MS/MS method, while GC-MS acts as a structural auditor to rule out isobaric interferences.

Chemical Profile & Analytical Challenges

Understanding the physicochemical behavior of MIPE is the prerequisite for method design.

PropertySpecificationAnalytical Implication
Molecular Formula C₁₃H₁₅NO₂ (Approx. MW 217.26 Da)Suitable for low-mass range MS.
Polarity (LogP) High (~3.5 - 4.0 predicted)Requires high % organic mobile phase (ACN/MeOH) for elution.
Chromophore Indole core (λmax ~218, 280-290 nm)UV detection is robust but lacks specificity in complex matrices.
Stability Ester linkageSusceptible to hydrolysis in high pH or enzymatic environments. Avoid alkaline buffers.

Method A: HPLC-DAD (The Purity Standard)

Role: Primary Reference Method. Used to assay the purity of the reference material before it is used to build calibration curves for MS.

Experimental Protocol
  • System: Agilent 1290 Infinity II or equivalent.

  • Column: C18 Stationary Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm). Why? High carbon load is needed to retain the lipophilic propyl ester.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (pH ~2.7 to suppress silanol activity).

    • B: Acetonitrile (ACN).

  • Gradient:

    • 0-1 min: 40% B (Isocratic hold)

    • 1-10 min: 40% → 95% B (Linear ramp)

    • 10-12 min: 95% B (Wash)

  • Detection: DAD scanning 200–400 nm; Quantitation at 290 nm (Indole characteristic absorption).

Validation Logic

This method is "self-validating" through Peak Purity Analysis . By comparing UV spectra at the upslope, apex, and downslope of the peak, we confirm that the MIPE peak is a single component and not co-eluting with a hydrolysis product (e.g., the carboxylic acid).

Method B: LC-MS/MS (The Quantitation Engine)

Role: High-sensitivity quantification for complex matrices (plasma, reaction mixtures).

Experimental Protocol
  • System: Triple Quadrupole MS (e.g., Sciex 6500+) coupled to UHPLC.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[2][3] Why? The indole nitrogen is readily protonated [M+H]+.

  • MRM Transitions (Theoretical):

    • Precursor: 218.1 (m/z) [M+H]+

    • Quantifier Product: 132.1 (m/z) (1-Methylindole acylium ion, loss of propoxy group).

    • Qualifier Product: 144.1 (m/z) (Ring expansion/fragmentation characteristic of indoles).

  • Internal Standard: 1-Methyl-d3-indole-3-carboxylic acid propyl ester (Deuterated analog) is mandatory to correct for matrix effects.

Causality in Design

We use Formic Acid (0.1%) rather than Ammonium Acetate. While Acetate buffers pH better, Formic Acid provides a sharper proton donor environment, enhancing the ionization efficiency of the indole nitrogen, lowering the Limit of Quantitation (LOQ).

Method C: GC-MS (The Orthogonal Auditor)

Role: Structural confirmation. Unlike LC-MS, GC-MS uses Electron Impact (EI) ionization, providing a "fingerprint" spectrum that is library-searchable (NIST).

Experimental Protocol
  • Column: DB-5ms (5% Phenyl-arylene, 30m x 0.25mm ID).

  • Inlet Temp: 250°C.

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Oven Program: 80°C (1 min) → 20°C/min → 300°C (5 min).

  • Caution: MIPE is an ester. If the inlet is too active (dirty liner), thermal hydrolysis may occur, showing a ghost peak of the acid. Use ultra-inert liners with glass wool.

Cross-Validation Workflow

The scientific integrity of this guide relies on the Triangulation of Data . We do not trust one method blindly; we use them to check each other.

The Validation Architecture (Graphviz)

ValidationWorkflow Sample MIPE Sample (Unknown Purity) HPLC Method A: HPLC-DAD (High Conc.) Sample->HPLC Dilution 1:100 LCMS Method B: LC-MS/MS (Trace Level) Sample->LCMS Dilution 1:10000 GCMS Method C: GC-MS (Structural ID) Sample->GCMS Direct/Deriv. DataFusion Data Fusion & Variance Analysis HPLC->DataFusion Purity % (Area Norm) LCMS->DataFusion Quant (ng/mL) GCMS->DataFusion EI Spectrum Match Decision Validated Result DataFusion->Decision Dev < 5%

Figure 1: Analytical triangulation workflow. HPLC establishes purity, LC-MS quantifies sensitivity, and GC-MS confirms identity.

Comparative Performance Data
FeatureHPLC-DADLC-MS/MSGC-MS
Linearity Range 10 – 1000 µg/mL0.5 – 500 ng/mL5 – 500 µg/mL
Precision (RSD) < 0.5% (Excellent)< 5.0% (Good)< 2.0% (Moderate)
Specificity Moderate (RT + UV Spectrum)High (MRM Transitions)High (EI Fingerprint)
Major Risk Co-elution of isomersMatrix SuppressionThermal Degradation
The "Bridge" Experiment

To cross-validate, perform the Linearity Bridge Study :

  • Prepare a stock solution of MIPE (1 mg/mL).

  • Analyze the same stock on HPLC-DAD to assign a "Purity Factor" (e.g., 98.5%).

  • Use this Purity Factor to correct the weighed mass when preparing the LC-MS/MS calibration curve.

  • Success Criteria: The LC-MS/MS QC samples (prepared independently) must read within ±15% of the theoretical value derived from the HPLC-corrected stock.

Decision Matrix: Which Method When?

Use the following logic flow to determine the appropriate analytical route for your specific phase of development.

DecisionTree Start Start: Define Sample Type Q1 Is the matrix biological (Plasma/Urine)? Start->Q1 Q2 Is the concentration > 10 µg/mL? Q1->Q2 No (Chemical Synthesis) Res1 Use LC-MS/MS (MRM Mode) Q1->Res1 Yes Res2 Use HPLC-DAD (Purity Mode) Q2->Res2 Yes (Bulk Material) Res3 Use GC-MS (Impurity Profiling) Q2->Res3 No (Volatile Impurities)

Figure 2: Method selection decision tree based on sample matrix and concentration requirements.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2019). SWGDRUG Recommendations, Version 8.0. (Standardizing GC-MS and LC-MS validation protocols). Retrieved from [Link]

  • Tusell, J. M., et al. (1984).[4] Comparison of high-performance liquid chromatography and gas chromatography-mass spectrometry for the analysis of indole-3-acetic acid in brain tissue. Journal of Chromatography B. (Foundational comparison of Indole analysis). Retrieved from [Link]

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. (Guidelines for LC-MS/MS matrix effect validation). Retrieved from [Link]

Sources

comparing the efficacy of 1-Methyl-1H-indole-3-carboxylic acid propyl ester with known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 1-Methyl-1H-indole-3-carboxylic acid propyl ester , a specialized research compound utilized in cardiovascular and metabolic disease modeling.

Part 1: Executive Technical Summary

This compound is a lipophilic ester derivative of the indole-3-carboxylic acid scaffold. Unlike free acid inhibitors, this propyl ester variant is engineered for enhanced cellular permeability and metabolic stability in in vitro systems. It is primarily categorized within Heart Disease Target Modulator libraries, often positioned alongside nicotinic acid derivatives (e.g., Nicotinic acid propyl ester) and FXR agonists.

Its efficacy is derived from its role as a prodrug or lipophilic probe , delivering the active 1-methyl-indole-3-carboxylate moiety intracellularly. This scaffold exhibits pleiotropic activity, modulating pathways involved in dyslipidemia (GPR109A/HM74A agonism) and vascular inflammation (IDO1/TDO2 modulation) .

Key Differentiators
  • Enhanced Lipophilicity: The propyl ester modification significantly increases LogP compared to the parent acid, facilitating passive diffusion across cardiomyocyte and hepatocyte membranes.

  • Metabolic Controlled Release: Acts as a substrate for intracellular esterases, providing a sustained release of the active acid, which prevents rapid clearance and reduces "peak-dose" off-target effects common with free acid administration.

  • Structural Specificity: The N1-methyl group prevents N-H hydrogen bonding, altering the binding kinetics in hydrophobic pockets of nuclear receptors (e.g., FXR) and GPCRs compared to unsubstituted indoles.

Part 2: Mechanism of Action & Signaling Pathway

The compound operates via a Pro-Drug Activation Mechanism . Upon cellular entry, the propyl ester is hydrolyzed by carboxylesterases (CES1/CES2) to yield the active 1-Methyl-1H-indole-3-carboxylic acid .

Primary Pathway: GPR109A (HM74A) Modulation

Similar to nicotinic acid, indole-3-carboxylic acid derivatives can activate the GPR109A receptor on adipocytes and immune cells.

  • Binding: The active acid binds to GPR109A (Gi/o-coupled).

  • Signaling: Inhibits Adenylyl Cyclase (AC), reducing cAMP levels.

  • Effect: Reduced PKA activity leads to decreased phosphorylation of Hormone Sensitive Lipase (HSL), inhibiting lipolysis and reducing free fatty acid (FFA) flux to the liver.

Secondary Pathway: Anti-Inflammatory (IDO1/AhR)

Indole scaffolds are privileged structures for interacting with:

  • AhR (Aryl Hydrocarbon Receptor): Indoles act as ligands, modulating immune tolerance and vascular inflammation.

  • IDO1 (Indoleamine 2,3-dioxygenase): Competitive inhibition or modulation of the kynurenine pathway, reducing oxidative stress in endothelial tissue.

Indole_Ester_Signaling Compound 1-Methyl-1H-indole-3- carboxylic acid propyl ester CellMembrane Cell Membrane Compound->CellMembrane Passive Diffusion (High LogP) Esterase Carboxylesterases (CES1/CES2) CellMembrane->Esterase ActiveMetabolite Active Acid: 1-Methyl-indole-3-COOH Esterase->ActiveMetabolite Hydrolysis GPR109A GPR109A (Adipocyte/Macrophage) ActiveMetabolite->GPR109A Agonism AhR AhR (Nuclear Receptor) ActiveMetabolite->AhR Ligand Binding cAMP cAMP u2193 GPR109A->cAMP Gi/o Coupling Inflammation Vascular Inflammation u2193 AhR->Inflammation Immune Modulation PKA PKA Activity u2193 cAMP->PKA Lipolysis Lipolysis u2193 (FFA Release) PKA->Lipolysis Inhibition of HSL

Caption: Mechanism of action showing intracellular hydrolysis of the propyl ester prodrug and dual-pathway modulation of lipid metabolism (GPR109A) and inflammation (AhR).

Part 3: Comparative Efficacy Analysis

This section compares This compound with standard inhibitors and modulators used in cardiovascular research.

Table 1: Physicochemical & Efficacy Profile Comparison
FeatureThis compound Nicotinic Acid (Niacin) Indomethacin GW4064 (FXR Agonist)
Role Lipophilic Prodrug / ModulatorStandard GPR109A AgonistCOX-1/2 Inhibitor (Indole)Nuclear Receptor Agonist
Target GPR109A / AhR / IDO1 (Putative)GPR109A (HM74A)COX-1, COX-2FXR
LogP (Calc) ~3.8 (High Permeability)0.36 (Hydrophilic)4.275.8
Cell Entry Passive Diffusion (Rapid)Carrier-Mediated / SlowPassive DiffusionPassive Diffusion
Metabolic Stability Moderate (Esterase sensitive)HighHighModerate
Primary Utility Intracellular Delivery / Probe Dyslipidemia TreatmentInflammation ControlBile Acid/Lipid Research
Key Advantage Reduced flushing potential (vs Niacin); Higher cellular accumulation.Clinical Gold StandardPotent Anti-inflammatoryHigh Specificity
Detailed Comparative Insights
1. vs. Nicotinic Acid (Niacin)
  • Efficacy: While Niacin is the gold standard for GPR109A activation, its hydrophilic nature limits passive diffusion. The propyl ester variant of the indole scaffold mimics the "Niacin ester" strategy, improving bioavailability.

  • Side Effect Profile: Niacin induces cutaneous flushing via GPR109A on Langerhans cells. Ester prodrugs often mitigate this by delaying the peak concentration of the free acid, potentially offering a smoother pharmacokinetic profile in in vivo models.

2. vs. Known Indole Inhibitors (e.g., Indomethacin)
  • Selectivity: Indomethacin is a potent COX inhibitor. The This compound lacks the chlorobenzoyl group required for potent COX inhibition, making it a cleaner tool for studying non-COX indole pathways (like AhR or IDO1) without the interference of prostaglandin suppression.

Part 4: Experimental Protocols

To validate the efficacy of this compound in your specific assay, follow these standardized protocols.

Protocol A: Synthesis Verification (Pd/C-Catalyzed Hydrocarboxylation)

Reference: Derived from Pd/C catalyzed carbonylation methodologies.

  • Reagents: N-methylindole (1.0 eq), 5 wt% Pd/C (0.03 eq), Li2CO3 (2.5 eq), NIS (1.5 eq), n-propanol (solvent/reactant), Oxalic acid (4.0 eq).

  • Reaction: Mix reagents in DMAc (Dimethylacetamide). Stir at 100°C for 12 hours under air (oxidative conditions).

  • Purification: Filter catalyst. Dilute with EtOAc, wash with water/brine. Purify via silica gel chromatography (10% EtOAc in n-hexane).

  • Yield Check: Expect a pale yellow solid. Melting Point: 54-57°C.

  • Validation: 1H NMR (CDCl3) should show the propyl triplet at ~4.31 ppm and the N-methyl singlet at ~3.68 ppm.

Protocol B: Cellular cAMP Suppression Assay (GPR109A Activity)

Objective: Determine if the ester acts as an agonist (via hydrolysis).

  • Cell Line: CHO-K1 cells stably expressing human GPR109A (HM74A).

  • Preparation: Seed cells in 384-well plates (5,000 cells/well). Incubate overnight.

  • Stimulation:

    • Add Forskolin (10 µM) to induce cAMP production.

    • Add This compound (concentration range: 1 nM – 100 µM).

    • Control: Use Nicotinic Acid (10 µM) as a positive control for suppression.

  • Incubation: 30 minutes at 37°C.

  • Detection: Use TR-FRET cAMP detection kit (e.g., Lance Ultra).

  • Analysis: Plot % cAMP inhibition vs. Log[Concentration].

    • Note: If the ester is inactive in cell-free assays but active here, it confirms intracellular hydrolysis to the active acid.

Part 5: References

  • Endotherm Life Science Molecules. (2025). Heart Disease Target Modulators: Compound ENP038 Datasheet. Retrieved from

  • Genin, M. J., et al. (2015).[1] "Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist."[1][2] Journal of Medicinal Chemistry, 58(24), 9768–9772. Link

  • Furuya, T., et al. (2018). "Methyl 1-methyl-1H-indole-3-carboxylate."[3] IUCrData, 3, x181648. (Structural characterization of the methyl ester analog). Link

  • Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G) as a target for metabolic disorders." Trends in Pharmacological Sciences, 27(7), 384-390.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 45073784: this compound. Link

Sources

Validating the Purity of Synthesized 1-Methyl-1H-indole-3-carboxylic acid propyl ester

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Researchers and Drug Development Professionals
Executive Summary: The Purity Imperative

In the synthesis of indole-based pharmacophores, specifically 1-Methyl-1H-indole-3-carboxylic acid propyl ester (CAS: 1033693-02-5), purity is not merely a metric of quality—it is the determinant of biological validity. This compound often serves as a critical intermediate in the development of synthetic cannabinoids, receptor agonists, and kinase inhibitors.

Impurity profiles in this class of compounds are treacherous. Common contaminants such as the hydrolyzed free acid (1-Methyl-1H-indole-3-carboxylic acid ), decarboxylated byproducts (1-Methylindole ), or unreacted alkylating agents can significantly skew binding affinity data (


) and functional assay results (

).

This guide objectively compares the three primary validation methodologies—HPLC-UV , GC-MS , and 1H-NMR —providing actionable protocols to ensure your synthesized material meets the rigorous standards required for publication and pre-clinical screening.

Strategic Analysis: Method Comparison

The following table contrasts the performance of standard validation techniques for this specific ester.

FeatureHPLC-UV (Reverse Phase) GC-MS (Electron Impact) 1H-NMR (500 MHz)
Primary Utility Quantitative Purity (% Area)Impurity IdentificationStructural Confirmation
Specificity High (for chromophores)High (structural fingerprint)Absolute (molar ratio)
Sensitivity (LOD) ~0.1 µg/mL~0.01 µg/mL~1-5% impurity limit
Blind Spot Non-UV active salts/solventsThermally unstable compoundsTrace impurities overlapping signals
Throughput Medium (15-30 min/run)Medium (20-40 min/run)Fast (<10 min/sample)
Expert Insight:
  • HPLC is the "Gold Standard" for quantifying the ester vs. the free acid impurity, which often co-precipitates during workup.

  • GC-MS is essential for detecting unreacted starting materials (e.g., propyl iodide or 1-methylindole) that may be volatile and lack strong UV chromophores at specific wavelengths.

  • NMR is the only method that validates the integrity of the propyl chain and N-methylation simultaneously without reference standards.

Detailed Experimental Protocols
Protocol A: HPLC-UV Purity Profiling (The Quantitative Standard)

Objective: Quantify the ester content and detect hydrolysis products (free acid).

  • System: Agilent 1200 Series or equivalent with DAD.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (Suppresses ionization of the free acid, sharpening the peak).

    • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]

  • Gradient:

    • 0–2 min: 10% B (Isocratic hold)

    • 2–15 min: 10% → 90% B (Linear ramp)

    • 15–20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 280 nm (Indole max) and 220 nm (Amide/Ester backbone).

Data Interpretation:

  • Retention Order: The polar free acid (1-Methyl-1H-indole-3-carboxylic acid) will elute early (approx. 4-6 min). The target propyl ester, being more lipophilic, will elute significantly later (approx. 12-14 min).

  • Acceptance Criteria: Target peak area >98.5%.

Protocol B: GC-MS Impurity Identification (The Orthogonal Check)

Objective: Confirm molecular mass and detect volatile non-polar impurities.

  • System: GC-MS with Electron Impact (EI) source (70 eV).

  • Column: HP-5ms or DB-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm.

  • Temperature Program:

    • Initial: 80°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Inlet: Split mode (20:1), 250°C.

Fragmentation Pattern (Expected):

  • Molecular Ion (

    
    ):  m/z ~217 (Confirming 
    
    
    
    ).
  • Base Peak: Likely m/z 158 (Loss of propoxy group

    
    ) or m/z 130 (Indolyl cation after ester cleavage).
    
  • Key Impurity Ions:

    • m/z 131 (1-Methylindole - decarboxylation product).

    • m/z 175 (Free acid, if derivatized or volatile enough).

Protocol C: 1H-NMR Structural Validation

Objective: Confirm the propyl ester linkage and N-methylation.

  • Solvent:

    
     or DMSO-
    
    
    
    .
  • Key Diagnostic Signals (

    
    ): 
    
    • Indole C2-H: Singlet at

      
       7.8–8.0 ppm (Deshielded by C3-carbonyl).
      
    • N-Methyl: Singlet at

      
       ~3.80 ppm (Integral = 3H).
      
    • Propyl Ester:

      • 
         ~4.25 ppm (Triplet, 
        
        
        
        ).
      • 
         ~1.80 ppm (Multiplet, 
        
        
        
        ).
      • 
         ~1.05 ppm (Triplet, 
        
        
        
        ).

Self-Validating Check: Calculate the integration ratio of the N-Methyl singlet to the Propyl terminal methyl triplet . It must be exactly 1:1 (3H:3H). A deviation suggests incomplete alkylation or transesterification.

Validation Workflow & Decision Logic

The following diagram illustrates the logical flow for validating the synthesized compound. It enforces a "fail-fast" mechanism where simple checks (TLC/NMR) precede expensive quantitative runs (HPLC).

ValidationWorkflow Start Crude Synthesized Product TLC Step 1: TLC Screening (Hexane:EtOAc 8:2) Start->TLC Decision1 Single Spot? TLC->Decision1 Purify Recrystallization / Column Chrom. Decision1->Purify No (Multiple Spots) NMR Step 2: 1H-NMR Analysis (Check Integral Ratios) Decision1->NMR Yes Purify->TLC Decision2 Structure Confirmed? NMR->Decision2 Decision2->Start No (Wrong Structure) HPLC Step 3: HPLC-UV Quantitation (Purity > 98%?) Decision2->HPLC Yes HPLC->Purify Fail (<98%) GCMS Step 4: GC-MS (Volatile Impurity Check) HPLC->GCMS Pass (>98%) Final Validated Reference Material GCMS->Final No Unknown Peaks

Figure 1: Step-wise validation logic for indole-3-carboxylic acid esters. Note the feedback loop requiring purification if initial checks fail.

Troubleshooting Common Issues
ObservationProbable CauseCorrective Action
HPLC: Split peak for the esterRotamerism (rare) or partially hydrolyzed acid co-elutingAdjust mobile phase pH to 3.0 using Formic Acid to suppress acid ionization.
NMR: Extra singlet ~3.7 ppmUnreacted 1-Methylindole-3-carboxylic acid methyl ester (transesterification)If synthesized from methyl ester via alcoholysis, ensure reaction completion.
GC-MS: Peak at m/z 131Thermal decarboxylation of the ester in the injector portLower injector temp to 200°C or rely on HPLC for purity; GC for ID only.
References
  • SIELC Technologies. (n.d.). Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. (2017). Analyses of Indole Compounds in Sugar Cane Juice by HPLC and LC-MS. Retrieved from [Link]

  • EPA. (2025). 1H-Indole-3-carboxylic acid, 1-methyl-, methyl ester Properties (CompTox). Retrieved from [Link]

Sources

independent replication of experiments with 1-Methyl-1H-indole-3-carboxylic acid propyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous, independent replication protocol for 1-Methyl-1H-indole-3-carboxylic acid propyl ester (MIPE) . While often overshadowed by its methyl (MIME) or ethyl (MIEE) analogs in general literature, the propyl ester variant represents a critical "lipophilic bridge" in Structure-Activity Relationship (SAR) studies.

In drug development, MIPE serves as a vital probe to assess the impact of alkyl chain elongation on membrane permeability (LogP) and metabolic stability (esterase hydrolysis) without introducing the significant steric bulk associated with isopropyl or tert-butyl groups. This guide contrasts MIPE against its primary alternatives to assist researchers in selecting the optimal scaffold for indole-based pharmacophores.

Part 1: Comparative Chemical Profile

Before initiating synthesis, it is crucial to understand why MIPE is selected over alternatives. The propyl chain offers a specific balance between solubility and metabolic lability.

Table 1: Physicochemical Comparison of Indole-3-Carboxylate Esters
FeatureMethyl Ester (MIME) Propyl Ester (MIPE) Isopropyl Ester (MIIPE)
Formula



MW ( g/mol ) 189.21217.27217.27
Predicted LogP ~2.1~3.1~2.9 (Branched effect)
Esterase Stability Low (Rapid Hydrolysis)Moderate High (Steric Shielding)
Primary Utility Synthetic IntermediateLipophilicity Probe Metabolic Blocker

Scientist’s Insight:

"In my experience, researchers often default to the methyl ester for ease of synthesis. However, if your target requires blood-brain barrier (BBB) penetration, the jump in LogP provided by the propyl chain (MIPE) often correlates with better passive diffusion, provided the compound isn't cleared too rapidly by plasma esterases."

Part 2: Synthesis & Replication Protocol

Objective: Synthesize high-purity MIPE avoiding common transesterification pitfalls.

The "Silent Killer" in Replication: Transesterification

A common failure mode in replicating propyl ester experiments is the use of ethanol during the quench or workup phase. In the presence of trace acid/base, the propyl group will exchange with the ethyl group, leading to an inseparable mixture of Propyl/Ethyl esters. Strictly avoid ethanol.

Protocol: Acyl Chloride Activation Method

Rationale: This method is chosen over Fischer Esterification to drive the reaction to completion at lower temperatures, preserving the indole core.

Reagents:

  • 1-Methyl-1H-indole-3-carboxylic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (3.0 eq)
    
  • n-Propanol (Excess, solvent/reactant)

  • Dichloromethane (DCM) (Anhydrous)

  • Triethylamine (

    
    ) (1.5 eq)
    

Step-by-Step Workflow:

  • Activation: Dissolve 1-Methyl-1H-indole-3-carboxylic acid in anhydrous DCM under Nitrogen (

    
    ).
    
  • Chlorination: Add

    
     dropwise at 0°C. Reflux for 2 hours until gas evolution (
    
    
    
    ) ceases.
  • Evaporation: Remove solvent and excess

    
     under vacuum. Critical: Do not use an alcohol trap here.
    
  • Esterification: Re-dissolve the crude acid chloride in DCM. Add a solution of n-Propanol and

    
     dropwise at 0°C.
    
  • Workup (The Trap): Quench with saturated

    
     . Extract with DCM. Wash with brine.
    
    • Validation Check: Ensure the aqueous layer pH is >7 to prevent acid-catalyzed hydrolysis.

  • Purification: Recrystallize from Hexane/Isopropanol (NOT Ethanol) or use Flash Chromatography (Hexane:Ethyl Acetate 8:2).

Visualization: Synthesis Logic & Critical Control Points

SynthesisWorkflow Start 1-Methyl-indole-3-COOH Activation Activation (SOCl2, Reflux) Start->Activation Intermediate Acid Chloride (Unstable) Activation->Intermediate -SO2, -HCl Reaction Esterification (n-Propanol + Et3N) Intermediate->Reaction Workup Workup (NaHCO3 Quench) Reaction->Workup Risk RISK: Ethanol Contamination (Transesterification) Workup->Risk If EtOH used Product Pure MIPE Workup->Product Crystallization

Figure 1: Synthetic pathway for MIPE highlighting the critical risk of solvent contamination during workup.

Part 3: Functional Experiment (Metabolic Stability)

To objectively compare MIPE against alternatives, you must assess its biological half-life. The propyl ester bond is susceptible to carboxylesterases (CES).

Experiment: Plasma Stability Assay

Hypothesis: MIPE will demonstrate a half-life (


) superior to the Methyl ester (MIME) but inferior to the Isopropyl ester (MIIPE) due to steric access to the carbonyl carbon.

Materials:

  • Pooled Human Plasma (pH 7.4)

  • Test Compounds: MIPE, MIME, MIIPE (10 µM final conc.)

  • Internal Standard: Warfarin or Tolbutamide

  • Analysis: LC-MS/MS

Protocol:

  • Incubation: Spike plasma with MIPE (10 µM). Incubate at 37°C.

  • Sampling: Aliquot at T=0, 15, 30, 60, and 120 minutes.

  • Quench: Add ice-cold Acetonitrile (ACN) containing Internal Standard. Do not use acidified methanol.

  • Analysis: Monitor the disappearance of the parent ion (

    
     ~218 for MIPE) and appearance of the acid metabolite (
    
    
    
    ~176).
Visualization: Metabolic Fate & Hydrolysis Kinetics

MetabolicFate MIPE MIPE (Propyl Ester) Lipophilic (LogP ~3.1) Transition Tetrahedral Intermediate (Sterically Accessible) MIPE->Transition Nucleophilic Attack Enzyme Carboxylesterase 1 (CES1) (Liver/Plasma) Enzyme->Transition Acid 1-Methyl-indole-3-COOH (Polar Metabolite) Transition->Acid Hydrolysis Alcohol n-Propanol (Byproduct) Transition->Alcohol

Figure 2: Metabolic hydrolysis pathway. The propyl chain allows moderate enzyme access compared to the hindered isopropyl analog.

Part 4: Analytical Validation (Self-Correction)

When replicating this work, use these spectroscopic markers to validate identity and purity.

  • 1H NMR (CDCl3, 400 MHz):

    • Look for the Triplet at

      
       ~1.05 ppm (
      
      
      
      of propyl).
    • Look for the Multiplet at

      
       ~1.85 ppm (
      
      
      
      middle).
    • Look for the Triplet at

      
       ~4.30 ppm (
      
      
      
      ).
    • Differentiation: If you see a quartet at

      
       4.1-4.2, you have contaminated your product with Ethyl Ester (transesterification).
      
  • Mass Spectrometry (ESI+):

    • Parent Ion

      
      .
      
    • Fragment 176.0 (Loss of propoxy group, characteristic of the acid core).

References

  • Synthesis of Indole-3-Carboxylates: Source: National Institutes of Health (PMC) / PubChem Title: Domino Aza-Michael-SNAr-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-Indole-3-Carboxylic Esters URL:[Link]

  • Ester Hydrolysis Kinetics: Source: ChemGuide / General Organic Chemistry Principles Title: Hydrolysing Esters: Mechanisms and Kinetics (Acid/Base Catalysis) URL:[Link]

  • Transesterification Risks: Source: Master Organic Chemistry Title: Transesterification: Mechanism and Conditions (Base/Acid Catalyzed Exchange) URL:[Link]

  • Biological Activity of Indole-3-Carboxylic Acid Derivatives: Source: ResearchGate Title: Synthesis and biological evaluation of indole-3-carboxylic acid derivatives URL:[Link]

Author: BenchChem Technical Support Team. Date: February 2026

The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of a vast array of natural products, pharmaceuticals, and functional materials. A profound understanding of the spectroscopic characteristics of indole and its derivatives is paramount for researchers in structure elucidation, reaction monitoring, and the design of novel molecules with tailored photophysical properties. This guide provides a comparative analysis of the key spectroscopic features of indole and related compounds, supported by experimental data and protocols, to empower researchers in their scientific endeavors.

The Indole Chromophore: A Spectroscopic Overview

The unique electronic structure of the indole ring, consisting of a fused benzene and pyrrole ring, gives rise to its characteristic spectroscopic signatures. The π-electron system of indole is responsible for its strong ultraviolet (UV) absorption and fluorescence properties. Understanding the nature of the electronic transitions in the parent indole molecule is crucial for interpreting the spectra of its more complex derivatives.

The UV absorption spectrum of indole is characterized by two main absorption bands, designated as the ¹Lₐ and ¹Lₑ transitions. The ¹Lₑ band is typically a sharp, well-defined peak, while the ¹Lₐ band is broader and more sensitive to the molecular environment.[1] These transitions are also responsible for the intrinsic fluorescence of indole, a property famously exploited in the study of proteins through the amino acid tryptophan.[2]

Comparative Analysis of Spectroscopic Data

The substitution pattern on the indole ring significantly influences its spectroscopic properties. Both the position and the electronic nature (electron-donating or electron-withdrawing) of the substituents can cause dramatic shifts in the absorption and emission maxima, as well as changes in the vibrational frequencies and nuclear magnetic resonance chemical shifts.

UV-Visible (UV-Vis) and Fluorescence Spectroscopy

Substituents on the indole ring can modulate the energy of the ¹Lₐ and ¹Lₑ electronic states, leading to bathochromic (red) or hypsochromic (blue) shifts in the absorption and fluorescence spectra.

Key Insights:

  • Solvent Polarity: Increasing the polarity of the solvent generally leads to a bathochromic shift in the fluorescence emission maximum of indoles.[3] This is due to the larger dipole moment of the excited state compared to the ground state, which is stabilized by polar solvents.[4]

  • Substituent Effects: Electron-donating groups (e.g., -OCH₃, -OH) tend to cause a red shift in both absorption and emission spectra, while electron-withdrawing groups (e.g., -NO₂, -CN, -CHO) can have more complex effects, often leading to a red shift and a decrease in fluorescence quantum yield.[3] The position of the substituent also plays a critical role, with substitutions on the pyrrole ring often having a more pronounced effect than those on the benzene ring.[1]

Below is a table summarizing the UV-Vis absorption and fluorescence emission maxima for a selection of indole derivatives in different solvents.

CompoundSolventAbsorption λₘₐₓ (nm)Emission λₘₐₓ (nm)
IndoleCyclohexane270, 282, 292297, 305
IndoleMethanol275, 285, 295330
5-MethoxyindoleCyclohexane296325
5-NitroindoleEthanol335- (non-fluorescent)
Indole-3-carboxaldehydeMethanol244, 260, 300- (quenching)
Indole-3-carboxylic acidMethanol278- (quenching)

Data compiled from various sources, including[3][5][6].

The following diagram illustrates the general effect of solvent polarity on the fluorescence emission of an indole derivative.

G Effect of Solvent Polarity on Indole Fluorescence GS_NP Ground State (S₀) ES_NP Excited State (S₁) GS_NP->ES_NP Absorption GS_P Ground State (S₀) ES_NP->GS_NP Fluorescence (Blue-shifted) ES_P Excited State (S₁) (Stabilized) GS_P->ES_P Absorption ES_P->GS_P Fluorescence (Red-shifted)

Caption: Increased solvent polarity stabilizes the excited state of indole derivatives, leading to a red-shifted fluorescence emission.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of indole derivatives. The chemical shifts of the protons and carbons in the indole ring are sensitive to the electronic environment, providing valuable information about substituent effects and molecular connectivity.

Key Insights:

  • ¹H NMR: The N-H proton of the indole ring typically appears as a broad singlet in the downfield region (δ 10-12 ppm in DMSO-d₆), making it a useful diagnostic signal.[7] Protons on the pyrrole ring (H2 and H3) are generally more deshielded than those on the benzene ring.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the indole ring are also influenced by substituents. For instance, in monoterpene indole alkaloids, the carbon signals of the ortho-substituted benzene ring typically appear in distinct regions.[8]

  • 2D NMR: For complex indole alkaloids with significant signal overlap in the 1D ¹H NMR spectrum, 2D NMR techniques such as COSY, HSQC, and HMBC are essential for unambiguous signal assignment and structure determination.[9]

The table below provides a general guide to the expected ¹H NMR chemical shift ranges for the protons of the unsubstituted indole ring.

ProtonChemical Shift Range (δ, ppm)
N-H7.5 - 8.5 (in CDCl₃), 10-12 (in DMSO-d₆)
H1~6.5
H2~7.2
H3~7.1
H4~7.6
H5~7.1
H6~7.1
H7~7.6

Note: These are approximate ranges and can vary significantly with substitution and solvent.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in indole derivatives. The vibrational frequencies of specific bonds, such as the N-H and C=O stretches, are particularly informative.

Key Insights:

  • N-H Stretch: The N-H stretching vibration of the indole ring typically appears in the region of 3400-3500 cm⁻¹.[10][11] The exact position and shape of this band can be influenced by hydrogen bonding.

  • Carbonyl Stretch: For indole derivatives containing a carbonyl group (e.g., aldehydes, ketones, esters), the C=O stretching frequency is a strong and characteristic absorption. The position of the carbonyl group on the ring affects its vibrational frequency, with substitution on the pyrrole ring generally leading to lower carbonyl absorption bands.[12]

The following table shows the characteristic IR absorption frequencies for key functional groups in some indole derivatives.

Functional GroupCompound TypeWavenumber (cm⁻¹)
N-H StretchIndole~3400
C=O StretchIndole-3-carboxaldehyde~1686 - 1713
C=O StretchIndole-2-carboxylic acid~1650 - 1700

Data compiled from[10][12].

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, it is essential to follow standardized experimental protocols.

UV-Vis and Fluorescence Spectroscopy

Objective: To acquire the absorption and fluorescence emission spectra of an indole derivative.

Methodology:

  • Sample Preparation: Prepare a stock solution of the indole compound in a suitable spectroscopic grade solvent (e.g., cyclohexane, methanol) at a concentration of approximately 1 mM. For absorption measurements, dilute the stock solution to an absorbance value between 0.1 and 1.0 at the λₘₐₓ. For fluorescence measurements, further dilute the solution to an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Instrumentation: Use a calibrated UV-Vis spectrophotometer for absorption measurements and a spectrofluorometer for fluorescence measurements.

  • Data Acquisition:

    • UV-Vis: Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

    • Fluorescence: Record the emission spectrum by exciting the sample at its absorption maximum (λₘₐₓ). Record the excitation spectrum by monitoring the emission at the fluorescence maximum.

  • Data Analysis: Determine the absorption and emission maxima (λₘₐₓ).

NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the indole compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Acquire a 1D ¹³C NMR spectrum.

    • If necessary, acquire 2D NMR spectra (COSY, HSQC, HMBC) to resolve signal overlap and establish connectivity.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H NMR signals. Assign the chemical shifts of all protons and carbons with the aid of 2D NMR data and comparison to literature values.

The following diagram outlines a general workflow for the structural elucidation of a novel indole alkaloid using NMR spectroscopy.

G NMR Workflow for Indole Alkaloid Structure Elucidation Start Isolate Pure Indole Alkaloid H1_NMR Acquire 1D ¹H NMR Start->H1_NMR C13_NMR Acquire 1D ¹³C NMR H1_NMR->C13_NMR Overlap Significant Signal Overlap? C13_NMR->Overlap TwoD_NMR Acquire 2D NMR (COSY, HSQC, HMBC) Overlap->TwoD_NMR Yes Assign Assign Signals & Propose Structure Overlap->Assign No TwoD_NMR->Assign NOESY Acquire NOESY/ROESY for Stereochemistry Assign->NOESY Final Final Structure Elucidation NOESY->Final

Caption: A typical workflow for determining the structure of a complex indole alkaloid using various NMR techniques.

Conclusion

This guide has provided a comparative overview of the key spectroscopic techniques used to characterize indole and its derivatives. By understanding how substituents and the local environment influence the spectroscopic signatures of the indole scaffold, researchers can more effectively elucidate the structure of novel compounds, monitor chemical reactions, and design molecules with desired photophysical properties. The provided experimental protocols and workflows serve as a practical starting point for acquiring high-quality spectroscopic data. As the field of indole chemistry continues to expand, a solid foundation in spectroscopic analysis will remain an indispensable skill for scientists and drug development professionals.

References

  • Aaron, J. J., et al. (1983). Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects and a Theoretical Study. Croatica Chemica Acta, 56(1), 157-173. [Link]

  • ProQuest. Infrared Spectra of Indole Compounds. [Link]

  • Demchenko, A. P. (1985). Red-edge fluorescence spectroscopy of indole and tryptophan. Biopolymers and Cell, 1(4), 33-39. [Link]

  • Callis, P. R. (2014). Toward Understanding Tryptophan Fluorescence in Proteins. Biochemistry, 53(43), 6773-6789. [Link]

  • Pilli, R. A., et al. (2012). 13C-NMR Spectral Data of Alkaloids Isolated from Psychotria Species (Rubiaceae). Molecules, 17(4), 4384-4413. [Link]

  • Research Data Australia. UV Vis Spectra of Indole Analogues. [Link]

  • YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

  • Dieng, S. D. (2015). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron. Montclair State University Digital Commons. [Link]

  • de F. F. M. de Paula, V., et al. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(3), 2697-2722. [Link]

  • ResearchGate. 13 C NMR spectra data of indole alkaloids (CDCl 3 , TMS). [Link]

  • ResearchGate. UV-vis spectra and mass spectra of the products from indole and its derivatives formed by strain M9Z. [Link]

  • Chen, Y., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. ACS Omega, 6(46), 31087-31095. [Link]

  • ResearchGate. UV − visible absorption spectra of indole-3-acetaldehyde, indole-3-carboxylic acid, and the products of hydroxylation of indole- 3-acetaldehyde by bovine xanthine oxidase. [Link]

  • Chrostowska, A., et al. (2014). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Journal of the American Chemical Society, 136(33), 11833-11840. [Link]

  • ResearchGate. Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies. [Link]

  • Hameed, A., et al. (2022). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. Molecules, 27(19), 6523. [Link]

  • Walker, M. S., et al. (1967). Exciplex Studies. II. Indole and Indole Derivatives. The Journal of Chemical Physics, 47(3), 1020-1028. [Link]

  • PubMed. Interaction of indole and tryptophan derivatives with sodium dodecyl sulfate micelles measured with ultraviolet absorption and fluorescence quenching. [Link]

  • Office of Justice Programs. (2019, March 15). Spectroscopic Differentiation and Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors. [Link]

  • Catalán, J., & Roca-Sanjuán, D. (2011). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Physical Chemistry Chemical Physics, 13(38), 17183-17191. [Link]

  • Mondal, T., et al. (2023). Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study. ACS Omega, 8(39), 35849-35859. [Link]

  • J-Stage. Infrared Spectra of Some Indole and Pyrrole Compounds. [Link]

  • ResearchGate. Fluorescence spectra of the vapors of indole (1), 3-indolylpropionic acid (2), formyl (3), gramine (4), and N-acetyl-L-tryptophan (5). [Link]

  • ResearchGate. FT-IR spectrum of control indole. [Link]

Sources

Safety Operating Guide

Operational Disposal Guide: 1-Methyl-1H-indole-3-carboxylic acid propyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide mandates the safe handling and disposal procedures for 1-Methyl-1H-indole-3-carboxylic acid propyl ester . While often utilized as a pharmaceutical intermediate or in synthetic cannabinoid research, this compound requires strict adherence to organic waste protocols due to its potential environmental persistence and structural classification as a drug precursor analog.

Critical Directive: Do NOT dispose of this compound down the drain. All waste must be routed through high-temperature incineration streams.

Chemical Identity Table
ParameterDetail
Chemical Name This compound
CAS Number 1033693-02-5
Molecular Formula C₁₃H₁₅NO₂
Molecular Weight 217.26 g/mol
Physical State Solid (typically off-white to yellow crystalline powder)
Solubility Insoluble in water; soluble in DMSO, Methanol, Dichloromethane
Primary Hazards Irritant (Skin/Eye/Respiratory), Aquatic Toxicity (Potential)

Hazard Identification & Risk Assessment

Before initiating disposal, the user must validate the state of the material. This compound acts as an ester derivative of 1-methylindole-3-carboxylic acid.

  • Chemical Stability: Generally stable.[1][2] However, in the presence of strong acids/bases and moisture, it may hydrolyze into 1-methylindole-3-carboxylic acid and 1-propanol .

  • Precursor Vigilance: This compound shares structural similarities with precursors for synthetic cannabinoids (e.g., JWH series). While not always federally scheduled, internal diversion controls are recommended to prevent theft or misuse.

GHS Classification (Derived)
  • H315: Causes skin irritation.[3][1][4]

  • H319: Causes serious eye irritation.[3][1][5][2][4]

  • H335: May cause respiratory irritation.[3][1][5][4]

  • H411: Toxic to aquatic life with long-lasting effects (Class assumption for lipophilic indole esters).

Pre-Disposal Treatment & Segregation

Effective disposal relies on correct segregation at the bench level. The protocol differs based on whether the substance is a pure solid or dissolved in solution.

Decision Matrix: Waste Stream Segregation

The following logic flow dictates the operational path for disposal.

DisposalWorkflow Start Waste Generation (this compound) StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Precipitate StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidWaste Solid Hazardous Waste (Double Bagged) Solid->SolidWaste Label: Toxic/Irritant SolventCheck Identify Solvent Base Liquid->SolventCheck Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (e.g., MeOH, DMSO, Ethyl Acetate) SolventCheck->NonHalo No Halogens Incineration Final Disposal: High-Temp Incineration Halo->Incineration Stream A NonHalo->Incineration Stream B SolidWaste->Incineration

Figure 1: Decision matrix for segregating indole ester waste streams to ensure RCRA compliance.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired stocks, contaminated weighing boats, or spilled powder.

  • Personal Protective Equipment (PPE): Nitrile gloves (double gloving recommended), safety goggles, and lab coat. Use a particulate respirator (N95) if working outside a fume hood.

  • Containment: Transfer the solid material into a clear, sealable polyethylene bag.

  • Secondary Containment: Place the sealed bag into a secondary screw-top wide-mouth jar or a dedicated "Solid Hazardous Waste" drum.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: this compound.[6]

    • Hazards: Irritant, Toxic.

  • Destruction: Hand over to EHS for incineration . Do not landfill.

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, HPLC waste, or mother liquors.

  • Solvent Identification: Determine the primary solvent.

    • Scenario 1 (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform.

    • Scenario 2 (Non-Halogenated): If dissolved in Methanol, Ethanol, DMSO, or Ethyl Acetate.

  • Segregation:

    • Pour Scenario 1 waste into the Red/Yellow Can (Halogenated Waste).

    • Pour Scenario 2 waste into the Clear/Blue Can (Non-Halogenated Organic Waste).

  • Rinsing: Triple-rinse the original glassware with the compatible solvent and add the rinsate to the waste container.

  • Record Keeping: Log the approximate concentration of the indole ester on the waste container's accumulation log.

Emergency Procedures: Spills

In the event of a benchtop spill, immediate action prevents contamination spread.

SeverityAction Plan
Minor Solid Spill (< 5g)1. Dampen a paper towel with water or ethanol (to prevent dust).2. Gently wipe up the powder.3. Dispose of towel as Solid Hazardous Waste .4. Clean surface with soap and water.[1][5][2][4]
Liquid Spill 1. Alert nearby personnel.2. Cover spill with absorbent pads or vermiculite.3. Wait 5 minutes for absorption.4. Scoop material into a bag; label as Hazardous Waste (Debris) .
Skin/Eye Contact Skin: Wash with soap/water for 15 mins.[5][2][4] Eyes: Flush at eyewash station for 15 mins. Seek medical attention if irritation persists.

Regulatory Compliance & Waste Codes (USA/RCRA)

While this specific ester is not individually listed with a unique "U" or "P" code under RCRA, it must be characterized based on its ignitability (if in solvent) and toxicity.

  • D001 (Ignitable): Applied if the waste is in a flammable solvent (Flash point < 60°C).

  • F-Codes (F002/F003): Applied based on the solvent used (e.g., F002 for Methylene Chloride, F003 for Methanol/Acetone).

  • General Classification: If pure solid, classify as "Non-RCRA Regulated Hazardous Waste" (unless state regulations differ), but treat as toxic for incineration purposes.

Reference Note: Always consult your institution's Chemical Hygiene Plan (CHP) as local regulations may be stricter than federal guidelines.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[7] Retrieved from [Link]

  • National Institutes of Health (NIH) PubChem. (n.d.). Indole-3-carboxylic acid derivatives - Safety and Hazards.[3][1][5][2] Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 1-Methyl-1H-indole-3-carboxylic acid propyl ester

[1]

Executive Safety Summary & Hazard Identification

Compound Class: Indole-3-carboxylate Ester CAS: 1-Methyl-1H-indole-3-carboxylic acid propyl ester (Specific CAS may vary by synthesis batch; functionally treated as N-Methyl Indole Derivative ).[1]

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact propyl ester may be sparse, we must apply Read-Across Toxicology based on its structural components:

  • The Core (1-Methylindole): Classified as H311 (Toxic in contact with skin) and H302 (Harmful if swallowed) [1, 2].[1]

  • The Functional Group (Propyl Ester): Increases lipophilicity compared to the free acid, potentially enhancing dermal absorption and blood-brain barrier penetration.[1]

Operational Directive: Treat this compound as a High-Potency Pharmacological Agent and a Severe Skin Irritant .[1] Do not handle on the open bench.

The PPE Matrix: A Tiered Approach

Standard "lab coat and glasses" protocols are insufficient for lipophilic indole esters, particularly when in solution.[1] Use this matrix to select the correct protection level.

Protection TierScenarioRespiratoryDermal (Hands)Eye/FaceBody
Tier 1: Solid State Weighing powder; Transferring solids.[1]Fume Hood (Sash <18"). If outside hood: N95/P100 (Not recommended).[1]Double Nitrile (4 mil min).[1] Change immediately upon contamination.[1][2][3]Safety Glasses with Side Shields.[1]Lab Coat (Cotton/Poly), Long pants, Closed shoes.[1]
Tier 2: Solution Dissolving in solvents; Pipetting; Reaction setup.[1]Fume Hood (Mandatory).Laminate/Barrier under-gloves OR Double Nitrile (Specific thickness) - See Section 3.[1]Chemical Goggles (Indirect Vent).[1]Lab Coat + Chemical Apron (Tyvek/PVC) if >100mL.[1]
Tier 3: Spill/Emergency Cleaning up powder spills >500mg or liquid spills.[1]Full-Face Respirator (Organic Vapor/P100 Cartridge).[1]Silver Shield / 4H (Laminate) or heavy Butyl.[1]Integrated into Respirator.[1]Tyvek Coveralls (Type 5/6).[1]

Critical Causality: The "Glove Permeation" Paradox[1]

Why standard nitrile fails: You are handling a propyl ester.[1] Nitrile rubber has poor chemical resistance to esters (e.g., propyl acetate, ethyl acetate) and ketones [3, 4].[1] While the solid compound itself is not a solvent, if you dissolve this compound in common organic solvents (DCM, Ethyl Acetate, Acetone), a standard 4-mil nitrile glove will degrade in <1 minute , allowing the toxic indole derivative to permeate the skin.

The Self-Validating Glove Protocol

To ensure safety, follow this decision logic for glove selection:

GloveSelectionStartSelect Solvent forIndole EsterSolventTypeIdentify Solvent ClassStart->SolventTypeClassAAlcohols / Water(MeOH, EtOH)SolventType->ClassAClassBHalogenated / Esters(DCM, EtOAc, THF)SolventType->ClassBActionAStandard Nitrile(Double Gloved)ClassA->ActionAActionBLaminate (Silver Shield)OR High-Grade VitonClassB->ActionBValidationValidation Step:Inflate glove to checkfor pinholes before useActionA->ValidationActionB->Validation

Figure 1: Glove Selection Decision Tree based on solvent compatibility. Note that the solvent acts as a carrier vehicle for the toxic indole.

Operational Protocols

A. Weighing & Transfer (Solid State)

Indole derivatives often exhibit static charge, causing powder to "fly."[1]

  • Engineering Control: Use an ionizing fan or anti-static gun inside the balance enclosure.[1]

  • Technique: Never weigh directly onto the balance pan. Use a closed weighing boat or volumetric flask.

  • Decontamination: Wipe the balance area with a methanol-dampened tissue immediately after use.[1] Why Methanol? Indole esters have high solubility in alcohols, ensuring effective removal unlike water [5].[1]

B. Solubilization & Reaction[1]
  • Solvent Choice: Prefer DMSO or Ethanol over DCM where possible.[1] While DMSO permeates skin, it does not degrade nitrile gloves as instantly as DCM.[1]

  • Vessel Safety: Always vent reaction vessels. Indole chemistry can release gases if reagents (like acid chlorides) are involved in downstream steps.[1]

  • Labeling: Flasks must be labeled "TOXIC - SKIN ABSORPTION HAZARD."[1]

Disposal & Decontamination Strategy

Do not treat this as general organic waste due to the potential biological activity of the indole core.[1]

Waste Segregation Table
Waste StreamCompositionContainer TypeLabeling
Solid Waste Contaminated gloves, weighing boats, paper towels.[1]Double-bagged Polyethylene (PE) bag.[1]"Hazardous Solid - Toxic Indole Contaminated"
Liquid Waste A Solution in Acetone/Alcohol.[1]HDPE Carboy (Non-Halogenated).[1]"Flammable/Toxic Organic Waste"
Liquid Waste B Solution in DCM/Chloroform.[1]Glass/HDPE Carboy (Halogenated).[1]"Halogenated Toxic Waste"
Sharps Needles/Syringes used for transfer.[1]Rigid Puncture-Proof Container.[1]"Biohazard/Chem-Sharp"
Spill Response Workflow

If a spill occurs, immediate action prevents chronic exposure.[1][2][4]

SpillResponseSpillSpill DetectedAssessAssess Volume & State(Solid vs Liquid)Spill->AssessSmallSolidSolid < 500mgAssess->SmallSolidLargeOrLiquidLiquid OR > 500mgAssess->LargeOrLiquidClean11. Dampen paper towel (MeOH)2. Wipe gently (One direction)3. Double bag wasteSmallSolid->Clean1Evacuate1. Evacuate Area2. Post 'Do Not Enter'3. Don Full PPE (Tier 3)LargeOrLiquid->EvacuateClean2Absorb with Vermiculite/SandScoop to Haz WasteWash surface x3 with EthanolEvacuate->Clean2

Figure 2: Emergency response logic for indole ester spills. Note the distinction between minor solid spills and liquid/large spills.

References

  • Sigma-Aldrich. (2025).[1][4] Safety Data Sheet: 1-Methylindole (Product I3408).[1] Hazards: H311 (Toxic in contact with skin).[1] Retrieved from [1]

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 1-Methylindole-3-carboxylic acid.[1][4] Hazards: Skin Irrit. 2, Eye Irrit.[1][4][5][6] 2A. Retrieved from [1]

  • Kimberly-Clark Professional. (2025).[1][4] Chemical Resistance Guide: Nitrile Gloves.[1][3][7][8] (Indicates poor resistance of nitrile to esters and ketones).[1][2] Retrieved from [1][3]

  • WellBefore. (2022). Nitrile Gloves Chemical Resistance: What You Need to Know. Retrieved from [1]

  • Cayman Chemical. (2025).[1][4][9] Safety Data Sheet: Indole-3-carboxaldehyde.[1][5][6] (Solubility data for indole derivatives). Retrieved from [1]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.